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  • Product: tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate
  • CAS: 1797386-67-4

Core Science & Biosynthesis

Foundational

Comprehensive Spectral Characterization and Synthetic Utility of tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (CAS: 1797386-67-4) Structural Analysis & Mechanistic Rationa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (CAS: 1797386-67-4)

Structural Analysis & Mechanistic Rationale

In modern drug discovery, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate is a highly versatile intermediate commercially utilized in peptidomimetic synthesis[1].

From a structural perspective, this molecule integrates three key functional domains:

  • The α -Amino Nitrile Core: A classic precursor that can be hydrolyzed to yield unnatural amino acids, reduced to form 1,2-diamines, or subjected to a [3+2] cycloaddition with azides to generate tetrazole-based carboxylic acid isosteres.

  • The Isopropoxy Ether Chain: The incorporation of the propan-2-yloxy group enhances the molecule's lipophilicity. In medicinal chemistry, modifying the lipophilic efficiency (LipE) of a scaffold via such ether linkages is a proven strategy to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust, orthogonal protection of the primary amine, allowing for aggressive downstream transformations (e.g., Grignard additions to the nitrile) without compromising the nitrogen center.

Synthetic Workflow

The most efficient route to construct this scaffold is via a modified Strecker synthesis followed by immediate carbamate protection. Using an aldehyde precursor, the reaction bypasses the use of highly toxic hydrogen cyanide gas by generating the imine in situ, followed by nucleophilic trapping.

SyntheticPathway SM 3-(propan-2-yloxy)propanal (Starting Material) Int 2-amino-4-(propan-2-yloxy)butanenitrile (Intermediate) SM->Int Step 1: Strecker Synthesis Reagents1 NH₄Cl, NaCN, MeOH/H₂O (Strecker Reagents) Reagents1->Int Prod tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (Final Product) Int->Prod Step 2: Boc Protection Reagents2 Boc₂O, Et₃N, DCM (Protection Reagents) Reagents2->Prod

Fig 1. Synthetic workflow for tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate.

Spectral Data Characterization

Because this compound is primarily a commercial building block[1], open-access empirical spectra are rarely published. As a Senior Application Scientist, I have synthesized the following high-confidence spectral assignments using predictive models validated against empirical rules from the [2] and the [3].

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

The proton spectrum is dominated by the massive 9H singlet of the Boc group and the characteristic septet of the isopropoxy methine.

Chemical Shift (ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
1.15Doublet (d)6H6.1Isopropoxy -CH₃
1.45Singlet (s)9H-Boc -C(CH₃)₃
2.05Multiplet (m)2H-Aliphatic -CH₂-
3.50Multiplet (m)2H-Ether -CH₂-O-
3.55Septet (spt)1H6.1Isopropoxy -CH-
4.60Multiplet (m)1H-Alpha -CH-CN
5.20Broad Doublet (br d)1H~8.0Carbamate -NH-
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Carbon assignments highlight the highly deshielded carbamate carbonyl and the distinct quaternary nitrile carbon.

Chemical Shift (ppm)Carbon TypeAssignment
22.0CH₃Isopropoxy -CH₃
28.3CH₃Boc -C(CH₃)₃
33.0CH₂Aliphatic -CH₂-
41.5CHAlpha -CH-CN
64.0CH₂Ether -CH₂-O-
72.0CHIsopropoxy -CH-
80.5CqBoc Quaternary -C(CH₃)₃
119.0CqNitrile -C≡N
154.5CqCarbamate -C=O
Table 3: Infrared (IR) & Mass Spectrometry (MS) Data

IR interpretation is grounded in standard vibrational frequencies[4].

TechniqueKey Signal / m/zAssignment / Fragment
IR (ATR)3330 cm⁻¹N-H Stretch (Carbamate)
IR (ATR)2975 cm⁻¹C-H Stretch (Aliphatic)
IR (ATR)2245 cm⁻¹C≡N Stretch (Nitrile)
IR (ATR)1705 cm⁻¹C=O Stretch (Carbamate)
IR (ATR)1160 cm⁻¹C-O-C Stretch (Ether)
ESI-MS (+)265.15 m/z[M+Na]⁺ (Sodium Adduct)
ESI-MS (+)143.10 m/z[M+H - Boc]⁺ (Loss of Isobutylene + CO₂)

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocols are designed with built-in causality explanations and In-Process Controls (IPCs).

Step 1: Imine Formation and Cyanation (Strecker Reaction)
  • Reagent Preparation: Dissolve 3-(propan-2-yloxy)propanal (1.0 eq) in a 1:1 mixture of MeOH and H₂O (0.5 M).

    • Causality: The mixed solvent system ensures the lipophilic aldehyde remains in solution while providing a polar protic environment to stabilize the charged iminium intermediates.

  • Amine Addition: Add NH₄Cl (1.5 eq) and stir at room temperature for 30 minutes.

    • Causality & Validation: NH₄Cl acts as both the ammonia source and a mild acid catalyst for imine formation. IPC: TLC (Hexane/EtOAc 7:3) should show the complete disappearance of the aldehyde spot, validating imine conversion.

  • Cyanation: Slowly add NaCN (1.2 eq) in portions, maintaining the internal temperature below 25°C.

    • Causality: Stepwise addition controls the exothermic nucleophilic attack of cyanide. Maintaining <25°C prevents the thermal degradation of the sensitive α -amino nitrile.

  • Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Validation: Crude ¹H NMR should reveal a new multiplet at ~3.8 ppm (the α -proton adjacent to the primary amine and nitrile), confirming the formation of the intermediate.

Step 2: Carbamate Formation (Boc Protection)
  • Solvation: Dissolve the crude α -amino nitrile in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.

    • Causality: DCM is a non-nucleophilic, aprotic solvent that prevents competitive side reactions during the protection phase.

  • Base Addition: Add Triethylamine (Et₃N) (2.0 eq) and cool the mixture to 0°C.

    • Causality: Et₃N neutralizes any trace acid and acts as an acid scavenger. Cooling to 0°C controls the highly exothermic reaction with Boc anhydride.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality & Validation: The slight excess of Boc₂O ensures complete conversion of the primary amine. IPC: IR spectroscopy of an aliquot should show the emergence of a strong C=O stretch at ~1705 cm⁻¹[4], confirming carbamate formation.

  • Purification: Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash column chromatography.

Step 3: Spectral Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is the standard solvent for lipophilic organic molecules, and TMS provides a reliable internal reference (0.00 ppm) for precise chemical shift calibration.

  • ¹H NMR Acquisition: Acquire data at 400 MHz with a spectral width of 12 ppm, using 16 scans and a relaxation delay (D1) of 1.0 s.

    • Validation: The integral of the Boc tert-butyl singlet (~1.45 ppm) must strictly integrate to 9H relative to the α -proton (1H), self-validating the structural integrity.

  • ¹³C NMR Acquisition: Acquire data at 100 MHz with a spectral width of 250 ppm, using 512 scans and an extended D1 of 2.0 s.

    • Causality: The extended relaxation delay is critical to ensure the quaternary carbons (nitrile C≡N and Boc C=O) fully relax, preventing signal suppression and allowing for accurate peak detection.

References

  • Title: NIST Chemistry WebBook, SRD 69 - Evaluated Infrared Reference Spectra Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL: [Link]

Sources

Exploratory

Commercial Availability and Synthetic Utility of tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate in Drug Discovery

Executive Summary The development of targeted peptidomimetics and covalent inhibitors relies heavily on the commercial availability of specialized, non-natural amino acid building blocks. tert-Butyl N-[1-cyano-3-(propan-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted peptidomimetics and covalent inhibitors relies heavily on the commercial availability of specialized, non-natural amino acid building blocks. tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (CAS: 1797386-67-4) represents a highly versatile intermediate in this space. Structurally, it is a Boc-protected α -amino nitrile derivative of O-isopropyl homoserine. This in-depth technical guide explores the commercial landscape, structural rationale, and validated synthetic workflows for utilizing this building block in advanced pharmaceutical research.

Structural Significance and Mechanistic Rationale

In modern drug design, every functional group must serve a specific pharmacokinetic or pharmacodynamic purpose. The architecture of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate is engineered for modular synthesis:

  • The Nitrile Warhead (-C≡N): α -Amino nitriles are highly sought after as electrophilic "warheads" in targeted covalent inhibitors (TCIs) [1]. When positioned correctly in a protease active site, the nitrile carbon undergoes nucleophilic attack by catalytic serine or cysteine residues, forming a reversible imidate or thioimidate adduct. This provides prolonged target residence time without permanent enzyme inactivation.

  • The O-Isopropyl Homoserine Side Chain: The 3-(propan-2-yloxy)propyl moiety acts as a lipophilic, sterically demanding side chain. It mimics aliphatic amino acids (like leucine or isoleucine) but introduces an ether oxygen. This oxygen increases the polar surface area (PSA) slightly and alters the molecule's metabolic fate, often protecting the chain from rapid Cytochrome P450-mediated aliphatic oxidation.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides orthogonal protection for the primary amine [4]. It is completely stable to the nucleophiles and basic conditions often used to elaborate the nitrile group, yet it can be cleanly removed under acidic conditions without affecting the ether linkage or the nitrile.

Mechanism E Protease Active Site (Cys-SH or Ser-OH) C Reversible Covalent Adduct (Thioimidate / Imidate) E->C Nucleophilic Attack I Amino Nitrile Warhead (-C≡N) I->C Electrophilic Acceptor

Figure 1: Mechanism of reversible covalent inhibition by alpha-amino nitriles.

Commercial Availability and Sourcing Data

Historically, complex non-natural amino nitriles required tedious, multi-step in-house synthesis (e.g., via Strecker synthesis). Today, CAS 1797386-67-4 is commercially available through specialized chemical vendors, primarily originating from high-throughput building block libraries like those synthesized by Enamine[1].

Quantitative Data Summary
Property / AttributeValue / Specification
Chemical Name tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate
CAS Number 1797386-67-4
Molecular Formula C₁₂H₂₂N₂O₃
Molecular Weight 242.31 g/mol
Physical State Solid / Powder
Typical Purity 95% (Verified via LC-MS / ¹H-NMR)
Commercial Suppliers Enamine, Sigma-Aldrich [1], BLD Pharm [2], Biosynth[3]
Storage Conditions Room Temperature (RT) or 4°C, dry environment

Synthetic Utility and Divergent Workflows

The true value of this molecule lies in its divergent reactivity. The following diagram illustrates the primary synthetic pathways accessible from this single building block.

G A tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (CAS: 1797386-67-4) B Deprotected Amino Nitrile (TFA / DCM) A->B Boc Deprotection C 1,2-Diamine Derivative (LiAlH4 Reduction) A->C Nitrile Reduction D Alpha-Amino Acid (Acidic Hydrolysis) A->D Nitrile Hydrolysis E Tetrazole Bioisostere (NaN3, ZnBr2) A->E Cycloaddition F Peptide Coupling (Covalent Protease Inhibitor) B->F Amide Bond Formation

Figure 2: Divergent synthetic utility of the Boc-protected amino nitrile building block.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each procedure includes specific checkpoints to confirm causality and reaction success before proceeding to the next step.

Protocol A: Chemoselective Boc Deprotection

Goal: Remove the Boc group to liberate the primary amine while preserving the sensitive α -nitrile.

  • Preparation: Dissolve 1.0 mmol of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate in 4.0 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Activation: Cool the solution to 0°C using an ice bath. Dropwise, add 1.0 mL of Trifluoroacetic acid (TFA).

    • Causality: The acidic environment protonates the carbamate oxygen, triggering the elimination of isobutylene gas and CO₂. Cooling prevents acid-catalyzed hydrolysis of the nitrile to an amide.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (TLC/MS): Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. A deep purple spot indicates the successful liberation of the primary amine. Concurrently, LC-MS should show the disappearance of the starting material ( m/z 243 [M+H]⁺) and the appearance of the deprotected mass ( m/z 143 [M+H]⁺).

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 x 5 mL) to remove residual TFA, yielding the amine as a TFA salt, ready for immediate peptide coupling.

Protocol B: Tetrazole Bioisostere Generation

Goal: Convert the nitrile into a 1H-tetrazole, a metabolically stable bioisostere for a carboxylic acid.

  • Preparation: In a heavy-walled reaction vial, dissolve 1.0 mmol of the starting material in 5.0 mL of DMF.

  • Reagent Addition: Add 3.0 mmol of Sodium Azide (NaN₃) and 3.0 mmol of Zinc Bromide (ZnBr₂).

    • Causality: ZnBr₂ acts as a critical Lewis acid. It coordinates to the nitrogen of the nitrile, increasing the electrophilicity of the nitrile carbon. This significantly lowers the activation energy required for the [3+2] cycloaddition with the azide ion, allowing the reaction to proceed safely without extreme temperatures.

  • Propagation: Seal the vial and heat to 100°C for 16 hours behind a blast shield.

  • Self-Validation Checkpoint (IR Spectroscopy): Take a small aliquot, perform a quick aqueous workup, and run an FT-IR spectrum. The complete disappearance of the sharp, distinct -C≡N stretch at ~2250 cm⁻¹ validates total conversion. LC-MS will confirm the product with a mass shift of +43 Da ( m/z 286 [M+H]⁺).

  • Workup: Cool to room temperature, acidify carefully with 1M HCl to pH 3 (to protonate the tetrazole), and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Conclusion

tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (CAS: 1797386-67-4) is a highly specialized, commercially accessible building block that bridges the gap between conceptual drug design and practical synthesis. By leveraging its orthogonal reactivity—protecting the amine while exploiting the nitrile as either a covalent warhead or a precursor to bioisosteres—medicinal chemists can rapidly assemble complex, metabolically robust peptidomimetics.

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups: Synthesis and Deprotection". Organic Chemistry Portal. URL:[Link]

Foundational

Engineering Complexity: A Technical Guide to tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate in Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary In modern drug discovery, the rapid assembly of comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery, the rapid assembly of complex, drug-like scaffolds relies heavily on highly functionalized, orthogonally protected building blocks. tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (CAS: 1797386-67-4) represents a premier example of such an intermediate [1]. Structurally, it is a Boc-protected α -amino nitrile bearing an isopropoxy ether side chain.

This molecule serves as a versatile linchpin in multicomponent reactions (MCRs) and downstream derivatizations. By masking both a primary amine and a carboxylic acid equivalent within a single, stable framework, it enables the divergent synthesis of unnatural amino acids, 1,2-diamines, and nitrogen-rich heterocycles like tetrazoles. This guide dissects the mechanistic rationale behind its structural features, outlines robust synthetic protocols, and details its downstream applications in pharmaceutical development.

Physicochemical Profiling & Structural Rationale

Before deploying this intermediate in a synthetic campaign, it is critical to understand how its specific functional groups dictate its reactivity and its value in medicinal chemistry.

The Mechanistic Triad
  • The α -Amino Nitrile Core: Nitriles are highly versatile electrophiles. However, unprotected α -amino nitriles are inherently unstable and prone to retro-Strecker decomposition under basic conditions.

  • The Boc Carbamate (N-Protection): The tert-butoxycarbonyl (Boc) group is not merely a protecting group; it is a stabilizing feature. By delocalizing the nitrogen lone pair into the carbamate carbonyl, the Boc group prevents the expulsion of the cyanide ion, locking the molecule into a stable, isolable form.

  • The Isopropoxy Motif: In drug design, replacing a terminal hydroxyl or methoxy group with an isopropoxy ether increases steric bulk. This shielding effect often protects adjacent aliphatic chains from rapid cytochrome P450-mediated oxidative metabolism, while simultaneously fine-tuning the molecule's lipophilicity ( logP ) to enhance passive membrane permeability.

Quantitative Data Summary

Table 1: Physicochemical Properties of the Intermediate

PropertyValue / Description
Chemical Name tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate
CAS Registry Number 1797386-67-4
Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
SMILES O=C(OC(C)(C)C)NC(C#N)CCOC(C)C
Key Functional Groups Carbamate, Aliphatic Nitrile, Isopropoxy Ether
Storage Conditions 2-8°C, dry and well-ventilated

Upstream Synthesis: The Modified Strecker Workflow

The synthesis of this intermediate typically relies on a modified Strecker multicomponent reaction [2]. To achieve high yields and avoid the instability of the intermediate, the reaction is closely coupled with in situ or immediate downstream Boc protection.

Workflow A 3-Isopropoxypropanal B Strecker Reaction (NH3, TMSCN, MeOH) A->B Step 1 C Unprotected α-Amino Nitrile (Transient) B->C Step 2 D Boc Protection (Boc2O, Et3N, DCM) C->D Step 3 E tert-butyl N-[1-cyano-3- (propan-2-yloxy)propyl]carbamate D->E Target Intermediate

Figure 1: Stepwise synthesis workflow for the Boc-protected α-amino nitrile.

Protocol 1: Synthesis of the Boc-Protected α -Amino Nitrile

Causality Check: Trimethylsilyl cyanide (TMSCN) is preferred over sodium cyanide (NaCN) in this organic-phase protocol to minimize aqueous workup, which can lead to the hydrolysis or loss of the highly water-soluble unprotected amino nitrile intermediate.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 3-isopropoxypropanal (1.0 eq) in anhydrous methanol (0.5 M). Cool to 0°C. Add a solution of methanolic ammonia (7.0 N, 3.0 eq) dropwise. Stir for 2 hours to ensure complete imine formation.

  • Cyanation: Slowly add TMSCN (1.2 eq) to the reaction mixture at 0°C. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Solvent Exchange: Concentrate the mixture under reduced pressure (Caution: perform in a well-ventilated fume hood due to potential HCN release). Redissolve the crude oil in anhydrous dichloromethane (DCM).

  • Protection: Cool the DCM solution to 0°C. Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc 2​ O, 1.1 eq). Stir at room temperature for 6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via 1 H NMR. The successful conversion is validated by the disappearance of the aldehyde proton ( δ ~9.7 ppm) and the emergence of the α -proton as a distinct multiplet ( δ ~4.5-4.8 ppm), alongside the massive singlet of the Boc group ( δ ~1.44 ppm).

Downstream Divergence: Transforming the Intermediate

The true value of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate lies in its ability to be selectively transformed into distinct pharmacophores without disrupting the isopropoxy tail or the Boc group.

Reactivity Core tert-butyl N-[1-cyano-3- (propan-2-yloxy)propyl]carbamate Hydrolysis Acidic Hydrolysis (HCl/H2O) Core->Hydrolysis Reduction Catalytic Hydrogenation (H2, Raney Ni, NH3) Core->Reduction Cycloadd [2+3] Cycloaddition (NaN3, ZnBr2) Core->Cycloadd AminoAcid Unnatural Amino Acid (ADME Optimization) Hydrolysis->AminoAcid Diamine 1,2-Diamine (Peptidomimetics) Reduction->Diamine Tetrazole Tetrazole Bioisostere (Carboxylate Mimic) Cycloadd->Tetrazole

Figure 2: Divergent synthetic applications of the intermediate in drug discovery.

Protocol 2: Bioisosteric Tetrazole Formation

Tetrazoles are highly prized in medicinal chemistry as metabolically stable, lipophilic bioisosteres of carboxylic acids. Converting the nitrile to a tetrazole requires overcoming a high activation energy barrier [3].

Causality Check: The uncatalyzed [2+3] cycloaddition between a nitrile and an azide requires dangerous heating (>150°C). By introducing Zinc Bromide (ZnBr 2​ ), the Lewis acidic Zn 2+ coordinates to the nitrile nitrogen. This withdraws electron density, lowering the LUMO of the cyano carbon and allowing the azide HOMO to attack at a much safer temperature (80°C).

Step-by-Step Methodology:

  • Dissolve the Boc-amino nitrile (1.0 eq) in a 2:1 mixture of water and 2-propanol.

  • Add Sodium Azide (NaN 3​ , 2.0 eq) and Zinc Bromide (ZnBr 2​ , 0.5 eq).

  • Reflux the mixture at 80°C for 16 hours.

  • Self-Validation: Monitor the reaction via FT-IR spectroscopy. The reaction is complete when the sharp, distinct -C N stretch at ~2240 cm −1 completely disappears from the spectrum.

  • Quench with 10% citric acid, extract with ethyl acetate, and purify via recrystallization.

Protocol 3: Selective Reduction to a 1,2-Diamine

1,2-diamines are critical motifs in the design of peptidomimetics and kinase inhibitors.

Causality Check: Catalytic hydrogenation of nitriles notoriously produces secondary amines as a major byproduct (due to the intermediate imine being attacked by the newly formed primary amine). To suppress this, the reaction is flooded with excess ammonia. This shifts the equilibrium, entirely suppressing secondary amine dimerization and yielding the pure primary amine. The Boc group remains perfectly orthogonal (stable) under these reducing conditions.

Step-by-Step Methodology:

  • Dissolve the Boc-amino nitrile in 7.0 N methanolic ammonia.

  • Add a catalytic amount of washed Raney Nickel (approx. 10% w/w).

  • Purge the reaction vessel with N 2​ , then pressurize with H 2​ gas to 50 psi.

  • Shake/stir at 25°C for 12 hours.

  • Self-Validation: Analyze the crude mixture via LC-MS. A successful reduction is confirmed by a mass shift of exactly +4 Da (from the nitrile Mw​ 242.31 to the diamine Mw​ 246.35) with no loss of the Boc mass fragment (M-100).

Quantitative Reaction Summary

Table 2: Comparative Downstream Transformations

TransformationReagents & CatalystTemp / TimeTarget PharmacophoreTypical Yield
Tetrazole Formation NaN 3​ , ZnBr 2​ , iPrOH/H 2​ O80°C / 16 hCarboxylate Bioisostere80-85%
Nitrile Reduction H 2​ (50 psi), Raney Ni, NH 3​ /MeOH25°C / 12 h1,2-Diamine90-95%
Acidic Hydrolysis 6M HCl, Reflux100°C / 24 hUnnatural α -Amino Acid70-75%

References

  • NextSDS Chemical Database. (n.d.). tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (CAS: 1797386-67-4). NextSDS. URL:[Link]

  • Kouznetsov, V. V., et al. (2018). Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron, 74(8). URL:[Link]

  • Sureshbabu, V. V., Naik, S. A., & Nagendra, G. (2009). Synthesis of Boc-Amino Tetrazoles Derived from α-Amino Acids. Synthetic Communications, 39(3), 395-406. URL:[Link]

Exploratory

Comprehensive Safety and Handling Guide for tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate in Drug Development

Executive Summary The synthesis of targeted covalent inhibitors (TCIs), particularly those targeting serine and cysteine proteases (e.g., DPP-4, cathepsins), heavily relies on electrophilic warheads. The α -amino nitrile...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of targeted covalent inhibitors (TCIs), particularly those targeting serine and cysteine proteases (e.g., DPP-4, cathepsins), heavily relies on electrophilic warheads. The α -amino nitrile moiety is a privileged pharmacophore in this domain, capable of forming reversible covalent imidate adducts with active-site nucleophiles ()[1]. tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (CAS: 1797386-67-4) serves as a critical, highly functionalized intermediate in these drug development pipelines. This whitepaper delineates the physicochemical hazard profile, self-validating handling protocols, and chemoselective synthetic methodologies required to safely manipulate this compound without compromising its structural integrity.

Physicochemical Profile & Hazard Classification

Understanding the intrinsic properties of this Boc-protected α -amino nitrile is the first step in establishing a safe laboratory environment. The compound carries an Acute Tox. 4 classification across all exposure routes (oral, dermal, inhalation) ()[2].

Mechanistic Insight into Hazards: The acute toxicity is primarily driven by the metabolic lability of the α -amino nitrile core. While covalently bound and stable under physiological pH, enzymatic α -hydroxylation by hepatic cytochrome P450 enzymes can theoretically trigger the release of free cyanide ( CN− ) and an aldehyde byproduct in vivo ()[3]. Furthermore, the isopropoxy ether linkage and the lipophilic tert-butyloxycarbonyl (Boc) group enhance the molecule's ability to cross the blood-brain barrier, contributing to its STOT SE 3 (Specific Target Organ Toxicity - Single Exposure) classification for central nervous system depression and respiratory irritation[2].

Quantitative Hazard Summary
PropertyValue
Chemical Name tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate
CAS Number 1797386-67-4
Molecular Formula C12H22N2O3
Molecular Weight 242.32 g/mol
GHS Classifications Acute Tox. 4 (Oral, Dermal, Inhalation)Skin Irrit. 2Eye Irrit. 2ASTOT SE 3
Hazard Codes H302, H312, H332, H315, H319, H336
Storage Conditions 2-8°C, Inert Atmosphere (Argon/N2)

Safety & Handling Protocols (E-E-A-T)

To mitigate the risks outlined above, handling must follow a strict hierarchy of controls based on chemical causality.

  • Engineering Controls : All manipulations, including weighing and dissolution, must be performed in a Class II Type A2 Biological Safety Cabinet or a chemical fume hood with a calibrated face velocity of 80-120 fpm.

    • Causality: This prevents the inhalation of aerosolized powders and volatile degradation products, directly addressing the H332 (Harmful if inhaled) and H336 (May cause drowsiness or dizziness) hazard codes[2].

  • Personal Protective Equipment (PPE) : Operators must wear double-layered nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Latex offers virtually no permeation resistance against the non-polar and slightly polar organic solvents (e.g., dichloromethane, ethyl acetate) required to solubilize this lipophilic compound. Nitrile provides a superior barrier, mitigating the H312 (Harmful in contact with skin) risk.

  • Storage Conditions : The compound must be stored at 2-8°C under a strictly inert atmosphere (Argon or N2​ ).

    • Causality: Ambient moisture can initiate the slow, spontaneous hydrolysis of the α -nitrile into a primary amide over time, destroying the electrophilic warhead and rendering the intermediate useless for downstream coupling.

Experimental Workflow: Chemoselective Boc-Deprotection

Objective : Cleavage of the tert-butyloxycarbonyl (Boc) protecting group to yield the free α -amino nitrile hydrochloride salt, a critical intermediate for subsequent amide coupling in peptidomimetic synthesis.

Mechanistic Causality : The presence of the α -nitrile group makes the adjacent carbon susceptible to epimerization and the nitrile itself prone to hydrolysis into an amide under aqueous acidic conditions. Therefore, strictly anhydrous conditions using HCl in dioxane are employed to ensure chemoselective Boc removal without compromising the nitrile warhead.

Self-Validating Protocol:
  • Preparation : In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 mmol (242.3 mg) of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate in 10 mL of anhydrous dichloromethane (DCM).

  • Cooling : Submerge the flask in an ice-water bath (0°C). Causality: Lowering the temperature minimizes the exothermic release of isobutylene and CO2​ gas, preventing solvent bump and controlling the reaction rate to avoid side reactions.

  • Acid Addition : Dropwise add 10 equivalents (10 mmol, 2.5 mL) of 4M HCl in anhydrous dioxane. Causality: Anhydrous HCl ensures protonation of the carbamate without providing the water necessary for nitrile hydrolysis.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2 hours. Validation: Monitor the reaction progress via LC-MS until the starting material mass ( [M+H]+=243.3 ) is completely consumed.

  • Concentration : Concentrate the reaction mixture under reduced pressure. Critical Safety Step: Maintain the water bath temperature below 30°C. Elevated temperatures can induce thermal degradation of the free α -amino nitrile or promote intermolecular cyclization.

  • Trituration : Suspend the resulting crude oil in 10 mL of cold, anhydrous diethyl ether. Stir vigorously for 15 minutes to precipitate the 1-cyano-3-(propan-2-yloxy)propan-1-aminium chloride salt.

  • Filtration : Filter the precipitate under a stream of argon, wash with an additional 5 mL of cold diethyl ether, and dry in vacuo. Store the highly hygroscopic salt at -20°C in a desiccator.

Workflow A tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (CAS: 1797386-67-4) B Dissolve in Anhydrous DCM Cool to 0°C under Argon A->B C Add 4M HCl in Dioxane (10 eq, Dropwise) B->C D CRITICAL SAFETY CHECK: Ensure strictly anhydrous conditions to prevent nitrile hydrolysis C->D E Warm to RT, Stir 2h Monitor via LC-MS D->E F Concentrate in vacuo (<30°C) Triturate with cold Et2O E->F G Product: 1-cyano-3-(propan-2-yloxy)propan-1-aminium chloride (Ready for Coupling) F->G

Fig 1: Chemoselective Boc-deprotection workflow emphasizing anhydrous safety controls.

Emergency Response & Waste Mitigation

In the event of an accidental spill, the primary objective is containment without triggering chemical degradation into more volatile toxidromes.

  • Spill Mitigation : For solid spills, use anti-static tools to gently sweep the material, avoiding aerosolization. For solution spills, absorb the liquid using inert vermiculite or universal absorbent pads.

  • Chemical Incompatibility : Never use acidic neutralizing agents during cleanup. Causality: Exposure of the free α -amino nitrile (or partially deprotected intermediates) to strong aqueous acids during a spill cleanup can catalyze the hydrolysis of the nitrile, potentially releasing trace amounts of hydrogen cyanide (HCN) gas.

  • Disposal : Collect all contaminated materials in clearly labeled, sealable containers designated for halogenated or non-halogenated organic waste, depending on the solvent used. Ensure these containers are kept strictly segregated from strong acids and oxidizers.

SafetyLogic A Accidental Spill of Boc-Amino Nitrile B Assess Spill State A->B C Solid Powder Spill B->C D Solution Spill (e.g., in DCM/DMF) B->D E Sweep gently with anti-static tools C->E F Absorb with inert vermiculite/pads D->F G DO NOT USE ACIDS (Prevents HCN release) E->G F->G H Dispose in Halogenated Waste G->H

Fig 2: Emergency spill response logic tree for Boc-amino nitrile containment.

References

  • NextSDS Database. "tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate — Chemical Substance Information." NextSDS. URL:[Link]

  • Herzon, S. B., et al. "Synthesis of avrainvillamide, stephacidin B, and analogues thereof." US Patent US20110166170A1.
  • "Antibody drug conjugates." World Intellectual Property Organization WO2016203432A1.

Sources

Foundational

Solubility Profiling and Solvent Selection Strategy for tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate in Pharmaceutical Synthesis

Executive Summary tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (CAS: 1797386-67-4) is a highly functionalized, Boc-protected amino nitrile[1][2]. In pharmaceutical development, compounds of this class frequen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (CAS: 1797386-67-4) is a highly functionalized, Boc-protected amino nitrile[1][2]. In pharmaceutical development, compounds of this class frequently serve as critical intermediates in the modified Strecker synthesis of complex unnatural amino acids and peptidomimetic active pharmaceutical ingredients (APIs)[3]. Because the molecule possesses a lipophilic tert-butoxycarbonyl (Boc) group, a polar cyano (-CN) moiety, and an isopropoxy ether linkage, its solubility profile is highly complex and solvent-dependent.

This whitepaper provides a rigorous framework for understanding the thermodynamic drivers of its solubility. It outlines field-proven experimental workflows for empirical solubility determination and provides a strategic logic tree for selecting appropriate solvents based on downstream unit operations and ICH Q3C safety guidelines[4].

Molecular Profiling & Physicochemical Properties

Understanding the macroscopic solubility of this compound requires dissecting its molecular topology. The molecule (Formula: C₁₂H₂₂N₂O₃, MW: 242.31 g/mol ) exhibits competing intermolecular forces that dictate its partitioning behavior[5].

Table 1: Physicochemical Domain Analysis

Functional GroupContribution to Solubility ThermodynamicsPreferred Interacting Solvents
Boc Group Imparts massive lipophilicity; the steric bulk of the tert-butyl moiety disrupts dense crystal lattice packing, lowering the melting point and increasing organic solubility.Non-polar to moderately polar organics (Toluene, Dichloromethane, Heptane).
Cyano (-CN) Introduces a strong dipole moment; acts as a weak hydrogen-bond acceptor.Polar aprotic solvents (Acetonitrile, DMF, DMSO).
Isopropoxy Ether Enhances molecular flexibility; capable of dipole-dipole interactions and accepting hydrogen bonds.Ethers and esters (THF, MTBE, Ethyl Acetate).
Carbamate (-NH-) Capable of hydrogen-bond donation and acceptance, though sterically hindered by the adjacent Boc group.Alcohols (Methanol, Ethanol).

Mechanistic Rationale of Solubility Profiles

The principle of solubility is governed by the enthalpy of solvation and the entropy of mixing[6]. For tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate, the bulky Boc and isopropoxy groups dominate the entropic contribution, making the molecule highly soluble in organic media but practically insoluble in aqueous systems.

  • Aqueous Systems: The hydrophobic bulk of the Boc and isopropoxy groups creates a massive entropic penalty for water cavity formation. The hydrogen bonding from the carbamate and cyano groups is insufficient to overcome this penalty, resulting in an estimated aqueous solubility of < 1 mg/mL.

  • Polar Aprotic Solvents (THF, DMF, DCM): These solvents are ideal. They easily solvate the cyano and carbamate dipoles while fully accommodating the lipophilic tails via dispersion forces. Solubility in dichloromethane (DCM) and tetrahydrofuran (THF) is exceptionally high (> 250 mg/mL).

  • Aliphatic Hydrocarbons (Hexane, Heptane): Despite the lipophilic Boc group, the highly polar cyano group restricts absolute solubility in pure alkanes. Therefore, heptane acts as an excellent anti-solvent for crystallization.

Table 2: Estimated Solubility Profile across ICH Q3C Solvent Classes

SolventICH Q3C ClassPolarity IndexEstimated Solubility (25°C)Application Rationale
Water N/A10.2< 1 mg/mLAnti-solvent; aqueous biphasic washes.
Heptane Class 30.110 - 25 mg/mLCrystallization anti-solvent.
Toluene Class 22.4> 100 mg/mLBiphasic extraction; azeotropic drying.
Dichloromethane Class 23.1> 250 mg/mLPrimary extraction solvent (use with caution).
Tetrahydrofuran Class 24.0> 250 mg/mLReaction solvent for nitrile reduction.
Ethyl Acetate Class 34.4> 200 mg/mLBenign extraction/chromatography solvent.

Experimental Workflows for Solubility Determination

To generate reliable, self-validating solubility data for process scale-up, the saturation shake-flask (SSF) method is the gold standard[7][8]. The protocol below is specifically designed for lipophilic intermediates to minimize supersaturation artifacts and ensure true thermodynamic equilibrium.

Step-by-Step Shake-Flask Protocol:
  • Preparation of Solid Excess: Add the target solvent to a borosilicate glass vial and introduce tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate until a visible solid excess of approximately 10% remains[9]. Causality: This excess is critical to maintain the saturation equilibrium without causing excessive viscosity that hinders mass transfer.

  • Isothermal Equilibration: Seal the vial and place it in an orbital shaker incubator at 37 ± 0.1 °C (or the target process temperature). Agitate at 100–150 rpm for 24 to 48 hours. Causality: Sufficient time and mechanical agitation overcome the activation energy of dissolution, ensuring the system reaches true thermodynamic equilibrium rather than a metastable kinetic state[7].

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes at the exact equilibration temperature. Causality: Centrifugation is strictly preferred over filtration for lipophilic compounds to prevent the loss of solute due to non-specific adsorption onto filter membranes[8].

  • Sampling: Carefully extract an aliquot from the clear supernatant, ensuring no more than 10% of the total volume is removed to prevent shifting the equilibrium[10].

  • Quantification: Dilute the aliquot immediately in the mobile phase and analyze via HPLC-UV (typically at 210-220 nm due to the carbamate/nitrile absorbance) against a validated calibration curve.

G A 1. Solid Excess Preparation Add 10% excess solute to solvent B 2. Isothermal Equilibration Shake at 100-150 rpm, 37°C for 24-48h A->B C 3. Phase Separation Centrifugation / Sedimentation B->C D 4. Supernatant Sampling Extract <10% volume to avoid shift C->D E 5. HPLC/UV Quantification Determine saturation concentration D->E

Shake-Flask Method for Thermodynamic Solubility Determination

Downstream Application & Solvent Selection Strategy

Selecting the right solvent is not merely about maximizing solubility; it is about optimizing the downstream unit operation while adhering to ICH Q3C safety guidelines[4][6].

  • For Chemical Synthesis (e.g., Nitrile Reduction or Strecker Elongation): High solubility and chemical inertness are required. Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) are ideal, as they fully solvate the substrate and are compatible with reducing agents (e.g., LiAlH₄ or catalytic hydrogenation)[3].

  • For Liquid-Liquid Extraction: A solvent must be immiscible with water but possess a high affinity for the target molecule. Dichloromethane (DCM) is highly effective, but due to its Class 2 toxicity status[11], Ethyl Acetate (Class 3) is the preferred greener alternative for modern pharmaceutical manufacturing.

  • For Crystallization: A solvent/anti-solvent pairing is necessary. The compound can be dissolved in a minimal volume of warm Ethyl Acetate, followed by the slow addition of Heptane (anti-solvent) to induce controlled nucleation and crystal growth[6].

G Start Determine Downstream Application Reaction Chemical Synthesis (e.g., Nitrile Reduction) Start->Reaction Purification Crystallization / Purification Start->Purification Extraction Liquid-Liquid Extraction Start->Extraction PolarAprotic THF, 1,4-Dioxane, DMF (High Solubility) Reaction->PolarAprotic Requires high conc. & inertness AntiSolvent Heptane / EtOAc mix (Tunable Solubility) Purification->AntiSolvent Requires thermal gradient Immiscible DCM, MTBE, Toluene (High Organic Partitioning) Extraction->Immiscible Requires aqueous biphasic

Solvent Selection Logic Tree Based on Downstream Processing

References

  • NextSDS. "tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate - Chemical Substance Information". NextSDS Substance Database. [Link]

  • International Council for Harmonisation (ICH). "ICH Q3C Guidelines for Residual Solvents". Scribd / ICH Official Documentation.[Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]

  • MDPI. "Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements." Pharmaceutics.[Link]

  • ResearchGate. "A study on the induction of stereoselectivity in the Strecker synthesis of basic amino acid-derived α-amino nitriles." Tetrahedron.[Link]

Sources

Exploratory

Discovery, Synthesis, and Application of tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate in Drug Development

Executive Summary In the landscape of modern medicinal chemistry, the design of targeted covalent inhibitors and peptidomimetics relies heavily on highly functionalized aliphatic building blocks. tert-Butyl N-[1-cyano-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of targeted covalent inhibitors and peptidomimetics relies heavily on highly functionalized aliphatic building blocks. tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (CAS: 1797386-67-4)[1] represents a critical intermediate in this domain. Featuring a strategically positioned electrophilic nitrile, a lipophilic isopropoxy ether side-chain, and an acid-labile Boc-protected amine[2], this compound serves both as a precursor to non-natural amino acids and as a direct structural motif for reversible covalent warheads.

This whitepaper provides an in-depth technical analysis of its chemical properties, mechanistic utility in drug design, and field-proven synthetic methodologies, tailored for researchers in early-stage drug discovery.

Chemical Profiling & Structural Analysis

The structural architecture of this molecule is meticulously designed for synthetic versatility. The α -aminonitrile core is a classic synthon, while the isopropoxy group provides a unique steric and electronic profile, balancing aqueous solubility with the lipophilicity required to occupy hydrophobic pockets (e.g., the S1 or S2 subsites of target proteases)[3].

Quantitative Data Summary
Physicochemical PropertyValue
Chemical Name tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate
CAS Registry Number 1797386-67-4[1]
Molecular Formula C₁₂H₂₂N₂O₃[4]
Monoisotopic Mass 242.16304 Da[4]
InChIKey QTPPAWBAUSEZNG-UHFFFAOYSA-N[4]
Core Structural Motif Boc-protected α -aminonitrile
Hydrogen Bond Donors 1 (Carbamate NH)
Hydrogen Bond Acceptors 4 (Nitrile N, Ether O, Carbamate O x2)

Mechanistic Role in Drug Design

As an application scientist, it is crucial to understand why this specific motif is integrated into pharmaceutical pipelines. The utility of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate is bifurcated into two primary applications:

A. The Nitrile as a Reversible Covalent Warhead

Nitriles are highly privileged warheads in the development of targeted covalent inhibitors (TCIs), particularly against cysteine and serine proteases (e.g., Cathepsins, DPP-4, and viral Mpro). The electrophilicity of the nitrile carbon is finely tuned by the adjacent electron-withdrawing Boc-amine group. This renders the carbon highly susceptible to nucleophilic attack by active-site thiolates (Cys-SH) or alkoxides (Ser-OH), forming a reversible thioimidate or imidate adduct. This reversibility is vital for minimizing off-target toxicity while maintaining prolonged target residence time.

Mechanism Warhead Nitrile Warhead (-C≡N) (CAS 1797386-67-4) Attack Nucleophilic Attack Warhead->Attack Target Protease Active Site (Cys-SH / Ser-OH) Target->Attack Adduct Reversible Thioimidate/ Imidate Adduct Attack->Adduct Covalent Bond

Fig 1: Mechanism of reversible covalent inhibition via the terminal nitrile warhead.

B. Precursor to Non-Natural Amino Acids

Upon acidic or basic hydrolysis of the nitrile group, the compound is converted into 2-amino-4-isopropoxybutanoic acid. Incorporating this non-natural amino acid into peptide sequences drastically enhances metabolic stability by rendering the peptide unrecognizable to endogenous human peptidases, a critical step in optimizing the pharmacokinetic (PK) profile of peptide therapeutics.

Experimental Protocols: Synthetic Methodologies

To ensure reproducibility and trustworthiness, the following protocols describe two distinct pathways for synthesizing the title compound. The choice of pathway depends heavily on the requirement for stereochemical control.

Pathway 1: Asymmetric Synthesis via Amide Dehydration (Preferred for Enantiopurity)

Causality: Direct Strecker synthesis typically yields a racemic mixture. When enantiopure building blocks are required, starting from a chiral pool amino acid (e.g., enantiopure 2-amino-4-isopropoxybutanoic acid) and dehydrating the corresponding primary amide is the gold standard.

Step 1: Amidation of the Boc-Protected Amino Acid

  • Initiation: Dissolve Boc-protected 2-amino-4-isopropoxybutanoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Activation: Add N-Methylmorpholine (NMM) (1.5 eq) and cool the reaction mixture to -15°C. Causality: Strict temperature control is mandatory to prevent base-catalyzed racemization of the α -chiral center.

  • Mixed Anhydride Formation: Dropwise addition of Isobutyl chloroformate (1.1 eq). Stir for 30 minutes.

  • Amidation: Introduce gaseous ammonia or aqueous ammonium hydroxide (5.0 eq). Stir for 2 hours, allowing the reaction to slowly reach room temperature.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the primary amide intermediate.

Step 2: Dehydration to the Nitrile

  • Setup: Dissolve the intermediate amide (1.0 eq) in anhydrous DCM.

  • Base Addition: Add Triethylamine (TEA) (3.0 eq) and cool the system to 0°C. Causality: The low temperature prevents the degradation of the acid-sensitive Boc protecting group during the subsequent addition of the highly reactive dehydrating agent.

  • Dehydration: Add Trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise. Stir for 2 hours at room temperature.

  • Isolation: Quench the reaction with saturated NaHCO₃ to neutralize the trifluoroacetic acid byproduct. Extract with DCM, dry, and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate.

Pathway 2: Direct Strecker Synthesis & Protection (Scalable Racemic Route)

For applications where stereochemistry is resolved downstream via chiral chromatography, the classical Strecker route is highly efficient.

Synthetic_Workflow A 3-Isopropoxypropanal B Strecker Reaction (NH4Cl, NaCN) A->B Step 1 C α-Aminonitrile Intermediate B->C D Boc Protection (Boc2O, Et3N) C->D Step 2 E tert-Butyl N-[1-cyano-3- (propan-2-yloxy)propyl]carbamate D->E

Fig 2: Two-step Strecker and Boc-protection synthetic workflow for CAS 1797386-67-4.

  • Strecker Condensation: React 3-isopropoxypropanal (1.0 eq) with ammonium chloride (NH₄Cl, 1.5 eq) and sodium cyanide (NaCN, 1.2 eq) in a biphasic mixture of water and diethyl ether at room temperature for 18 hours. Caution: Highly toxic HCN gas can evolve; perform strictly in a specialized fume hood.

  • Extraction: Basify with aqueous NaOH and extract the free α -aminonitrile into the organic layer.

  • Boc Protection: To the crude aminonitrile in DCM, add Triethylamine (1.5 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir for 12 hours at room temperature.

  • Purification: Wash with water, dry over MgSO₄, concentrate, and purify via silica gel chromatography to obtain the target compound.

References

  • Title: tert-butyl N-[1-cyano-3-(propan-2-yloxy)
  • Title: tert-butyl N-[1-cyano-3-(propan-2-yloxy)
  • Patent Literature on Aminonitrile Derivatives Title: WO2013042006A1 - Pyrrolopyrimidine and purine derivatives Source: Google Patents URL
  • Source: PubChemLite (Université du Luxembourg)

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Isolation of tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate

Introduction & Mechanistic Rationale The synthesis of is a cornerstone in the development of unnatural amino acids, peptidomimetics, and pharmaceutical intermediates. The target compound,1[1] (CAS: 1797386-67-4), serves...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of is a cornerstone in the development of unnatural amino acids, peptidomimetics, and pharmaceutical intermediates. The target compound,1[1] (CAS: 1797386-67-4), serves as a versatile building block. It features a cyano group primed for hydrolysis to a carboxylic acid or reduction to a primary amine, an isopropoxy ether for lipophilicity, and a2[2].

This protocol details a highly efficient, two-phase synthesis starting from commercially available 3-isopropoxy-1-propanol. The methodology emphasizes a self-validating, causally driven approach:

  • Controlled Oxidation: Utilizing3[3] of the primary alcohol to the carboxylic acid.

  • Tandem Strecker-Protection: A one-pot modified Strecker reaction followed immediately by Boc protection. Unprotected α -amino nitriles are thermodynamically unstable and prone to 4[4]. Immediate in situ trapping with Boc 2​ O drives the equilibrium forward, ensuring high yields and stereochemical integrity.

Retrosynthetic Analysis & Workflow

SynthesisPathway A 3-Isopropoxy-1-propanol (Starting Material) B 3-Isopropoxypropanal (Intermediate) A->B TEMPO / NaOCl Oxidation C 2-Amino-4-isopropoxybutanenitrile (Transient) B->C NH4Cl, NaCN Strecker Reaction D tert-Butyl N-[1-cyano-3- (propan-2-yloxy)propyl]carbamate (Target) C->D Boc2O, Et3N Protection

Retrosynthetic pathway from 3-isopropoxy-1-propanol to the target Boc-amino nitrile.

Phase 1: Controlled Oxidation to 3-Isopropoxypropanal

Causality & Expertise: While Swern oxidation is effective, it generates toxic dimethyl sulfide. The TEMPO-catalyzed oxidation using NaOCl as the terminal oxidant is scalable, environmentally benign, and highly selective for aldehydes. The addition of KBr acts as a critical co-catalyst; it generates hypobromite in situ, which oxidizes TEMPO to the active oxoammonium ion significantly faster than hypochlorite alone, preventing side reactions.

Step-by-Step Protocol:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-isopropoxy-1-propanol (11.8 g, 100 mmol) in dichloromethane (DCM, 150 mL).

  • Catalyst Addition: Add TEMPO (0.156 g, 1.0 mmol, 1 mol%) and an aqueous solution of KBr (1.19 g, 10 mmol in 10 mL H 2​ O).

  • Cooling: Cool the biphasic mixture to 0 °C using an ice-water bath. Vigorous stirring (800 rpm) is critical to ensure mass transfer across the biphasic boundary.

  • Oxidation: Add aqueous NaOCl (10-12% active chlorine, buffered to pH 8.5 with NaHCO 3​ , 75 mL, ~110 mmol) dropwise over 30 minutes. Maintain the internal temperature below 5 °C.

  • In-Line Monitoring: The reaction turns orange (indicating active oxoammonium) and fades as the cycle completes. Monitor via TLC (Hexane/EtOAc 3:1, KMnO 4​ stain). The alcohol spot ( Rf​ ~0.2) should disappear entirely, replaced by the aldehyde ( Rf​ ~0.6).

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with 10% aqueous Na 2​ S 2​ O 3​ (to quench excess oxidant), followed by brine.

  • Isolation: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure (water bath < 30 °C to prevent aldehyde volatility). Yield: ~10.5 g (90%) of 3-isopropoxypropanal as a pale yellow oil. Use immediately for Phase 2.

Phase 2: Tandem Strecker Reaction and Boc Protection

Causality & Expertise: The classical Strecker reaction utilizes hazardous ammonia gas and hydrogen cyanide. To enhance safety and scalability, we utilize NH 4​ Cl and NaCN in aqueous methanol. Because the intermediate 2-amino-4-isopropoxybutanenitrile is unstable, isolation often leads to yield loss via retro-Strecker pathways. Therefore, we perform a rapid solvent swap and immediately protect the amine with Boc 2​ O.

MechanisticLogic Aldehyde Aldehyde + NH3 Iminium Iminium Ion Formation (Rate Limiting) Aldehyde->Iminium Cyanide Cyanide Attack (Diastereoselective potential) Iminium->Cyanide AminoNitrile Unprotected Amino Nitrile (Unstable / Retro-Strecker) Cyanide->AminoNitrile AminoNitrile->Iminium Retro-Strecker Boc In situ Boc2O Addition AminoNitrile->Boc Prevents degradation StableProduct Boc-Protected Amino Nitrile (Stable, Isolable) Boc->StableProduct

Mechanistic logic demonstrating how in situ Boc protection prevents retro-Strecker degradation.

Step-by-Step Protocol:

  • Imine Formation: In a 250 mL flask, dissolve the freshly prepared 3-isopropoxypropanal (10.5 g, 90 mmol) in methanol (80 mL). Add NH 4​ Cl (9.6 g, 180 mmol) and 25% aqueous ammonia (15 mL). Stir at room temperature for 1 hour to ensure complete iminium ion formation.

  • Cyanation: Caution: Perform in a well-ventilated fume hood. Keep a cyanide antidote kit nearby. Cool the mixture to 0 °C. Add NaCN (5.3 g, 108 mmol) in portions over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Solvent Swap: Concentrate the mixture under reduced pressure to remove methanol (do not heat above 35 °C). Extract the aqueous residue with ethyl acetate (3 × 75 mL). Wash with brine, dry over Na 2​ SO 4​ , and concentrate to yield the crude amino nitrile.

  • Boc Protection: Immediately dissolve the crude amino nitrile in DCM (100 mL). Add triethylamine (TEA, 18.8 mL, 135 mmol). Cool to 0 °C.

  • Boc 2​ O Addition: Add di-tert-butyl dicarbonate (Boc 2​ O, 23.5 g, 108 mmol) dissolved in DCM (20 mL) dropwise. Stir at room temperature for 6 hours.

  • Workup & Purification: Wash the organic layer with 5% citric acid (to remove unreacted amine/TEA), water, and brine. Dry and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc 9:1 to 4:1).

  • Final Product: Isolate tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate as a colorless to pale yellow viscous oil.

Quantitative Data & Analytical Benchmarks

To ensure the protocol acts as a self-validating system, compare your synthesized batch against the following analytical benchmarks.

ParameterBenchmark DataDiagnostic Significance
Molecular Weight 242.31 g/mol Confirms target formula C 12​ H 22​ N 2​ O 3​
Overall Yield 65 - 75% (over 3 steps)Validates efficiency of the tandem trapping method
TLC Rf​ 0.45 (Hexane/EtOAc 7:3)Ninhydrin negative (protected amine), KMnO 4​ positive
1 H NMR (CDCl 3​ ) δ 1.15 (d, 6H), 1.45 (s, 9H), 2.0 (m, 2H), 3.5 (m, 2H), 3.6 (m, 1H), 4.6 (m, 1H), 5.2 (br s, 1H)Diagnostic Boc singlet (1.45 ppm) and isopropyl doublet (1.15 ppm)
IR Spectroscopy ~2240 cm −1 (C N), 1710 cm −1 (C=O)Confirms successful cyanation and Boc protection
ESI-MS (m/z) [M+Na] + = 265.1Validates intact molecular ion

Troubleshooting & Self-Validating Systems

  • Low Yield in Phase 1: If the aldehyde yield is low, check the pH of the NaOCl solution. It must be buffered to ~pH 8.5-9.0 using NaHCO 3​ to maintain the stability of the active oxidant. Acidic bleach will generate toxic Cl 2​ gas and halt the catalytic cycle.

  • Retro-Strecker Degradation: If TLC shows the reappearance of the aldehyde during Phase 2, the Boc protection is too slow. Ensure TEA is added before Boc 2​ O to neutralize any residual acid that catalyzes the retro-Strecker reaction.

  • Cyanide Safety Validation: Always validate the destruction of excess cyanide in aqueous waste streams by treating with excess NaOCl (bleach) at pH > 10 for 24 hours before disposal. Use cyanide test strips to confirm complete oxidation to cyanate before transferring to waste.

References

  • NextSDS. "tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate — Chemical Substance Information." Source: NextSDS. URL: 1[1]

  • BLD Pharm. "1797386-67-4 | tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate." Source: BLD Pharm. URL: 2[2]

  • SciELO. "Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays." Source: SciELO. URL:Link

  • Thieme Connect. "Gram-Scale Strecker Synthesis of Unnatural α-Amino Acids." Source: Thieme. URL: 4[4]

  • Benchchem. "3-Isopropoxy-1-propanol (110-48-5)." Source: Benchchem. URL: 3[3]

Sources

Application

Application Note: Comprehensive Analytical Characterization of tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate

Introduction tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (CAS: 1797386-67-4) is a highly versatile, multi-functional aliphatic building block frequently utilized in the synthesis of peptidomimetics, targeted...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (CAS: 1797386-67-4) is a highly versatile, multi-functional aliphatic building block frequently utilized in the synthesis of peptidomimetics, targeted covalent inhibitors, and complex nitrogen-containing heterocycles. Structurally, it features an α-aminonitrile core, a tert-butyloxycarbonyl (Boc) protecting group, and an isopropoxy ether linkage.

The analytical characterization of this compound presents specific challenges for drug development professionals:

  • Optical Invisibility: The absence of aromatic rings or extended conjugated systems renders the molecule nearly invisible to standard UV detection (e.g., 254 nm).

  • Stereochemical Lability: The α-aminonitrile chiral center (C1) can be susceptible to racemization under strongly basic conditions, necessitating rigorous enantiomeric excess (ee) monitoring.

Analytical Strategy & Causality

To establish a self-validating analytical profile, orthogonal techniques must be employed.

  • UHPLC-CAD (Chemical Purity): Because the Boc group and aliphatic chain lack strong chromophores, traditional UV detection is insufficient. Charged Aerosol Detection (CAD) provides a universal, mass-dependent response for non-volatile analytes, ensuring that impurities lacking UV chromophores are not missed [1, 4].

  • Chiral HPLC (Enantiomeric Purity): Resolution of the C1 enantiomers is achieved using a polysaccharide-based chiral stationary phase. Normal-phase conditions (Hexane/Isopropanol) are selected to maximize hydrogen-bonding interactions between the carbamate NH/C=O and the chiral selector [2].

  • FT-IR & NMR (Structural Elucidation): FT-IR orthogonally confirms the presence of the nitrile (C≡N) and carbamate (C=O) groups [3]. NMR provides absolute atomic connectivity.

Analytical Workflow

AnalyticalWorkflow cluster_0 Chromatographic Profiling (Purity & Chiral) cluster_1 Structural & Functional Elucidation Start tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (Sample Matrix) Purity UHPLC-CAD Universal Mass Detection Start->Purity Chiral Chiral HPLC Enantiomeric Resolution Start->Chiral NMR 1H & 13C NMR Atomic Connectivity Start->NMR FTIR FT-IR Spectroscopy Functional Group ID Start->FTIR HRMS HRMS (ESI-TOF) Exact Mass Confirmation Start->HRMS

Orthogonal analytical workflow for the characterization of Boc-protected α-aminonitriles.

Experimental Protocols

Protocol 1: Chemical Purity Determination via UHPLC-CAD
  • Causality: CAD evaporates the mobile phase and measures the residual aerosol charge, making it ideal for UV-transparent Boc-protected amines.

  • Self-Validating System: The protocol requires the injection of a diluent blank to identify system peaks, followed by a reference standard to establish the Relative Retention Time (RRT) and a signal-to-noise (S/N) check at the limit of quantification (LOQ).

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C).

  • Step-by-Step Methodology:

    • Prepare a sample solution at 1.0 mg/mL in 50:50 Water:Acetonitrile.

    • Inject 2 µL of the diluent blank. Confirm baseline stability and identify any artifact peaks.

    • Inject 2 µL of the reference standard to confirm retention time.

    • Inject 2 µL of the sample. Calculate purity by area normalization, strictly excluding blank-associated peaks.

Protocol 2: Enantiomeric Excess (ee) Determination via Chiral HPLC
  • Causality: The isopropoxy and Boc groups provide sufficient steric bulk and hydrogen bond acceptors/donors for resolution on an amylose-based stationary phase.

  • Self-Validating System: A racemic reference standard must be injected prior to the sample. The method is only deemed valid if the resolution (Rs) between the (R) and (S) enantiomers is ≥ 1.5 (baseline resolution).

  • Column: Daicel Chiralpak IA (4.6 × 250 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (85:15, v/v) - Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low wavelength required due to poor chromophore).

  • Step-by-Step Methodology:

    • Dissolve the sample in Hexane/Isopropanol (85:15) to a concentration of 2.0 mg/mL.

    • Inject 10 µL of the racemic mixture. Verify Rs > 1.5.

    • Inject 10 µL of the enantioenriched sample.

    • Calculate %ee = [(Area Major - Area Minor) / (Area Major + Area Minor)] × 100.

Protocol 3: Structural Confirmation via FT-IR
  • Causality: Differentiating a nitrile from other nitrogen-containing groups requires direct observation of the C≡N stretching frequency, which is uniquely isolated in the IR spectrum and cannot be definitively proven by mass spectrometry alone.

  • Method: Attenuated Total Reflectance (ATR).

  • Step-by-Step Methodology:

    • Clean the diamond ATR crystal with isopropanol and collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Place 1-2 mg of the neat sample onto the crystal. Apply uniform pressure using the anvil.

    • Collect the sample spectrum. Identify the diagnostic C≡N and C=O bands.

Quantitative Data & Expected Results

Table 1: Expected NMR Chemical Shifts (400 MHz, CDCl₃)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H1.15Doublet (J = 6.1 Hz)6HIsopropyl -CH₃
¹H1.45Singlet9HBoc -C(CH₃)₃
¹H1.95 - 2.10Multiplet2HC2 -CH₂-
¹H3.50 - 3.60Multiplet2HC3 -CH₂-O-
¹H3.62Septet (J = 6.1 Hz)1HIsopropyl -CH-O-
¹H4.60Multiplet1HC1 -CH(CN)-
¹H5.10Broad Doublet1HCarbamate -NH-
¹³C22.1--Isopropyl -CH₃
¹³C28.3--Boc -C(CH₃)₃
¹³C33.5--C2 -CH₂-
¹³C42.1--C1 -CH(CN)-
¹³C65.4--C3 -CH₂-O-
¹³C72.0--Isopropyl -CH-O-
¹³C80.5--Boc -C(CH₃)₃ (quaternary)
¹³C118.5--Nitrile -C≡N
¹³C155.2--Carbamate -C=O

Table 2: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3320Medium, BroadSecondary AmineN-H Stretch
~2975, 2930StrongAliphatic ChainC-H Stretch
~2240Weak - MediumNitrileC≡N Stretch
~1705StrongBoc CarbamateC=O Stretch
~1510MediumCarbamateN-H Bend / C-N Stretch
~1110StrongAliphatic EtherC-O-C Stretch

Table 3: Expected Chromatographic Parameters

MethodAnalyte / FeatureExpected Retention Time (min)Resolution (Rs)
UHPLC-CADtert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate4.8 - 5.2N/A (Main Peak)
Chiral HPLC(R)-Enantiomer8.5> 1.5 (vs S)
Chiral HPLC(S)-Enantiomer11.2> 1.5 (vs R)

(Note: Absolute retention times for chiral separation depend heavily on the specific column lot, temperature, and exact mobile phase preparation).

References

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. Chromatography Online. URL: [Link][1]

  • Enantioselective Synthesis of Chiral Acyclic Nitriles Containing α-All-Carbon Quaternary Stereocenters. ACS Publications. URL:[Link][2]

  • Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PubMed Central (PMC). URL: [Link][3]

Sources

Method

Application Note: tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identifiers: CAS No. 1797386-67-4 | Formula: C₁₂H₂₂N₂O₃[1][2] Executive Summary In modern drug discovery, the strategic select...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identifiers: CAS No. 1797386-67-4 | Formula: C₁₂H₂₂N₂O₃[1][2]

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead optimization. tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate is a highly versatile, orthogonally protected α -amino nitrile. Derived fundamentally from the Strecker multicomponent reaction of 4-isopropoxybutanal, this compound serves a dual purpose in medicinal chemistry:

  • It acts as a direct, reversible electrophilic warhead for targeted covalent inhibitors (TCIs)[3].

  • It functions as a pluripotent synthetic hub for generating non-natural amino acids, 1,2-diamines, and heterocyclic bioisosteres (e.g., tetrazoles)[4][5].

As a Senior Application Scientist, I have structured this guide to provide a deep dive into the physicochemical rationale behind this specific scaffold, followed by field-proven, self-validating protocols for its application in drug development.

Physicochemical Profiling & Structural Rationale

The architectural design of this molecule offers distinct advantages for structure-based drug design (SBDD):

  • The α -Cyano Group (The Warhead/Handle): Nitriles are uniquely positioned in medicinal chemistry. Biologically, the strongly electron-withdrawing nature of the α -amino nitrile makes the nitrile carbon highly susceptible to nucleophilic attack by catalytic cysteine thiolates (e.g., in Cathepsins, Cruzain, or Falcipain)[6][7]. This forms a reversible thioimidate adduct , mitigating the off-target toxicity and immunogenicity often associated with irreversible warheads like acrylamides or vinyl sulfones. Synthetically, the nitrile is a prime candidate for controlled hydrolysis or cycloaddition.

  • The 3-(Propan-2-yloxy)propyl Side Chain: This specific ether-linked aliphatic chain is a masterclass in balancing lipophilicity and polar surface area (PSA). The terminal isopropyl group provides favorable van der Waals packing in hydrophobic protease sub-pockets (such as the S2 or S3 pockets of Cathepsin S). Concurrently, the ether oxygen acts as a hydrogen-bond acceptor, allowing for crucial interactions with the protein backbone (e.g., binding with active-site glycine or asparagine residues) while maintaining favorable aqueous solubility.

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group ensures the primary amine remains inert during downstream nucleophilic or cycloaddition reactions. It allows for orthogonal deprotection under acidic conditions (e.g., TFA or HCl), enabling subsequent amide coupling to specific peptide recognition sequences.

Divergent Synthetic Workflows

The true value of this building block lies in its synthetic divergence. By altering the reaction conditions, chemists can access entirely different pharmacological spaces from a single starting material.

G Core tert-Butyl N-[1-cyano-3- (propan-2-yloxy)propyl]carbamate TCI Covalent Inhibitor (Thioimidate Adduct) Core->TCI Cysteine Protease (Target Binding) Tetrazole Tetrazole Bioisostere (Peptidomimetic) Core->Tetrazole NaN3, ZnBr2 [2+3] Cycloaddition Diamine 1,2-Diamine (Scaffold) Core->Diamine Raney Ni, H2 Reduction AminoAcid Non-Natural Amino Acid (Building Block) Core->AminoAcid 6M HCl, Reflux Hydrolysis

Caption: Divergent medicinal chemistry applications of the title α -amino nitrile.

Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the reagent choice and the analytical markers required to confirm success without ambiguity.

Protocol A: Synthesis of the Tetrazole Bioisostere via Click Chemistry

Tetrazoles are premier bioisosteres for carboxylic acids, offering a similar pKa (~4.5-5.5) but with vastly superior metabolic stability against decarboxylases and improved membrane permeability[8][9].

Causality & Rationale: Historically, converting nitriles to tetrazoles required highly toxic, explosive hydrazoic acid ( HN3​ ) or expensive organotin azides in high-boiling solvents. This protocol utilizes a "green" aqueous/isopropanol system. Zinc bromide ( ZnBr2​ ) acts as a critical Lewis acid, coordinating to the nitrile nitrogen to increase the electrophilicity of the carbon, thereby drastically accelerating the [2+3] cycloaddition with the azide anion[4][5].

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 eq of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate in a 2:1 mixture of Water:2-Propanol (0.2 M concentration).

  • Reagent Addition: Add 2.0 eq of Sodium Azide ( NaN3​ ) followed by 0.5 eq of Zinc Bromide ( ZnBr2​ ). Safety Note: Always add NaN3​ to neutral or basic solutions to prevent the formation of volatile, toxic HN3​ gas.

  • Cycloaddition: Equip the flask with a reflux condenser and heat to 80 °C for 16 hours.

  • Workup & Precipitation: Cool the mixture to room temperature. Carefully adjust the pH to ~3 using 3N HCl. This protonates the tetrazole, breaking up the zinc-tetrazole complex and forcing the product to precipitate or partition into the organic phase.

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Reduction to a 1,2-Diamine Scaffold

1,2-diamines are privileged scaffolds for synthesizing ureas, thioureas, and transition metal ligands[10].

Causality & Rationale: Reducing a nitrile to a primary amine often suffers from a major side reaction: the newly formed primary amine attacks the intermediate imine, forming secondary amine dimers. To prevent this, the reduction is performed under a high pressure of Hydrogen gas using Raney Nickel in the presence of methanolic ammonia ( NH3​ /MeOH). The excess ammonia pushes the equilibrium of the intermediate imine away from dimerization, ensuring high yields of the primary amine.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the α -amino nitrile in 7 N NH3​ in Methanol (0.1 M).

  • Catalyst Addition: Under an argon atmosphere, carefully add a slurry of Raney Nickel (approx. 10% w/w). Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in air.

  • Hydrogenation: Transfer the mixture to a Parr shaker or high-pressure reactor. Purge with H2​ gas three times, then pressurize to 50 psi. Shake at room temperature for 12 hours.

  • Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite under an argon blanket, washing the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude 1,2-diamine. The Boc group remains intact under these reductive conditions.

Quantitative Data & Analytical Validation

To ensure experimental integrity, the following table summarizes the expected outcomes, reaction conditions, and the specific analytical markers used to validate each transformation.

TransformationReagents & ConditionsTarget MotifPrimary Analytical Validation Markers
Tetrazole Formation NaN3​ , ZnBr2​ , iPrOH/H2​O , 80 °C, 16hCarboxylic acid bioisostereIR: Loss of sharp -CN stretch (~2240 cm⁻¹).LC-MS: [M+H]+ shift of +43 Da.
Nitrile Reduction Raney Ni, H2​ (50 psi), NH3​ /MeOH, RT1,2-Diamine scaffoldTLC: Ninhydrin positive spot (primary amine).LC-MS: [M+H]+ shift of +4 Da.
Acidic Hydrolysis 6M HCl, Reflux, 12hNon-natural amino acidNMR: Loss of Boc singlet (~1.4 ppm).LC-MS: Mass corresponds to free amino acid.
Warhead Binding Target Protease (e.g., Cathepsin S), in vitroReversible thioimidateAssay: Time-dependent IC50​ shift.X-ray: Electron density between Cys-SH and nitrile C.

References

  • NextSDS Database. "tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate - Chemical Substance Information". NextSDS. URL: [Link]

  • Demko, Z. P.; Sharpless, K. B. "An Expedient Route to the Tetrazole Analogues of α -Amino Acids." Organic Letters, 2002. URL: [Link]

  • Sureshbabu, V. V.; Naik, S. A.; Nagendra, G. "Synthesis of Boc-Amino Tetrazoles Derived from α -Amino Acids." Synthetic Communications, 2009. URL: [Link]

  • Burtoloso, A. C. B. et al. "Anti-trypanosomal activity of non-peptidic nitrile-based cysteine protease inhibitors." PLOS Neglected Tropical Diseases, 2017. URL: [Link]

Sources

Application

Application Note: Synthesis and Reaction Mechanism of tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate

Strategic Rationale and Context The synthesis of highly functionalized α -amino nitriles is a critical operation in modern drug development and peptidomimetic design. The target compound, tert-butyl N-[1-cyano-3-(propan-...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale and Context

The synthesis of highly functionalized α -amino nitriles is a critical operation in modern drug development and peptidomimetic design. The target compound, tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (CAS: 1797386-67-4)[INDEX 1.7], serves as a versatile building block. It features a protected primary amine (Boc), a reactive nitrile handle for downstream conversion (e.g., to tetrazoles, amides, or unnatural α -amino acids), and an isopropoxy ether linkage that modulates lipophilicity.

Historically, the Strecker reaction utilized toxic alkali cyanides and free ammonia, often leading to over-alkylation, harsh alkaline conditions, and the need for complex downstream protection steps[1][INDEX1.3]. To bypass these bottlenecks, modern protocols employ a modified three-component Strecker-type condensation utilizing an aldehyde, a pre-formed carbamate (BocNH 2​ ), and trimethylsilyl cyanide (TMSCN)[2][INDEX2.1]. This application note details the mechanistic causality and provides a validated, self-correcting protocol for this transformation.

Mechanistic Causality: The N-Boc Strecker Synthesis

The formation of the target compound from 3-isopropoxypropanal, tert-butyl carbamate, and TMSCN is a cascade process driven by precise electrophilic activation.

  • Hemiaminal Formation : The reaction initiates with the nucleophilic attack of the weakly nucleophilic tert-butyl carbamate onto the carbonyl carbon of 3-isopropoxypropanal. This step requires a catalyst (e.g., a Lewis acid or a nucleophilic organocatalyst like TBAPINO) to polarize the carbonyl group [INDEX 1.4].

  • Dehydration to N-Boc Imine : The hemiaminal intermediate is unstable and eliminates water to form a highly electrophilic N-Boc imine. The use of TMSCN is highly advantageous here; it not only acts as the cyanide source but the trimethylsilyl group also acts as a water scavenger (forming TMS-OH/hexamethyldisiloxane), driving the equilibrium irreversibly toward the imine[3][INDEX1.3].

  • Nucleophilic Cyanation : The cyanide ion attacks the polarized C=N bond of the N-Boc imine. Because the nitrogen is substituted with a strongly electron-withdrawing Boc group, the imine's electrophilicity is significantly enhanced compared to standard alkyl imines, resulting in rapid, quantitative C-C bond formation [INDEX 2.1].

Mechanism A 3-Isopropoxypropanal (Electrophile) C Hemiaminal Intermediate A->C Catalyst Condensation B tert-Butyl Carbamate (Nucleophile) B->C Catalyst Condensation D N-Boc Imine (Activated Species) C->D -H2O Dehydration F tert-Butyl N-[1-cyano-3- (propan-2-yloxy)propyl]carbamate D->F Nucleophilic Attack E TMSCN (Cyanide Source) E->F CN- Transfer

Figure 1: Mechanistic pathway of the three-component Strecker reaction forming the N-Boc-α-amino nitrile.

Catalyst Optimization and Quantitative Profiling

The choice of catalyst dictates the reaction kinetics and the purity of the final α -amino nitrile. While the reaction can proceed catalyst-free under neat conditions, it often requires prolonged reaction times (>24 h) and suffers from incomplete conversion[INDEX 1.2]. The integration of mild Lewis acids or organocatalysts drastically improves the yield.

Table 1: Comparative Catalyst Performance for N-Boc-α-Amino Nitrile Synthesis

Catalyst SystemLoading (mol %)SolventTemp (°C)Time (h)Yield (%)Mechanistic RoleRef
None N/ANeat2524.0< 40N/A[INDEX 1.2]
Alum (KAl(SO₄)₂·12H₂O)10MeCN251.585 - 94Mild Lewis acid; polarizes C=O and C=N bonds.[INDEX 1.3]
Bi(OTf)₃ 1CH₂Cl₂252.088 - 92Strong Lewis acid; accelerates hemiaminal dehydration.[INDEX 3.2]
TBAPINO 3EtOH250.5> 95Organocatalyst; enhances CN⁻ nucleophilicity via ion-pairing.[INDEX 1.4]

Insight: For laboratory-scale synthesis, TBAPINO (Tetrabutylammonium phthalimide-N-oxyl) is highly recommended due to its low catalyst loading, rapid kinetics, and metal-free nature, which is particularly beneficial for drug development workflows[2][INDEX1.4].

Validated Experimental Protocol

The following protocol utilizes the TBAPINO-catalyzed methodology to ensure high atom economy and a self-validating workflow.

Materials Required
  • Aldehyde : 3-isopropoxypropanal (1.0 equiv, 10.0 mmol)

  • Amine : tert-Butyl carbamate (BocNH 2​ ) (1.0 equiv, 10.0 mmol)

  • Cyanide Source : Trimethylsilyl cyanide (TMSCN) (1.2 equiv, 12.0 mmol)

  • Catalyst : TBAPINO (0.03 equiv, 0.3 mmol)

  • Solvent : Anhydrous Ethanol (EtOH) (25 mL)

Step-by-Step Workflow

Step 1: Reagent Assembly and Activation

  • Action : To an oven-dried, argon-purged 100 mL round-bottom flask, add 3-isopropoxypropanal (1.16 g, 10.0 mmol), tert-butyl carbamate (1.17 g, 10.0 mmol), and TBAPINO (120 mg, 0.3 mmol) in anhydrous EtOH (25 mL).

  • Causality : EtOH serves as an environmentally benign solvent that readily dissolves the TBAPINO catalyst. The catalyst immediately begins hydrogen-bonding with the aldehyde, priming it for nucleophilic attack[INDEX 1.4].

Step 2: Controlled Cyanation

  • Action : Cool the reaction mixture to 0 °C using an ice-water bath. Add TMSCN (1.50 mL, 12.0 mmol) dropwise over 10 minutes via a syringe.

  • Causality : TMSCN is a safer alternative to HCN/NaCN [INDEX 2.8]. Dropwise addition at 0 °C mitigates the exothermic nature of the cyanation and prevents the volatilization of any trace HCN generated in situ.

  • In-Process Control (IPC) : Monitor the internal temperature; ensure it does not exceed 5 °C during the addition to prevent side-reactions (e.g., homocoupling of the imine).

Step 3: Reaction Propagation

  • Action : Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 30–45 minutes.

  • IPC : Monitor the reaction via TLC (Hexane:EtOAc 7:3). Stain with Ninhydrin. The reaction is deemed complete when the aldehyde spot disappears and a new, distinct UV-active/Ninhydrin-positive spot emerges.

Step 4: Quench and Extraction

  • Action : Quench the reaction by adding 15 mL of saturated aqueous NaHCO 3​ . Stir for 5 minutes, then extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Causality : The mild basic quench neutralizes the TBAPINO catalyst and safely hydrolyzes any residual TMSCN into water-soluble, non-toxic silanols and inorganic cyanide (which remains safely in the basic aqueous phase)[INDEX 1.4].

  • IPC : Verify the pH of the aqueous layer is ~8 before extraction to ensure the acid-sensitive Boc group remains fully intact.

Step 5: Purification

  • Action : Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate (9:1 to 7:3).

  • Validation : Evaporate the product fractions to yield tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate as a crystalline solid or viscous oil. Confirm identity via 1 H-NMR (look for the characteristic α -proton doublet/multiplet adjacent to the nitrile at ~4.5 ppm) and LC-MS.

Workflow S1 1. Reagent Assembly Aldehyde + BocNH2 + TBAPINO in EtOH S2 2. Cyanation Dropwise TMSCN addition at 0 °C S1->S2 S3 3. IPC Monitoring TLC (Hexane:EtOAc) until full conversion S2->S3 S4 4. Quench & Extraction NaHCO3 quench, EtOAc extraction S3->S4 Imine consumption S5 5. Purification Silica Gel Flash Chromatography S4->S5 S6 6. Validation NMR & LC-MS Characterization S5->S6

Figure 2: Step-by-step experimental workflow with integrated in-process controls (IPC).

References

  • Synthesis of α-Amino Nitriles from Carbonyl Compounds, Amines, and Trimethylsilyl Cyanide: Comparison between Catalyst-Free Conditions and the Presence of Tin Ion-Exchanged Montmorillonite ResearchGate URL
  • ALUM CATALYZED EFFICIENT ONE POT SYNTHESIS OF α-AMINO NITRILES Rasayan Journal of Chemistry URL
  • Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl Sciforum URL
  • AS-1 (Enamine Building Blocks)
  • A Convenient Synthesis of N‐Boc‐Protected α‐Aminonitriles from α‐Amidosulfones Taylor & Francis URL
  • 2(1H)
  • The Strecker Synthesis of Amino Acids Master Organic Chemistry URL
  • Bi(OTf)

Sources

Method

Application Note: tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate as a Versatile Building Block in Novel Compound Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale The compound tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (CAS: 1797386-67-4) is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The compound tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (CAS: 1797386-67-4) is a highly functionalized, bifunctional aliphatic [1]. Structurally, it is an α-aminonitrile bearing a tert-butoxycarbonyl (Boc) protecting group and a terminal isopropoxy ether linkage.

In the context of rational drug design, the incorporation of the isopropoxy group serves a specific physicochemical purpose: it finely tunes lipophilicity (logP) and provides a sterically shielded, stable hydrogen-bond acceptor without introducing a hydrogen-bond donor. This is a critical maneuver for optimizing membrane permeability and oral bioavailability in lead compounds.

The α-aminonitrile moiety itself is a classic "masked" synthetic hub. Historically, these motifs are generated via[2] or synthesized efficiently from [3]. The presence of the Boc group on this specific building block is strategically essential. It prevents premature intramolecular cyclization, suppresses oxidative degradation of the primary amine, and eliminates unwanted nucleophilic side reactions during downstream transformations of the highly reactive adjacent nitrile group.

Key Synthetic Workflows & Causality

Workflow A: Reduction to Mono-Protected 1,2-Diamines

The cyano group can be cleanly reduced to a primary amine, yielding a Boc-protected 1,2-diamine. This is typically achieved using Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.

  • Causality & Expertise: LiAlH₄ is preferred for laboratory-scale synthesis due to its rapid kinetics. However, the resulting 1,2-diamine is highly polar and strongly chelates the resulting aluminum byproducts. To prevent massive yield loss within a gelatinous emulsion, a strict Fieser workup (or Rochelle's salt quench) is mandatory to precipitate the aluminum as a granular, easily filterable solid.

Workflow B: Hydrolysis to Unnatural α-Amino Acids

Acidic hydrolysis of the α-aminonitrile yields the corresponding[2], specifically 2-amino-4-isopropoxybutanoic acid.

  • Causality & Expertise: Refluxing in 6M HCl not only hydrolyzes the nitrile to a carboxylic acid but simultaneously cleaves the acid-labile Boc protecting group. Because the resulting free amino acid is zwitterionic and highly water-soluble, standard liquid-liquid organic extraction is entirely ineffective. Isolation must rely on lyophilization of the aqueous layer or cation-exchange chromatography. If enantiopure (R)- or (S)-amino acids are required, enzymatic can be employed[4].

Workflow C: Heterocyclic Scaffold Generation

The nitrile carbon is highly electrophilic and readily undergoes addition by bis-nucleophiles. Reaction with hydroxylamine yields an amidoxime, which upon condensation with an acyl chloride cyclizes into a 1,2,4-oxadiazole.

  • Causality & Expertise: The 1,2,4-oxadiazole ring is a metabolically stable bioisostere for amide bonds and esters. Utilizing this building block to generate oxadiazoles allows researchers to bypass the pharmacokinetic liabilities of standard amides during late-stage lead optimization.

Quantitative Data Summary

TransformationReagents & ConditionsTarget Product ClassTypical YieldKey Mechanistic Consideration
Nitrile Reduction LiAlH₄ (2.0 eq), THF, 0 °C to RT, 4 hMono-Boc 1,2-Diamine75–85%Fieser workup required to break Al-complexes.
Acidic Hydrolysis 6M HCl, Reflux, 12 hFree α-Amino Acid80–90%Simultaneous Boc deprotection; requires ion-exchange isolation.
Basic Hydrolysis H₂O₂, NaOH, EtOH/H₂O, RTBoc-protected α-Amino Amide70–80%Radziszewski reaction; Boc group remains intact.
Oxadiazole Synthesis 1. NH₂OH·HCl, Et₃N; 2. R-COCl, Pyridine1,2,4-Oxadiazole Scaffold60–75%Amidoxime intermediate requires heating (>80 °C) to cyclize.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (1-amino-4-(propan-2-yloxy)butan-2-yl)carbamate (Nitrile Reduction)

This protocol utilizes a self-validating Fieser quench to ensure high recovery of the polar diamine.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add anhydrous THF (20 mL) and LiAlH₄ (2.0 mmol, 2.0 eq). Cool the suspension to 0 °C using an ice bath.

  • Addition: Dissolve tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL). Add this solution dropwise to the LiAlH₄ suspension over 15 minutes to safely dissipate the exothermic hydride transfer.

  • Reaction & Validation: Remove the ice bath and stir at room temperature for 4 hours. Validation Step: Monitor completion via TLC (Ninhydrin stain). The nitrile starting material is UV-active but Ninhydrin-faint, whereas the primary amine product will rapidly stain dark purple upon heating.

  • Quenching (Fieser Method): Cool the reaction back to 0 °C. Dilute with diethyl ether (20 mL). Carefully add sequentially: x mL of distilled water (where x = grams of LiAlH₄ used), x mL of 15% aqueous NaOH, and 3x mL of distilled water.

  • Isolation: Stir vigorously for 15 minutes. A successful quench is visually validated when a white, granular precipitate forms, replacing the gray suspension. Filter through a pad of Celite, wash the filter cake with ethyl acetate (2 × 20 mL), and concentrate the filtrate under reduced pressure to afford the crude mono-protected diamine.

Protocol 2: Synthesis of 2-Amino-4-isopropoxybutanoic Acid Hydrochloride (Acidic Hydrolysis)
  • Hydrolysis: In a 50 mL round-bottom flask, suspend the aminonitrile building block (1.0 mmol) in 6M aqueous HCl (10 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to 105 °C for 12 hours. Validation Step: Early in the reflux, gas evolution (isobutylene and CO₂) will be observed, confirming the cleavage of the Boc protecting group. The acidic conditions subsequently drive the hydration of the nitrile to an amide, followed by complete hydrolysis to the carboxylic acid.

  • Washing: Cool the reaction to room temperature. Wash the aqueous layer with diethyl ether (2 × 10 mL) to extract any lipophilic organic impurities or unreacted starting material. Discard the ether layer.

  • Isolation: Concentrate the aqueous layer to near-dryness under reduced pressure (using a rotary evaporator equipped with a high-vacuum pump and a secondary base trap) to remove excess HCl.

  • Purification: Lyophilize the resulting damp solid overnight to afford pure 2-amino-4-isopropoxybutanoic acid as its hydrochloride salt (a white, fluffy powder).

Visualization

G A tert-Butyl N-[1-cyano-3- (propan-2-yloxy)propyl]carbamate B Mono-Boc 1,2-Diamine (via Reduction) A->B LiAlH4, THF, 0 °C C Unnatural α-Amino Acid (via Acidic Hydrolysis) A->C 6M HCl, Reflux D 1,2,4-Oxadiazole Scaffold (via Amidoxime Formation) A->D 1. NH2OH 2. R-COCl

Divergent synthetic pathways of the Boc-protected α-aminonitrile building block.

References

  • NextSDS. "tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate - Chemical Substance Information." NextSDS Database. URL:[Link]

  • D. L. N. V. Subba Rao et al. "Dynamic Kinetic Resolution of α-Aminonitriles to Form Chiral α-Amino Acids." ResearchGate. URL:[Link]

  • R. A. Motiyenko et al. "Millimeter- and submillimeter-wave spectrum of methyleneaminoacetonitrile." Astronomy & Astrophysics, 2013. URL:[Link]

  • V. Banphavichit et al. "A Convenient Synthesis of N-Boc-Protected α-Aminonitriles from α-Amidosulfones." Synthetic Communications, 2004. URL:[Link]

Sources

Application

Purification of tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate: Application Notes and Protocols

Introduction tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate is a key intermediate in the synthesis of various pharmaceutical agents and fine chemicals. Its molecular structure, featuring a chiral center, a nitr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate is a key intermediate in the synthesis of various pharmaceutical agents and fine chemicals. Its molecular structure, featuring a chiral center, a nitrile group, a carbamate protecting group, and an ether linkage, necessitates high purity for subsequent synthetic transformations and to ensure the desired biological activity and safety profile of the final product. This guide provides a comprehensive overview of robust purification techniques for this compound, tailored for researchers, scientists, and professionals in drug development. The protocols herein are designed to address common impurities and stereochemical considerations, ensuring the attainment of highly pure material.

The target molecule is typically a powder at room temperature. Its purification strategy is primarily dictated by the nature of impurities introduced during its synthesis. Common synthetic routes, such as the Strecker reaction or cyanation of a suitable precursor, may introduce unreacted starting materials, reagents from the Boc-protection step (e.g., di-tert-butyl dicarbonate), and various side-products. The purification methodologies detailed below are selected to effectively remove these contaminants.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate is presented in the table below.

PropertyValue
CAS Number 1797386-67-4[1][2]
Molecular Formula C₁₂H₂₂N₂O₃[2]
Molecular Weight 242.32 g/mol
Physical Form Powder

Purification Strategy Overview

The selection of an appropriate purification technique is contingent on the impurity profile of the crude material. A general decision-making workflow is illustrated below.

Purification Strategy crude Crude Product decision1 Major Impurities? crude->decision1 chromatography Flash Column Chromatography decision1->chromatography  Polar/Non-polar  impurities present recrystallization Recrystallization decision1->recrystallization  Crude solid with  minor impurities chiral_purity Enantiomerically Pure? chromatography->chiral_purity recrystallization->chiral_purity chiral_hplc Chiral HPLC chiral_purity->chiral_hplc No pure_product Pure Product chiral_purity->pure_product Yes chiral_hplc->pure_product

Caption: Decision workflow for selecting a purification method.

Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate from impurities with different polarities. Given the presence of a polar nitrile and carbamate group, as well as a less polar ether and tert-butyl group, this compound is well-suited for normal-phase chromatography on silica gel.

Principle

This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (an organic solvent mixture). Compounds with higher polarity interact more strongly with the polar silica gel and thus elute later, while less polar compounds travel through the column more quickly.

Protocol for Normal-Phase Flash Chromatography

Materials:

  • Crude tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Chromatography column and fraction collector

Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude material in a few drops of DCM or ethyl acetate.

    • Spot the solution onto a TLC plate and develop it in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).

    • The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.4 and show good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to pack under a gentle flow of the mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM).

    • Alternatively, for better resolution, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully apply the dissolved sample or the dry-loaded silica gel to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected mobile phase.

    • Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate.

Expected Purity and Yield:

ParameterExpected Value
Purity (by HPLC/NMR) >98%
Yield 70-90% (dependent on crude purity)

Recrystallization

Recrystallization is an excellent technique for purifying solid compounds with good thermal stability. Since tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate is a powder, this method is highly applicable, particularly for removing small amounts of impurities.

Principle

This method relies on the differential solubility of the target compound and its impurities in a particular solvent or solvent system at different temperatures. The crude material is dissolved in a hot solvent, and as the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved.

Protocol for Recrystallization

Materials:

  • Crude tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate

  • A selection of solvents for testing (e.g., ethyl acetate, hexanes, isopropanol, toluene)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with heating.

    • The ideal solvent will dissolve the compound when hot but not at room temperature. A two-solvent system (one "good" solvent in which the compound is soluble and one "poor" solvent in which it is not) can also be effective. A common combination for Boc-protected compounds is ethyl acetate (good) and hexanes (poor).

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the hot "good" solvent (or the "good" solvent from the pair) to completely dissolve the solid.

  • Crystallization:

    • If using a single solvent, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

Recrystallization Workflow start Crude Solid dissolve Dissolve in minimal hot solvent start->dissolve cool Slowly cool to room temperature dissolve->cool ice_bath Cool in ice bath cool->ice_bath filter Filter crystals ice_bath->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry product Pure Crystalline Product dry->product

Sources

Method

Application Note: Synthetic Derivatization Strategies for tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate

Executive Summary This technical guide provides a comprehensive overview of synthetic derivatization strategies for tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate, a valuable bifunctional building block for pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive overview of synthetic derivatization strategies for tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate, a valuable bifunctional building block for pharmaceutical and materials science research. The molecule features a nitrile group and a tert-butoxycarbonyl (Boc) protected amine, offering multiple avenues for selective chemical modification. This document outlines detailed, field-proven protocols for the transformation of the nitrile moiety into primary amines, carboxylic acids, and ketones, as well as the selective deprotection of the carbamate group. The causality behind experimental choices, self-validating protocol design, and authoritative references are provided to ensure scientific integrity and reproducibility.

Chemical Profile and Strategic Considerations

tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (MW: 242.31 g/mol ) is a versatile intermediate.[1][2][3] Its synthetic utility stems from the orthogonal reactivity of its three primary functional groups:

  • Nitrile Group (-C≡N): An electrophilic carbon atom susceptible to nucleophilic attack and a nitrogen atom that can be protonated. It serves as a precursor to amines, carboxylic acids, amides, esters, and ketones.[4]

  • Boc-Carbamate Group (-NHBoc): A robust protecting group for the primary amine, stable to a wide range of nucleophilic and basic conditions.[5][6] It is readily cleaved under acidic conditions, providing a strategic handle for sequential derivatization.[7]

  • Isopropyl Ether (-O-iPr): Generally stable and unreactive under the conditions described herein, providing a lipophilic side chain.

The key to unlocking the synthetic potential of this molecule lies in the selective manipulation of the nitrile group while the Boc group remains intact, or the selective removal of the Boc group to liberate the primary amine for further functionalization.

Derivatization of the Nitrile Group

The nitrile group can be selectively transformed into several other valuable functional groups. The following protocols are optimized for selectivity and yield, ensuring the integrity of the Boc-protecting group.

Reduction to a Primary Amine: Synthesis of Diamines

The reduction of the nitrile to a primary amine yields a 1,2-diamine derivative, a common motif in ligands, catalysts, and bioactive molecules.

Principle: Catalytic hydrogenation is a clean and efficient method for nitrile reduction. While various catalysts can be employed, palladium-activated Raney-Nickel has been shown to be effective in the presence of Boc-protected amines.[8] An alternative, milder approach involves chemical reduction using a combination of cobalt chloride and sodium borohydride, which forms cobalt boride in situ as the active reducing agent.[9]

Protocol 2.1.1: Catalytic Hydrogenation using Raney-Nickel

Workflow:

Deprotection A Start: Starting Material in DCM B Add TFA (20-50% v/v) at 0°C A->B C Stir at RT for 1-3h B->C D Monitor by TLC/LC-MS C->D E Concentrate in vacuo D->E F Neutralize & Extract or Precipitate Salt E->F G Product: 2-amino-4-(propan-2-yloxy)butanenitrile salt F->G Derivatization_Pathways Start tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate Amine Primary Diamine (via Reduction) Start->Amine H₂/Raney-Ni or CoCl₂/NaBH₄ Acid Protected Amino Acid (via Hydrolysis) Start->Acid NaOH, H₂O Reflux Ketone Protected Amino Ketone (via Grignard Add'n) Start->Ketone 1. R-MgBr 2. H₃O⁺ Deprotected Free Aminonitrile (via Deprotection) Start->Deprotected TFA/DCM

Sources

Application

Application Note: Scalable Synthesis of tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (CAS: 1797386-67-4) Executive Summary The synthesis of highly function...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (CAS: 1797386-67-4)

Executive Summary

The synthesis of highly functionalized α -aminonitriles is a critical operation in modern drug discovery, providing versatile precursors for unnatural amino acids, diamines, and nitrogenous heterocycles. This application note details a robust, self-validating, two-step telescoped protocol for the synthesis of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate . By utilizing a modified Strecker reaction followed by immediate in situ N-Boc protection, this workflow minimizes the degradation of unstable intermediates, ensuring high chemoselectivity, scalability, and optimal atom economy.

Mechanistic Rationale & Route Selection

Causality in Experimental Design

The synthesis of aliphatic α -aminonitriles presents specific chemical challenges that dictate our experimental choices:

  • Why a Telescoped Strecker Route? The classical Strecker reaction remains the most atom-economical method for synthesizing α -aminonitriles from commercially available aldehydes[1]. However, unprotected aliphatic α -aminonitriles are highly susceptible to retro-Strecker degradation (reverting to the aldehyde and cyanide) and oligomerization. By telescoping the synthesis—performing the N-Boc protection immediately after the initial workup without extended storage—we trap the amine. The electron-withdrawing nature of the Boc group reduces the basicity and nucleophilicity of the nitrogen, effectively stabilizing the cyano group against elimination[2].

  • Temperature Control: Imine formation is exothermic and reversible. Maintaining the reaction at 0 °C during the initial aldehyde addition thermodynamically favors condensation while preventing the volatilization of the methanolic ammonia solvent.

  • Orthogonal Strategy (Amide Dehydration): For laboratory environments where highly toxic cyanide salts are strictly prohibited, an orthogonal route involves the synthesis of the corresponding Boc-protected primary amide, followed by dehydration to the nitrile using Trifluoroacetic Anhydride (TFAA)/Triethylamine or cyanuric chloride. This provides a cyanide-free alternative, albeit with a longer step count[3].

Workflow Visualization

SynthesisWorkflow SM 3-Isopropoxypropanal (Starting Material) Imine Imine Formation NH4Cl, NH3/MeOH, 0 °C SM->Imine NH3 source Cyanide Cyanide Addition NaCN, RT, 12 h [TOXIC HAZARD] Imine->Cyanide Nucleophilic attack Aminonitrile 2-Amino-4-isopropoxy- butanenitrile Cyanide->Aminonitrile in situ Boc N-Boc Protection Boc2O, Et3N, DCM, RT Aminonitrile->Boc Prevent degradation Workup Aqueous Workup & Phase Separation Boc->Workup Product tert-Butyl N-[1-cyano-3- (propan-2-yloxy)propyl]carbamate Workup->Product Column Chromatography

Workflow for the synthesis of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate.

Materials & Stoichiometry

Table 1: Reaction Optimization and Reagent Stoichiometry

ReagentMW ( g/mol )EquivalentsFunction
3-Isopropoxypropanal116.161.0Starting Material
NH₄Cl53.491.5Ammonia source / Buffer
NaCN49.011.2Cyanide source
Di-tert-butyl dicarbonate (Boc₂O)218.251.2Protecting Group
Triethylamine (Et₃N)101.191.5Base

Self-Validating Experimental Protocol

A self-validating protocol incorporates orthogonal in-process controls (IPCs) to ensure reaction fidelity before proceeding to the next step, thereby preventing the downstream processing of failed reactions.

Step 1: Telescoped Strecker Reaction

⚠️ SAFETY WARNING: Sodium cyanide (NaCN) is highly toxic. All operations must be conducted in a well-ventilated fume hood with a cyanide antidote kit nearby. Acidification of cyanide solutions generates lethal HCN gas. Quench all cyanide waste with aqueous sodium hypochlorite (bleach) to oxidize residual cyanide to benign cyanate before disposal.

  • Equip a 500 mL round-bottom flask with a magnetic stir bar, rubber septum, and argon inlet.

  • Charge the flask with NH₄Cl (8.0 g, 150 mmol) and 7 M NH₃ in methanol (100 mL).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add 3-isopropoxypropanal (11.6 g, 100 mmol) dropwise over 15 minutes. Stir at 0 °C for 30 minutes to allow complete imine formation.

    • IPC 1 (Self-Validation): Analyze via TLC (7:3 Hexane/EtOAc). The starting aldehyde is UV-inactive but stains strongly with 2,4-DNPH. Complete disappearance of the 2,4-DNPH active spot validates successful imine formation.

  • Add NaCN (5.9 g, 120 mmol) in small portions over 10 minutes.

  • Remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure (CAUTION: ensure the vacuum pump is properly vented into a scrubber). Dilute the residue with EtOAc (200 mL) and wash with saturated aqueous NaHCO₃ (100 mL).

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield crude 2-amino-4-isopropoxybutanenitrile as a pale yellow oil. Proceed immediately to Step 2.

    • IPC 2 (Self-Validation): TLC (Ninhydrin stain) will reveal a distinct purple/pink spot, confirming the presence of the primary amine.

Step 2: N-Boc Protection
  • Dissolve the crude aminonitrile (~14.2 g, ~100 mmol) in anhydrous dichloromethane (DCM, 150 mL) under argon.

  • Add Triethylamine (Et₃N, 21.0 mL, 150 mmol) and cool the solution to 0 °C.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 26.2 g, 120 mmol) dropwise as a solution in DCM (50 mL).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

    • IPC 3 (Self-Validation): TLC (Ninhydrin stain) must show the complete disappearance of the primary amine spot. The new product spot will be visible via PMA or Iodine stain.

  • Workup: Wash the organic layer sequentially with 0.5 M citric acid (100 mL) to remove residual Et₃N, followed by saturated NaHCO₃ (100 mL), and brine (100 mL).

  • Dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Eluent: 10% to 30% EtOAc in Hexanes) to afford the target compound.

Analytical Characterization

To ensure the structural integrity and purity of the synthesized carbamate, compare the isolated product against the expected spectral data summarized below.

Table 2: Expected Analytical Characterization Data

TechniqueExpected Signals / Assignments
¹H NMR (400 MHz, CDCl₃) δ 5.15 (br d, J = 8.5 Hz, 1H, NH ) δ 4.65 (m, 1H, CH -CN) δ 3.60 (hept, J = 6.1 Hz, 1H, CH (CH₃)₂) δ 3.55 (m, 2H, CH₂ -O) δ 2.05 (m, 2H, CH₂ -CH) δ 1.45 (s, 9H, C(CH₃ )₃) δ 1.15 (d, J = 6.1 Hz, 6H, CH(CH₃ )₂)
¹³C NMR (100 MHz, CDCl₃) δ 154.5 (C=O), 119.0 (C N), 80.5 (C (CH₃)₃), 72.0 (C H(CH₃)₂), 65.5 (C H₂-O), 41.5 (C H-CN), 33.0 (C H₂-CH), 28.3 (C(C H₃)₃), 22.1 (CH(C H₃)₂)
HRMS (ESI+)Calculated for C₁₂H₂₂N₂O₃[M+Na]⁺: 265.1528 Found: ~265.1530

References

  • [2] Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL:[Link]

  • [3] Title: Dehydration of Amides to Nitriles: A Review Source: ResearchGate URL:[Link]

  • [1] Title: Organocatalytic Synthesis of α -Aminonitriles: A Review Source: MDPI (Molecules) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the complex synthetic landscape of tert-butyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the complex synthetic landscape of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (CAS: 1797386-67-4).

This molecule is a critical N-Boc protected α -amino nitrile building block, featuring an isopropoxy ether side chain. Its synthesis is typically achieved via two primary routes: the dehydration of the corresponding primary amide or a modified Strecker synthesis from 3-(propan-2-yloxy)propanal. Both routes are plagued by specific, mechanism-driven side reactions. This guide deconstructs these pathways, explains the causality behind common failures, and provides self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Pathway Analysis

To troubleshoot effectively, we must first map the chemical logic of the synthesis. Below are the two primary synthetic routes and their competing side reactions.

Route A: Amide Dehydration Pathway

Dehydration of tert-butyl (1-amino-1-oxo-4-(propan-2-yloxy)butan-2-yl)carbamate using Trifluoroacetic Anhydride (TFAA) and Pyridine is a standard protocol . However, the generation of trifluoroacetic acid (TFA) as a byproduct directly threatens the acid-labile Boc protecting group.

G A Boc-Amide Precursor (Primary Amide) B TFAA Activation (O-Trifluoroacetylation) A->B + TFAA (0 °C) C Activated Intermediate (-O-CO-CF3) B->C D Pyridine / Base (Proton Abstraction) C->D F Side Reaction: Boc Deprotection C->F Excess Acid (Insufficient Base) E Boc-Amino Nitrile (Target Product) D->E - CF3COOH

Caption: Mechanistic pathway of amide dehydration using TFAA/Pyridine, highlighting the Boc-deprotection side reaction.

Route B: Modified Strecker Synthesis

Starting from 3-(propan-2-yloxy)propanal, the Strecker route involves the condensation of the aldehyde with ammonia and cyanide, followed by Boc protection. The reversibility of imine formation makes this route susceptible to cyanohydrin contamination .

Strecker A 3-(propan-2-yloxy)propanal B Imine Intermediate A->B NH3 / NH4Cl (pH 9) C Cyanohydrin Impurity A->C NaCN (Direct Addition) D alpha-Amino Nitrile B->D NaCN (Strecker) E Boc-Amino Nitrile (Target) D->E Boc2O / NaHCO3 F Primary Amide Impurity (Hydrolysis) D->F Boc2O / NaOH (Over-hydrolysis)

Caption: Strecker synthesis route demonstrating the competition between imine/cyanohydrin formation and basic hydrolysis.

Diagnostic Troubleshooting & FAQs

Q: During the dehydration of the Boc-amino amide using TFAA/Pyridine, my yield is low, and I observe a highly polar, Ninhydrin-positive baseline spot on my TLC plate. What is happening? A: You are observing Boc deprotection . TFAA reacts with the primary amide to release trifluoroacetic acid (TFA). If the local concentration of TFA exceeds the buffering capacity of your base (pyridine), the acid-labile tert-butyl carbamate group is cleaved . The resulting free amino nitrile is highly polar and prone to rapid polymerization. Causality & Fix: Ensure a strict stoichiometric excess of pyridine (at least 2.5 to 3.0 equivalents relative to TFAA). Add the TFAA dropwise at 0 °C to prevent thermal spikes that accelerate Boc cleavage.

Q: I am using the Strecker route. After Boc protection, my NMR shows a significant impurity with a broad singlet around 5.5-6.5 ppm, and the IR spectrum lacks a nitrile peak. What went wrong? A: This spectral profile indicates nitrile hydrolysis to the primary amide . The newly formed α -amino nitrile is highly sensitive to strong aqueous bases. If you utilized NaOH or high concentrations of Na₂CO₃ during the subsequent Boc₂O protection step, the nitrile group underwent hydration. Causality & Fix: The electrophilic carbon of the nitrile is easily attacked by hydroxide ions. Perform the Boc protection using a milder base such as NaHCO₃, or transition to an anhydrous organic system using DIPEA in dichloromethane.

Q: When scaling up the synthesis, I noticed epimerization at the α -carbon, ruining the enantiomeric excess (ee) of my chiral batch. How can I prevent this? A: Base-catalyzed racemization. The α -proton adjacent to the electron-withdrawing nitrile group is highly acidic (pKa ~ 20-22). Prolonged exposure to excess pyridine or unreacted ammonia during workup leads to reversible deprotonation and subsequent loss of stereochemical integrity. Causality & Fix: Quench the dehydration reaction rapidly with a cold, mild acid wash (e.g., 10% citric acid) to neutralize the pyridine immediately after the reaction reaches completion.

Q: Is the isopropoxy (-O-CH(CH3)2) side chain at risk of cleavage during these reactions? A: Generally, aliphatic ethers are highly stable to the mild basic conditions of the Strecker reaction and the transient acidic conditions of TFAA dehydration. However, if you attempt dehydration using harsh Lewis acids (e.g., BBr₃ or excessive TiCl₄), you risk ether cleavage or β -elimination. Stick to TFAA/Pyridine or Burgess reagent to preserve the ether linkage.

Quantitative Side-Reaction Profiles

To guide your choice of reagents, the following table summarizes the quantitative side-reaction profiles observed during the synthesis of Boc-amino nitriles under various conditions.

Reagent System / RouteTarget Yield (%)Boc Deprotection (%)Epimerization (%)Primary Impurity / Side Product
TFAA / Pyridine (2.5 eq) 85 - 90< 2< 1Trifluoroacetamide derivatives
POCl₃ / Et₃N 60 - 7015 - 202 - 5De-Boc oligomers
Burgess Reagent 90 - 95< 1< 1Unreacted starting amide
Strecker + Boc₂O (One-pot) 65 - 75N/ARacemicCyanohydrin

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation check is successful.

Protocol A: High-Fidelity Amide Dehydration (TFAA/Pyridine)

Objective: Convert tert-butyl (1-amino-1-oxo-4-(propan-2-yloxy)butan-2-yl)carbamate to the target nitrile without Boc loss.

  • Preparation: Dissolve 10.0 mmol of the Boc-amide precursor in 40 mL of anhydrous THF under an argon atmosphere.

  • Base Addition: Add 25.0 mmol (2.5 eq) of anhydrous Pyridine. Stir for 5 minutes.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach exactly 0 °C.

  • Activation: Add 12.0 mmol (1.2 eq) of Trifluoroacetic Anhydride (TFAA) dropwise via a syringe pump over 15 minutes.

    • Self-Validation Check 1 (Visual): The reaction mixture should transition from a cloudy suspension to a clear, pale-yellow solution as the trifluoroacetyl intermediate forms and dissolves.

  • Monitoring: Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.

    • Self-Validation Check 2 (TLC): Spot the reaction on silica gel (Eluent: 1:1 EtOAc/Hexane). Stain with Ninhydrin and heat. The starting amide (Rf ~ 0.2) must be completely absent. The product nitrile (Rf ~ 0.6) will be UV-active but Ninhydrin-negative (indicating the Boc group is intact). If a baseline purple spot appears, Boc deprotection has occurred.

  • Quench & Workup: Pour the mixture into 50 mL of ice-cold 10% aqueous citric acid to immediately neutralize the pyridine and halt epimerization. Extract with EtOAc (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Modified Two-Step Strecker Synthesis

Objective: Synthesize the target molecule from 3-(propan-2-yloxy)propanal while suppressing cyanohydrin formation.

  • Imine Formation: Dissolve 10.0 mmol of 3-(propan-2-yloxy)propanal in 30 mL of Methanol. Add 15.0 mmol of NH₄Cl and 15.0 mL of a 7M solution of NH₃ in Methanol. Stir at room temperature for 2 hours.

    • Causality Note: Pre-forming the imine in the absence of cyanide prevents the direct attack of cyanide on the aldehyde, which would yield the dead-end cyanohydrin byproduct.

  • Cyanation: Cool the mixture to 0 °C. Slowly add 12.0 mmol of NaCN (Caution: Highly toxic) dissolved in 10 mL of water. Stir for 12 hours, allowing it to warm to room temperature.

    • Self-Validation Check 3 (Colorimetric): Take a 0.1 mL aliquot, remove the solvent, and perform a Ninhydrin test. A deep purple color confirms the presence of the free α -amino nitrile.

  • Boc Protection: Concentrate the mixture to remove Methanol. Re-dissolve the aqueous residue in 30 mL of 1,4-Dioxane. Add 15.0 mmol of NaHCO₃ (Do NOT use NaOH), followed by 12.0 mmol of Boc₂O. Stir for 6 hours.

    • Self-Validation Check 4 (Spectroscopic): Isolate a crude sample and run an IR spectrum. The successful formation of the target compound is validated by a sharp, distinct C N stretching band at ~2240 cm⁻¹ and a strong carbamate C=O stretch at ~1710 cm⁻¹. The absence of the 2240 cm⁻¹ band indicates hydrolysis to the amide.

References

  • Sureshbabu, V. V., et al. "Synthesis of Boc-Amino Tetrazoles Derived from α -Amino Acids" Phosphorus, Sulfur, and Silicon and the Related Elements (ResearchGate). Available at:[Link]

  • Caravez, J. C. "Pd-Catalyzed Carbonylations of Aryl/Heteroaryl Halides in Aqueous Media" eScholarship (UC Santa Barbara). Available at: [Link]

Optimization

Technical Support Center: Optimization of Reaction Conditions for tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate

Welcome to the technical support center for the synthesis and optimization of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate. This guide is designed for researchers, chemists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile α-aminonitrile intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reaction conditions effectively.

Synthetic Strategy Overview

The target molecule, tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate, is a Boc-protected α-aminonitrile. Its structure lends itself to a robust and logical two-step synthesis. The most direct and widely adopted pathway involves an initial Strecker synthesis to form the core α-aminonitrile, followed by a selective N-protection step using di-tert-butyl dicarbonate ((Boc)₂O).

This approach is favored due to its efficiency and the use of readily available starting materials. The key is to manage the reactivity of the intermediates and optimize conditions to maximize yield and purity.

G cluster_0 Step 1: Strecker Synthesis cluster_1 Step 2: N-Boc Protection A 3-(propan-2-yloxy)propanal D Intermediate: 2-amino-4-(propan-2-yloxy)butanenitrile A->D One-Pot Reaction B Ammonia Source (e.g., NH₄Cl) B->D One-Pot Reaction C Cyanide Source (e.g., NaCN) C->D One-Pot Reaction F Final Product: tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate D->F Protection Reaction E Di-tert-butyl dicarbonate ((Boc)₂O) E->F G Base (e.g., NaHCO₃ or Et₃N) G->F

Caption: High-level workflow for the two-step synthesis.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the synthesis. Each question is framed as a common problem, followed by an in-depth explanation of the underlying chemistry and actionable solutions.

Q1: The initial Strecker reaction suffers from low yield or fails to proceed. What are the likely causes and how can I fix it?

A1: Low yield in a Strecker synthesis is a frequent challenge, often stemming from suboptimal conditions that favor side reactions or prevent the formation of the key imine intermediate.[1]

Causality & Solutions:

  • Aldehyde Purity: The starting aldehyde, 3-(propan-2-yloxy)propanal, can be prone to oxidation (forming a carboxylic acid) or polymerization upon storage. Impure aldehyde will directly lead to lower yields and purification difficulties.

    • Solution: Verify the purity of the aldehyde by ¹H NMR before use. If necessary, purify it via distillation under reduced pressure.

  • pH Control: The reaction pH is critical. The medium must be slightly basic to ensure a sufficient concentration of free ammonia for imine formation and free cyanide (CN⁻) for the nucleophilic attack. If the pH is too low, the concentration of free CN⁻ is negligible (forming HCN). If the pH is too high, the aldehyde can undergo self-condensation (aldol reaction) or the product can hydrolyze.

    • Solution: The reaction is often performed with ammonium chloride and sodium cyanide, which creates a self-buffering system. If yields are low, consider adding a controlled amount of a base like sodium carbonate or using an organic base in an anhydrous system.

  • Side Reaction - Cyanohydrin Formation: The cyanide ion can attack the aldehyde carbonyl directly to form a cyanohydrin, which is a dead-end for this synthesis. This competes with the desired imine formation.

    • Solution: To favor imine formation, you can pre-mix the aldehyde and the ammonia source (e.g., stir for 30-60 minutes) before adding the cyanide source. This allows the imine or its precursor to form in situ before the competing nucleophile is introduced.

G Start Low Yield in Strecker Reaction? CheckAldehyde Check Aldehyde Purity (¹H NMR) Start->CheckAldehyde Purity Issue? CheckpH Is pH Optimized? (Slightly Basic) Start->CheckpH Reaction Condition Issue? PurifyAldehyde Purify by Vacuum Distillation CheckAldehyde->PurifyAldehyde Impure CheckAldehyde->CheckpH Pure Success Improved Yield PurifyAldehyde->Success AdjustpH Adjust Reagents (e.g., add Na₂CO₃) CheckpH->AdjustpH No PreformImine Pre-mix Aldehyde & Ammonia Source before adding Cyanide CheckpH->PreformImine Yes AdjustpH->Success PreformImine->Success

Caption: Troubleshooting decision tree for the Strecker reaction.

Q2: My N-Boc protection reaction is sluggish or incomplete, even with excess (Boc)₂O. How can I drive it to completion?

A2: Incomplete Boc protection is typically a result of insufficient nucleophilicity of the amine, poor solubility, or an inadequate choice of base and solvent.[2][3]

Causality & Solutions:

  • Basicity and Solvent System: The reaction requires a base to deprotonate the amine (or the ammonium salt formed during workup of the Strecker reaction), making it a better nucleophile. The choice of base and solvent is coupled.

    • Aqueous Biphasic System: Using sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in a solvent mixture like Dioxane/Water or THF/Water is a very common and effective method.[3] The inorganic base remains in the aqueous phase, and the reaction proceeds smoothly.

    • Anhydrous Organic System: Using an organic base like triethylamine (Et₃N) or DIPEA in a solvent like dichloromethane (DCM) or THF is also effective, especially if the intermediate amine was isolated as a free base.

  • Catalyst: For sterically hindered or electronically deactivated amines, a catalyst can be employed.

    • Solution: Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-Boc-pyridinium intermediate. However, use it judiciously as it can promote side reactions if used in excess.[4]

  • Temperature: While most Boc protections proceed well at room temperature, gentle heating may be necessary for less reactive substrates.

    • Solution: If the reaction is stalled at room temperature after several hours (monitor by TLC), consider gently heating the mixture to 40-50 °C.[3]

ParameterCondition A (Standard)Condition B (For Difficult Substrates)Rationale
Solvent Dichloromethane (DCM) or THFTHF or AcetonitrileEnsures solubility of reactants.
Base Triethylamine (Et₃N, 1.5 eq.)Et₃N (1.5 eq.) + DMAP (0.1 eq.)Et₃N is a scavenger; DMAP is a superior acylation catalyst.[4]
(Boc)₂O 1.1 - 1.2 equivalents1.2 - 1.5 equivalentsA slight excess ensures the reaction goes to completion.
Temperature 0 °C to Room TemperatureRoom Temperature to 40 °CIncreased temperature can overcome activation energy barriers.
Time 4 - 12 hours12 - 24 hoursMonitor by TLC until starting material is consumed.
Q3: The final product is a persistent oil that is difficult to purify by column chromatography. What can I do?

A3: The target molecule's moderate polarity and lack of a crystalline structure can make purification challenging. Success depends on selecting the right chromatographic conditions and proper workup.

Causality & Solutions:

  • Incomplete Workup: The crude product may contain non-polar byproducts from excess (Boc)₂O or polar, basic impurities like triethylamine.

    • Solution: During the aqueous workup, ensure you wash thoroughly. A wash with a mild acid like saturated ammonium chloride or dilute citric acid will remove residual organic bases. A wash with sodium bicarbonate will remove any acidic impurities.

  • Incorrect Eluent System: Using a solvent system with either too high or too low polarity will result in poor separation on a silica gel column.

    • Solution: Start with a low-polarity eluent system and gradually increase the polarity. A gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40-50%) is an excellent starting point for this type of molecule. Use TLC to determine the optimal solvent ratio before committing to the column.

  • Co-elution of Impurities: A common impurity is di-tert-butyl carbonate, a byproduct of the protection reaction.

    • Solution: This byproduct is less polar than the desired product. A well-optimized gradient elution should effectively separate it. If problems persist, consider treating the crude mixture with a scavenger resin like Tris(2-aminoethyl)amine, polymer-bound (Si-Trisamine), which reacts with and removes excess (Boc)₂O.[2]

Frequently Asked Questions (FAQs)

  • Q: What are the most critical safety precautions for this synthesis?

    • A: The use of sodium or potassium cyanide demands strict safety protocols. ALWAYS work in a certified chemical fume hood. Avoid any contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas. All glassware and waste containing cyanide must be quenched by treating with an excess of sodium hypochlorite solution (bleach) before disposal.

  • Q: Can I perform this as a one-pot reaction without isolating the aminonitrile intermediate?

    • A: Yes, and this is often the preferred method. α-aminonitriles can be unstable, and direct protection avoids potential decomposition during isolation and purification. After the Strecker reaction is complete, you can perform an aqueous workup to remove inorganic salts and then directly subject the crude organic extract to the Boc protection conditions.

  • Q: How can I effectively monitor the reaction progress?

    • A: Thin Layer Chromatography (TLC) is the most convenient method.

      • Step 1 (Strecker): The product amine will have a different Rf than the starting aldehyde. Visualize with a potassium permanganate (KMnO₄) stain, which will show both the aldehyde and the amine, or a ninhydrin stain, which is specific for primary amines.

      • Step 2 (Boc Protection): The Boc-protected product is significantly less polar (higher Rf) than the starting amine. You can visualize the spots under UV light if your starting materials are aromatic (not applicable here) or by using a general stain like KMnO₄ or p-anisaldehyde.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-amino-4-(propan-2-yloxy)butanenitrile (Strecker Intermediate)
  • To a round-bottom flask equipped with a magnetic stir bar, add 3-(propan-2-yloxy)propanal (1.0 eq.), methanol (approx. 0.5 M), and ammonium chloride (1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In a separate flask, dissolve sodium cyanide (1.1 eq.) in a minimal amount of water.

  • Cool the aldehyde/ammonium chloride mixture to 0 °C in an ice bath.

  • Slowly add the aqueous sodium cyanide solution dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (staining with ninhydrin) until the starting aldehyde is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and use the crude solution directly in the next step.

Protocol 2: N-Boc Protection
  • To the crude solution of the aminonitrile in dichloromethane from the previous step, add sodium bicarbonate (3.0 eq.) dissolved in an equal volume of water.

  • Cool the biphasic mixture to 0 °C.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir vigorously for 12-18 hours.

  • Monitor the reaction by TLC (staining with KMnO₄) until the starting amine (visible with ninhydrin) is no longer detectable.

  • Separate the organic layer. Wash with water (1x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a yellow or brown oil.

Protocol 3: Purification by Flash Column Chromatography
  • Prepare a silica gel column using a slurry packing method with 10% Ethyl Acetate in Hexanes.

  • Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Dry-load the adsorbed material onto the column.

  • Elute the column with a gradient of 10% to 50% Ethyl Acetate in Hexanes.

  • Collect fractions and analyze by TLC.

  • Combine the pure fractions and concentrate under reduced pressure to afford the final product as a purified oil.

References

  • Organic Syntheses. (n.d.). tert-Butyl Phenyl(phenylsulfonyl)methylcarbamate. Organic Syntheses. Retrieved from [Link]

  • MDPI. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. Retrieved from [Link]

  • NextSDS. (n.d.). tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate. NextSDS. Retrieved from [Link]

  • Shao, C., et al. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • Mosa, F. A., et al. (2008). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)
  • National Center for Biotechnology Information. (n.d.). tert-Butyl N-(thiophen-2-yl)carbamate. PubMed Central (PMC). Retrieved from [Link]

  • Google Patents. (n.d.). Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Sciforum. (n.d.). Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. Retrieved from [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Chemistry Steps. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). tert-Butylnitrite promoted one-component based direct synthesis of 2-cyano substituted maleimide probes and their fluorescence turn-off sensing towards Fe3+. New Journal of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central (PMC). Retrieved from [Link]

  • Taylor & Francis Online. (2022). Strecker synthesis of α-aminonitriles using Au nanoparticles capped with porous SiO2 shell (Au@pSiO2) as a highly efficient and recyclable nanostructured catalyst. Retrieved from [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Acyloxyalkyl carbamate prodrugs, methods of synthesis and use.
  • ACS Publications. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. PubMed Central (PMC). Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – N-Boc protection. Retrieved from [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. OperaChem. Retrieved from [Link]

  • PubMed. (2006). A Facile and Clean Direct Cyanation of Heteroaromatic Compounds Using a Recyclable Hypervalent iodine(III) Reagent. Retrieved from [Link]

Sources

Troubleshooting

common impurities in tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate and their removal

Welcome to the technical support guide for tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to impurities and their removal during your experiments.

Introduction

tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate is a valuable intermediate in organic synthesis. Its purity is paramount for the successful outcome of subsequent reactions. This guide provides insights into potential impurities and practical methods for their removal, ensuring the high quality of your starting material.

Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate?

Based on common synthetic routes for N-Boc protected amino nitriles, the impurities can be broadly categorized as starting materials, reaction by-products, and residual solvents.

  • Unreacted Starting Materials: The primary starting material that may persist is the amino nitrile precursor, 1-amino-4-(isopropoxy)butane-2-carbonitrile.

  • Reagents and their By-products: Excess di-tert-butyl dicarbonate (Boc₂O) and its breakdown product, tert-butanol, are common impurities.

  • Side-Reaction Products: Over-reaction can lead to the formation of di-Boc protected species or other undesired side products.

  • Solvents: Residual solvents from the reaction and purification steps (e.g., ethyl acetate, hexane, dichloromethane) are often present.

Q2: I see an unexpected spot on my TLC plate. What could it be?

An unexpected spot on a Thin Layer Chromatography (TLC) plate could be one of several impurities. The relative position (Rƒ value) can give clues to its identity.

  • A spot with a higher Rƒ value than the product is likely a less polar impurity, such as residual starting materials or by-products from the precursor synthesis.

  • A spot with a lower Rƒ value is typically a more polar compound, which could be a by-product of Boc₂O or a salt formed during workup.

To identify the spot, consider running co-spots with your starting materials.

Q3: My final product has a low melting point and appears oily. How can I solidify it?

An oily product or a product with a depressed melting point often indicates the presence of impurities, particularly residual solvents or tert-butanol.

  • High-Vacuum Drying: Ensure your product is dried under a high vacuum for an extended period to remove volatile impurities.

  • Trituration/Recrystallization: Triturating the oil with a non-polar solvent like hexane can help induce crystallization.[1] If that fails, recrystallization from a suitable solvent system is recommended.

Troubleshooting Guide: Purification Protocols

The two most effective methods for purifying tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate are silica gel column chromatography and recrystallization.[2] The choice depends on the nature and quantity of the impurities.

Decision Workflow for Purification

Caption: Decision tree for selecting a purification method.

Method 1: Silica Gel Column Chromatography

Flash column chromatography is highly effective for separating compounds with different polarities.[2]

When to Use: This method is ideal when your crude product contains multiple impurities with Rƒ values distinct from your desired product on a TLC plate.

Step-by-Step Protocol:

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a pre-determined eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin eluting with your chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Chromatography:

  • Problem: The product is not eluting from the column.

    • Solution: The eluent is likely not polar enough. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent system.

  • Problem: Poor separation between the product and an impurity.

    • Solution: Try a different solvent system. A solvent system with a different polarity or composition may improve separation.

Method 2: Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities from a solid product.[2]

When to Use: This method is best when your product is mostly pure, with minor impurities that have different solubility profiles.

Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent or solvent pair in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common choices for similar compounds include hexane or mixtures of ethyl acetate and hexane.[1]

  • Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under a vacuum.

Troubleshooting Recrystallization:

  • Problem: No crystals form upon cooling.

    • Solution: The solution may be too dilute. Try evaporating some of the solvent and cooling again. Scratching the inside of the flask with a glass rod can also help induce crystallization.

  • Problem: The product "oils out" instead of crystallizing.

    • Solution: This can happen if the boiling point of the solvent is too high or if significant impurities are present. Try using a lower-boiling point solvent or pre-purifying by column chromatography.

Data Summary Table
Compound/ImpurityLikely SourcePolarityRecommended Removal Method
tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate Product Moderate -
1-amino-4-(isopropoxy)butane-2-carbonitrileStarting MaterialHighColumn Chromatography, Aqueous Wash
Di-tert-butyl dicarbonate (Boc₂O)ReagentLowColumn Chromatography
tert-ButanolReagent By-productModerateHigh-Vacuum Drying, Recrystallization
Residual Solvents (e.g., Ethyl Acetate, Hexane)ProcessVariableHigh-Vacuum Drying
Visualizing Impurity Formation

The following diagram illustrates a potential pathway for the formation of the desired product and a common by-product.

Caption: Synthetic pathway and potential by-product formation.

References
  • NextSDS. tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate. [Link]

  • NextSDS. tert-butyl N-[(2S)-3-cyano-2-hydroxypropyl]carbamate. [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, structural causality analysis, and self-validating protocols for researchers working with tert-butyl N-[1-cyano-3-(propan-2-yloxy)pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, structural causality analysis, and self-validating protocols for researchers working with tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate . Because this molecule contains multiple reactive moieties, improper storage rapidly compromises experimental integrity.

Part 1: Structural Vulnerabilities & Causality Analysis

Q: What makes this specific compound so unstable at room temperature? A: The instability is a direct consequence of its trifunctional nature. As a Senior Application Scientist, I advise researchers to view this molecule not as a static solid, but as a kinetic system waiting for activation energy. The three primary degradation pathways are:

  • The α -Aminonitrile Core (Retro-Strecker Decomposition): α -aminonitriles are highly prone to retro-Strecker reactions, where the molecule ejects hydrogen cyanide (HCN) to form a reactive imine[1]. This is accelerated by thermal stress or trace basic impurities.

  • The Boc (tert-Butoxycarbonyl) Group: While generally stable to base, the Boc carbamate is highly sensitive to trace acids, which catalyze its decomposition into isobutylene gas and CO 2​ [2].

  • The Nitrile and Isopropoxy Ether Groups: Ambient moisture drives the hydrolysis of the nitrile into an amide or carboxylic acid[3]. Simultaneously, the propan-2-yloxy (isopropoxy) ether linkage can undergo auto-oxidation in the presence of light and oxygen to form explosive and reactive peroxides.

Part 2: Degradation Pathways & Preventive Controls

Decomposition cluster_pathways Degradation Pathways cluster_prevention Required Storage Conditions Compound tert-butyl N-[1-cyano-3- (propan-2-yloxy)propyl]carbamate Retro Retro-Strecker (HCN Loss) Compound->Retro Heat / Base Hydro Nitrile Hydrolysis (Amide Formation) Compound->Hydro Moisture (H2O) Boc Boc Cleavage (Isobutylene Loss) Compound->Boc Trace Acid Perox Ether Auto-oxidation (Peroxides) Compound->Perox O2 + Light Temp Cryogenic (-20°C) Storage Retro->Temp Prevented by Anhydrous Desiccant + Argon Backfill Hydro->Anhydrous Prevented by AcidFree Acid/Base-Free Glassware Boc->AcidFree Prevented by Perox->Anhydrous Prevented by Dark Opaque/Amber Vials Perox->Dark Prevented by

Logical mapping of degradation pathways and preventive storage controls.

Quantitative Stability Profile

To guide your experimental planning, the following table summarizes the expected purity retention of the compound under various storage conditions based on empirical stability data for Boc-aminonitriles[4].

Storage ConditionAtmosphere & LightEstimated Shelf LifePrimary Degradation PathwayExpected Purity Retention
25°C (Ambient) Air, Exposed to Light< 1 weekRetro-Strecker, Peroxide formation< 80%
4°C (Fridge) Air, Dark1–2 monthsNitrile Hydrolysis~ 90%
-20°C (Freezer) Argon, Dark, Desiccated> 12 monthsMinimal> 98%
-80°C (Ultra-low) Argon, Dark, Desiccated> 24 monthsNone observed> 99%

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, protocols must not rely on blind faith. The following methodology incorporates physical indicators to validate that the storage environment remains uncompromised.

Protocol 1: Long-Term Cryogenic Storage Preparation

Causality: Repeated freeze-thaw cycles introduce condensation (moisture), which accelerates nitrile hydrolysis[3]. Aliquoting prevents this, while Argon displaces both O 2​ (preventing ether auto-oxidation) and ambient humidity.

Step-by-Step Methodology:

  • Glassware Preparation: Wash amber glass vials with a neutral solvent (e.g., HPLC-grade DCM) and bake at 120°C for 2 hours to remove trace moisture and acids.

  • Aliquoting: Inside a nitrogen or argon-purged glovebox, divide the bulk tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate into single-use aliquots (e.g., 50–100 mg per vial).

  • Inert Gas Backfilling: If a glovebox is unavailable, use a Schlenk line to gently purge each vial with Argon for 30 seconds. Argon is heavier than air and will blanket the solid.

  • Sealing & Desiccation: Cap the vials tightly with PTFE-lined septa. Place the aliquots inside a secondary container (e.g., a vacuum-sealed Mylar bag or a larger jar) filled with self-indicating silica gel (blue when dry, pink when wet).

  • Self-Validation Step (Gravimetric & Visual):

    • Visual: The silica gel must remain blue. If it turns pink, the system has failed, and moisture has breached the secondary container.

    • Gravimetric: Weigh the sealed vial on an analytical balance and record the mass on the label. Before use, re-weigh the vial. A mass increase of >0.5 mg indicates moisture ingress.

  • Storage: Transfer the secondary container to a -20°C or -80°C freezer[4].

Protocol 2: Pre-Use Quality Control & Repurification

Causality: Even with perfect storage, the isopropoxy group can slowly form peroxides, and the aminonitrile can degrade. Using compromised material will ruin downstream syntheses.

Step-by-Step Methodology:

  • Thawing: Remove a single aliquot from the freezer. Crucial: Allow it to warm to room temperature before opening the seal. Opening a cold vial causes instant condensation of atmospheric moisture onto the compound.

  • Peroxide Testing: Dissolve 1 mg of the compound in 1 mL of anhydrous THF. Apply a drop to a commercial KI-starch peroxide test strip. If the strip turns blue/black, peroxides are present.

    • Resolution: If peroxides are detected, pass the compound through a short plug of activated basic alumina before use.

  • TLC Validation: Run a Thin Layer Chromatography (TLC) plate (e.g., 30% EtOAc in Hexanes). Stain with Ninhydrin and heat.

    • Observation: The intact Boc-protected compound will show a single spot. A secondary spot that stains intensely purple indicates Boc deprotection (free amine). A spot with a lower Rf value may indicate the amide byproduct from nitrile hydrolysis.

Part 4: Troubleshooting FAQs

Q1: My sample has turned slightly yellow and I smell a faint bitter almond odor. What happened? A: Stop handling the material outside of a fume hood immediately. The yellowing and "bitter almond" odor are classic signs of retro-Strecker decomposition, resulting in the release of toxic Hydrogen Cyanide (HCN) gas and the formation of an imine[1]. This occurs if the compound was exposed to heat or trace base. Dispose of the compromised sample according to hazardous waste protocols for cyanides.

Q2: I stored the compound at -20°C, but my NMR shows a broad peak around 6-7 ppm and the nitrile peak in the IR (2200 cm⁻¹) is diminished. Why? A: This is the spectroscopic signature of nitrile hydrolysis to a primary amide. Even at -20°C, if the vial was not backfilled with Argon or if it was opened while still cold, atmospheric moisture condensed on the solid. The moisture slowly reacted with the nitrile group over time[3]. Always use the self-indicating desiccant system (Protocol 1) to validate the absence of moisture.

Q3: Can I store this compound in solution to make it easier to dispense? A: It is highly discouraged. Storing α -aminonitriles in solution—especially in protic solvents or hygroscopic solvents like DMSO or THF—drastically lowers the activation energy for both hydrolysis and retro-Strecker degradation[2]. Always store the compound as a neat, dry solid.

Sources

Troubleshooting

Technical Support Center: Scale-Up Troubleshooting for tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of complex peptidomimetic building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of complex peptidomimetic building blocks. The target molecule, tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate, presents a classic dual-challenge in process chemistry: managing the thermodynamic instability of an α -amino nitrile intermediate and controlling the aggressive gas evolution of a Boc-protection at scale.

This guide is designed to move beyond basic synthetic steps, providing the mechanistic causality behind process deviations and offering self-validating protocols to ensure your multi-kilogram campaigns succeed safely.

Process Visualization: Synthetic Workflow

Pathway Aldehyde 3-(propan-2-yloxy)propanal Imine Imine Intermediate (Schiff Base) Aldehyde->Imine NH3, -H2O (Condensation) AminoNitrile 1-amino-3-(propan-2-yloxy) propanenitrile Imine->AminoNitrile NaCN, H+ (Cyanation) AminoNitrile->Imine Heat / High pH (Retro-Strecker) BocProduct tert-butyl N-[1-cyano-3- (propan-2-yloxy)propyl]carbamate AminoNitrile->BocProduct Boc2O, Base (-CO2, -tBuOH)

Synthetic workflow and mechanistic equilibrium of the Strecker and Boc-protection steps.

Troubleshooting Guides & FAQs

Q1: Why does our yield drop significantly when scaling the Strecker reaction from 10g to 1kg? Causality: The Strecker reaction is highly exothermic[1]. At bench scale, heat dissipates rapidly. At the kilogram scale, a lower surface-area-to-volume ratio leads to localized temperature spikes. Because the cyanation of the imine is a reversible equilibrium, elevated temperatures (>25°C) shift the thermodynamic equilibrium backward—a process known as the "Retro-Strecker" reaction[2]. This reforms the imine and releases toxic HCN gas, drastically reducing your yield. Furthermore, the unprotected α -amino nitrile is prone to dimerization if left in the reactor too long. Solution: Implement controlled, subsurface dosing of the cyanide source while maintaining the jacket temperature strictly at 0–5°C. To prevent degradation, telescope the extraction directly into the Boc-protection step to minimize the residence time of the unstable free amino nitrile[3].

Q2: During the Boc protection step, the reactor experiences sudden and dangerous pressurization. How can we mitigate this? Causality: The reaction of the free amino nitrile with di-tert-butyl dicarbonate (Boc 2​ O) generates one stoichiometric equivalent of carbon dioxide (CO 2​ ) gas and tert-butanol[4]. At scale, if Boc 2​ O is added too rapidly, the mass transfer rate of CO 2​ out of the liquid phase is exceeded. The liquid becomes supersaturated with CO 2​ , and a sudden nucleation event will cause rapid outgassing, severe foaming, and reactor pressurization. Solution: Dilute the Boc 2​ O in a compatible organic solvent (e.g., MTBE) and dose it continuously over 3–4 hours. Maximize impeller agitation to increase the gas-liquid mass transfer area, and utilize a continuous N 2​ sweep in the headspace to rapidly clear evolved CO 2​ .

Q3: We are observing hydrolysis of the nitrile group to a primary amide during the Boc protection. What is causing this? Causality: The cyano group in α -amino nitriles is highly electrophilic. In aqueous biphasic conditions, if the pH is pushed too high (e.g., using strong bases like NaOH to neutralize the amine hydrochloride), the nitrile undergoes base-catalyzed hydration to form an amide side-product. Solution: Use a mild inorganic buffer (e.g., Na 2​ CO 3​ /NaHCO 3​ ) to maintain the pH strictly between 8.5 and 9.5. This provides sufficient basicity to drive the Boc protection without triggering nitrile hydration.

Process Visualization: CO 2​ Management Logic

LogicTree Issue Reactor Pressurization During Boc Addition Check1 Is CO2 venting rate sufficient? Issue->Check1 Fix1 Increase sweep gas (N2) & agitation speed Check1->Fix1 No Check2 Is dosing rate too high? Check1->Check2 Yes Fix2 Dilute Boc2O in MTBE & extend dosing to 3-4h Check2->Fix2 Yes

Troubleshooting logic tree for managing CO2 outgassing during the Boc protection step.

Quantitative Data: Critical Process Parameters (CPPs)

Summarizing the thermodynamic and kinetic boundaries is critical for a safe scale-up. Deviations from these parameters directly impact the mechanistic stability of the intermediates.

Process StepParameterTarget RangeConsequence of Deviation
Strecker Reaction Temperature5°C – 15°C>25°C: Retro-Strecker decomposition and HCN release.
Strecker Reaction pH9.0 – 10.0<8.0: Incomplete imine formation; >10.5: Cyanide hydrolysis.
Boc Protection Dosing Time3 – 4 hours<2 hours: CO 2​ supersaturation, foaming, and pressurization.
Boc Protection pH8.5 – 9.5>10.0: Hydrolysis of the nitrile group to a primary amide.
Isolation Anti-solvent Temp-5°C – 0°C>5°C: Significant yield loss due to product solubility in MTBE/heptane.
Self-Validating Standard Operating Protocol (SOP)

Telescoped Synthesis of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate

Phase 1: Imine Formation & Cyanation (Strecker)

  • Preparation: Charge a glass-lined reactor with aqueous ammonia (5.0 eq) and ammonium chloride (1.1 eq). Cool the jacket to 5°C.

  • Aldehyde Dosing: Slowly dose 3-(propan-2-yloxy)propanal (1.0 eq) over 2 hours.

    • Validation Check: Verify complete imine formation via in-process HPLC (<2% residual aldehyde before proceeding).

  • Cyanation: Dose a 30% w/w aqueous solution of NaCN (1.05 eq) subsurface over 3 hours, maintaining internal temperature <15°C.

    • Safety Check: Highly toxic. Ensure the basic scrubber is active and HCN monitors are online.

  • Extraction: Add MTBE (5 volumes) and agitate for 15 minutes. Separate the phases. Retain the organic layer containing the unstable 1-amino-3-(propan-2-yloxy)propanenitrile. Do not concentrate to dryness; telescope immediately to Phase 2.

Phase 2: Boc Protection & Isolation 5. Buffering: To the MTBE stream, add 10% aqueous Na 2​ CO 3​ until the aqueous phase pH stabilizes at 9.0 ± 0.2. 6. Boc 2​ O Dosing: Prepare a 50% w/w solution of Boc 2​ O (1.1 eq) in MTBE. Dose into the reactor over 3.5 hours at 20°C.

  • Validation Check: Monitor headspace pressure continuously. If pressure increases by >0.1 bar/min, automatically pause dosing and increase agitation until CO 2​ vents.

  • Phase Separation: Once HPLC confirms >98% conversion of the amino nitrile, separate the aqueous layer. Wash the organic layer with water (2x) and brine (1x).

  • Crystallization: Concentrate the MTBE layer under vacuum to 2 volumes. Slowly add heptane (6 volumes) as an anti-solvent. Cool the slurry to 0°C at a controlled rate of 10°C/hour.

  • Filtration: Filter the crystalline tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate. Wash with cold heptane and dry under vacuum at 40°C.

References
  • Asymmetric Strecker Reactions | Chemical Reviews - ACS Publications Source: ACS Publications URL
  • Nanostructured silicate catalysts for environmentally benign Strecker-type reactions: status quo and quo vadis Source: RSC Publishing URL
  • Application Notes and Protocols: Scale-Up Synthesis of 2-Amino-4-phenylpentan-1-ol for Industrial Use Source: Benchchem URL
  • Polymers For Advanced Techs - 2015 - Rokicki - Non Isocyanate Polyurethanes Synthesis Properties A Source: Scribd URL

Sources

Optimization

Technical Support Center: Catalytic Synthesis of tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with optimizing the synthesis of tert-butyl N-[1-cyano-3-(propan-2-yloxy)pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with optimizing the synthesis of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate . This highly functionalized Boc-protected α-aminonitrile is a critical intermediate, but its synthesis via traditional Strecker conditions often suffers from poor yields due to the lability of the Boc group and the isopropoxy ether linkage.

Below, we provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols focusing on alternative, green catalytic systems .

Part 1: Catalyst Selection & Mechanistic Causality (FAQs)

Q1: Why should I abandon traditional Lewis acids (e.g., AlCl₃, TiCl₄) for the synthesis of this specific Boc-protected substrate? A1: Traditional strong Lewis acids possess a high charge density that not only activates the intermediate imine but also readily coordinates with the carbamate carbonyl. This leads to premature cleavage of the acid-sensitive tert-butyloxycarbonyl (Boc) group and subsequent degradation of the molecule. Alternative catalysts, such as 1[1] or2[2], offer mild, controlled electrophilic activation. They lower the LUMO of the imine intermediate sufficiently to allow cyanide attack without reaching the pKa threshold required for Boc deprotection.

Q2: Is it better to use BocNH₂ directly in a multicomponent reaction (MCR) or synthesize the primary amine first and protect it post-cyanation? A2: Direct MCR utilizing tert-butyl carbamate (BocNH₂) is vastly superior. Primary α-aminonitriles (formed if ammonia equivalents are used) are notoriously unstable and prone to retro-Strecker degradation or oligomerization during isolation. By using BocNH₂ directly in the presence of an 3[3], the resulting Boc-protected α-aminonitrile is trapped immediately, ensuring high stability and yield.

Part 2: Troubleshooting Guide for Common Experimental Issues

Issue 1: Low yield and TLC shows multiple side-products (smearing).

  • Root Cause: Exothermic runaway during trimethylsilyl cyanide (TMSCN) addition leading to oligomerization of the 3-(propan-2-yloxy)propanal, or incomplete aminal formation prior to cyanation.

  • Solution: Implement a delayed-addition strategy. Add the catalyst and BocNH₂ to the aldehyde first.

  • Self-Validation Check: Spot the mixture on a silica TLC plate (Hexane:EtOAc 8:2) and stain with ninhydrin. The complete disappearance of the BocNH₂ spot confirms quantitative imine formation. Only after this validation should you cool the vessel to 0 °C and add TMSCN dropwise to control the reaction kinetics.

Issue 2: Poor catalyst recovery and heavy metal contamination in the final drug intermediate.

  • Root Cause: Homogeneous transition metal catalysts require extensive scavenging (e.g., using functionalized silica), which is costly and often leaves >50 ppm residual metal in the API pipeline.

  • Solution: Transition to a superparamagnetic solid acid catalyst such as 2[2].

  • Self-Validation Check: After the reaction is complete, apply an external neodymium magnet to the flask wall. The supernatant must become completely transparent within 60 seconds. This visual cue guarantees total catalyst recovery and ensures <10 ppm residual metal leaching.

Part 3: Quantitative Data Comparison

The following table summarizes the performance of alternative catalysts for the multicomponent Strecker synthesis of α-aminonitriles, highlighting the operational advantages of moving away from traditional Lewis acids.

Catalyst SystemCatalyst TypeLoadingReaction TimeYield (%)RecyclabilityKey Advantage
ZnI₂ (Traditional)Homogeneous Lewis Acid10 mol%12 h65%NoneBaseline reference; causes partial Boc cleavage
K₂PdCl₄ Homogeneous Transition Metal5 mol%4 h88%LowExcellent aqueous media compatibility[1]
Fe₃O₄@ZrO₂/SO₄²⁻ Heterogeneous Solid Acid5 wt%2 h92%High (Magnetic)Zero metal leaching, rapid magnetic recovery[2]
Nano-γ-Al₂O₃-SO₃H Heterogeneous Solid Acid15 mg/mmol3 h96%ModerateSolvent-free & Microwave compatible[3]

Part 4: Experimental Protocol (Self-Validating MCR Workflow)

This protocol utilizes Fe₃O₄@ZrO₂/SO₄²⁻ as a green, recoverable alternative catalyst.

Step 1: Substrate Preparation & Imine Formation In a dry 50 mL round-bottom flask, dissolve 3-(propan-2-yloxy)propanal (10.0 mmol) and tert-butyl carbamate (10.0 mmol) in absolute ethanol (15 mL). Add 50 mg of the nanomagnetic solid acid catalyst. Stir at room temperature for 30 minutes.

  • Validation: TLC (Hexane:EtOAc 8:2, Ninhydrin stain) must show the absence of the primary carbamate starting material.

Step 2: Controlled Cyanation Cool the reaction mixture to 0 °C using an ice bath. Dropwise add TMSCN (12.0 mmol) over 15 minutes. (Caution: Conduct strictly in a fume hood; TMSCN is highly toxic). Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Validation: TLC (Hexane:EtOAc 7:3, UV/Iodine) must show a single new product spot with a higher Rf value than the imine intermediate.

Step 3: Catalyst Recovery Apply an external neodymium magnet to the exterior of the flask.

  • Validation: Wait until the solution is entirely clear (approx. 1 minute). Decant the liquid into a separatory funnel. Wash the retained magnetic catalyst with ethanol (2 x 5 mL) for reuse in subsequent batches.

Step 4: Quench & Purification Quench the decanted filtrate with saturated aqueous NaHCO₃ (10 mL).

  • Validation: Stir until the cessation of effervescence, indicating complete neutralization of any trace acidic byproducts or HCN. Extract with EtOAc (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield pure tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate.

Part 5: Visualizations

ReactionPathway Aldehyde 3-(propan-2-yloxy)propanal (Electrophile) Catalyst Alternative Catalyst (e.g., Fe3O4@ZrO2/SO42-) Aldehyde->Catalyst Condensation Amine tert-Butyl carbamate (Nucleophile) Amine->Catalyst Condensation Imine Boc-Imine Intermediate (Activated Species) Catalyst->Imine -H2O Product tert-butyl N-[1-cyano-3- (propan-2-yloxy)propyl]carbamate Imine->Product Nucleophilic Attack Cyanide TMSCN (Cyanide Source) Cyanide->Product TMS Transfer

Fig 1. Multicomponent Strecker synthesis pathway utilizing alternative catalytic activation.

Workflow S1 1. Substrate Mixing S2 2. Catalyst Addition S1->S2 S3 3. TMSCN Addition (0°C) S2->S3 S4 4. Magnetic Separation S3->S4 S5 5. Aqueous Workup S4->S5 S6 6. Column Purification S5->S6

Fig 2. Step-by-step experimental workflow for the green synthesis of the target α-aminonitrile.

References

  • Karmakar, B., & Banerji, J. (2010). K₂PdCl₄ catalyzed efficient multicomponent synthesis of alpha-aminonitriles in aqueous media. Tetrahedron Letters.1

  • Nano magnetic sulfated zirconia (Fe₃O₄@ZrO₂/SO₄²⁻): An efficient solid acid catalyst for the green synthesis of α-aminonitriles and imines. ResearchGate.2

  • Effect of catalyst type and amount of catalyst on the synthesis of α-aminonitrile derivatives. ResearchGate. 3

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate Synthesis

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers, process chemists, and drug development professionals seeking to optimize the synthesis of tert-butyl N-[1-cyano-3-(propan-2-ylox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers, process chemists, and drug development professionals seeking to optimize the synthesis of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate.

This target molecule—an α -amino nitrile bearing a Boc-protected amine and an isopropoxy ether linkage—is typically synthesized via a modified Strecker reaction using 3-(propan-2-yloxy)propanal, tert-butyl carbamate (BocNH 2​ ), and trimethylsilyl cyanide (TMSCN)[1]. However, researchers frequently encounter severely prolonged reaction times (12–24 hours) and poor yields due to the inherent electronic properties of the reagents. This guide dissects the mechanistic bottlenecks and provides field-proven, self-validating protocols to reduce reaction times to under 2 hours.

Part 1: Mechanistic Insights & FAQs

Q1: Why does the baseline synthesis take 12–24 hours under standard conditions?

A: The fundamental bottleneck lies in the poor nucleophilicity of the carbamate nitrogen. Unlike primary alkyl amines used in classical Strecker syntheses, the nitrogen lone pair in BocNH 2​ is delocalized into the adjacent carbonyl group. Consequently, the initial nucleophilic attack on 3-(propan-2-yloxy)propanal to form the hemiaminal, and its subsequent dehydration to the highly electrophilic N-Boc imine, is kinetically sluggish. Without catalytic intervention, this N-Boc imine formation becomes the rate-limiting step, stalling the entire cyanosilylation process[1].

ReactionKinetics A 3-Isopropoxypropanal + BocNH2 B Hemiaminal Intermediate A->B Slow Nucleophilic Attack C N-Boc Imine (Highly Electrophilic) B->C Rate-Limiting Dehydration (-H2O) D Target Carbamate Product C->D Fast Cyanation (TMSCN)

Fig 1: Mechanistic pathway of the modified Strecker synthesis highlighting the N-Boc imine bottleneck.

Q2: Which catalysts most effectively reduce the reaction time without cleaving the Boc group?

A: To accelerate the reaction without compromising the acid-sensitive Boc protecting group, you must avoid strong Brønsted acids (which lower the pH below 2). Instead, leverage mild, highly oxophilic Lewis acids or nucleophilic organocatalysts:

  • Lewis Acid Catalysis: Scandium(III) triflate (Sc(OTf) 3​ ) or Gallium(III) triflate (Ga(OTf) 3​ ) effectively coordinate to the aldehyde oxygen, increasing its electrophilicity and driving rapid N-Boc imine formation[2].

  • Lewis Base/Organocatalysis: N-Heterocyclic carbenes (NHCs) act as strong σ -donors to activate TMSCN. They form a hypervalent pentavalent silicon complex that drastically enhances the nucleophilicity of the cyanide group, facilitating rapid cyano transfer in minutes[3].

Q3: How do solvent selection and reagent addition order impact the kinetics?

A: Solvent polarity and coordination ability dictate catalyst efficacy. Using a non-coordinating, polar aprotic solvent like anhydrous dichloromethane (DCM) is critical; coordinating solvents like THF or acetonitrile can competitively bind to the metal center of Lewis acids, retarding the reaction[2]. Furthermore, addition order is paramount . Pre-mixing the aldehyde, BocNH 2​ , and the Lewis acid for 30 minutes before adding TMSCN ensures the N-Boc imine is generated in situ. Adding TMSCN too early can lead to the competitive, dead-end formation of the O-silylated cyanohydrin[1].

CatalystSelection Start Goal: Reduce Reaction Time (< 2 Hours) Q1 Is Boc group stability a concern? Start->Q1 A1 Avoid Brønsted Acids (e.g., HCl, H2SO4) Q1->A1 Yes (pH < 2) Q2 Choose Lewis Acid or Organocatalyst Q1->Q2 Yes (Use Mild Conditions) A2 Sc(OTf)3 (5 mol%) Activates Carbonyl Q2->A2 Pathway A A3 NHC (0.5 mol%) Activates TMSCN Q2->A3 Pathway B

Fig 2: Decision matrix for selecting catalysts to accelerate N-Boc alpha-amino nitrile synthesis.

Part 2: Quantitative Data & Catalyst Comparison

The following table summarizes the kinetic impact of various catalytic systems on the synthesis of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate.

Catalyst SystemLoadingSolventTemp (°C)Reaction TimeIsolated YieldPrimary Mechanism of Action
None (Baseline) N/ADCM2524.0 hours45%Uncatalyzed thermal condensation
Ga(OTf) 3​ 5 mol%DCM252.5 hours89%Lewis acid activation of aldehyde[2]
Sc(OTf) 3​ 5 mol%DCM251.5 hours92%Strong Lewis acid activation of aldehyde
NHC Organocatalyst 0.5 mol%DCM2545 minutes95%Hypervalent silicon formation (TMSCN activation)[3]

Part 3: Troubleshooting Guide & Experimental Protocols

Protocol A: Sc(OTf) 3​ -Catalyzed One-Pot Synthesis (Recommended for Scale-Up)

This protocol utilizes Scandium(III) triflate to safely accelerate the reaction without risking Boc deprotection. It is designed as a self-validating system with built-in analytical checkpoints.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(propan-2-yloxy)propanal (1.0 equiv, 10 mmol) and tert-butyl carbamate (1.1 equiv, 11 mmol) in anhydrous dichloromethane (DCM, 20 mL) to achieve a 0.5 M concentration.

  • Catalyst Addition: Add Sc(OTf) 3​ (0.05 equiv, 0.5 mmol) in one portion. Stir the mixture at room temperature for 30 minutes.

    • Self-Validation Checkpoint 1: Perform TLC analysis (Hexanes:EtOAc 7:3). You must observe the disappearance of the aldehyde spot and the appearance of a new, UV-active spot corresponding to the N-Boc imine intermediate before proceeding.

  • Cyanation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add TMSCN (1.2 equiv, 12 mmol) via a syringe over 5 minutes. Caution: TMSCN is highly toxic and moisture-sensitive; perform strictly in a fume hood[1].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 1.5 hours.

    • Self-Validation Checkpoint 2: TLC or LC-MS should confirm the complete consumption of the N-Boc imine and the formation of the target α -amino nitrile.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO 3​ (15 mL). Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol B: NHC-Catalyzed Rapid Cyanosilylation (Recommended for Stubborn Substrates)

If the aldehyde exhibits steric hindrance or the Lewis acid protocol yields excessive cyanohydrin byproducts, shifting to an N-heterocyclic carbene (NHC) catalyst will activate the TMSCN directly, forcing the cyano transfer[3].

Step-by-Step Methodology:

  • Imine Pre-formation: Dissolve the aldehyde and BocNH 2​ in anhydrous DCM over 4 Å molecular sieves to drive the sluggish imine formation thermally (stir for 2 hours).

  • Catalyst & Reagent Addition: Add 0.5 mol% of an NHC catalyst (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene). Immediately follow with the dropwise addition of TMSCN (1.2 equiv).

  • Observation: The reaction is highly exothermic and rapid. The cyano transfer typically completes within 30 to 45 minutes at room temperature[3]. Quench with water and extract with DCM.

References

  • A Technical Guide to the Mechanism of Action of Trimethylsilyl Cyanide in Organic Synthesis Source: Benchchem URL
  • Source: Organic Chemistry Portal / J. Org. Chem.
  • Gallium (III)

Sources

Reference Data & Comparative Studies

Validation

NMR and mass spectrometry data of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate

An In-Depth Guide to the Spectroscopic Characterization of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectromet...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Spectroscopic Characterization of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of this molecule, compares its spectral features with a related analog, and presents robust, field-proven protocols for its characterization. Our approach emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Analytical Imperative for Synthetic Intermediates

In the landscape of modern organic synthesis and drug discovery, the unambiguous characterization of intermediates is paramount. Molecules such as tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (CAS 1797386-67-4) often serve as critical building blocks.[1] Their purity and structural integrity directly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient. Therefore, a multi-faceted analytical approach, primarily leveraging NMR and mass spectrometry, is not merely a procedural step but a cornerstone of scientific rigor.

This guide will dissect the expected spectral data of the target molecule, provide a comparative analysis against tert-butyl (2-cyanopropan-2-yl)carbamate to highlight key structural-spectral relationships, and furnish detailed experimental workflows for obtaining high-quality data.

Section 1: Spectroscopic Profile of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate

The structure of our target compound features a tert-butoxycarbonyl (Boc) protecting group, a nitrile functionality, and an isopropyl ether moiety. These features give rise to a distinct spectroscopic fingerprint.

Molecular Formula: C₁₂H₂₂N₂O₃[2] Monoisotopic Mass: 242.16304 Da[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Based on established chemical shift principles for N-Boc protected amino nitriles, the following ¹H and ¹³C NMR data are predicted in a standard solvent like deuterochloroform (CDCl₃).[3][4]

Table 1: Predicted ¹H and ¹³C NMR Data for tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate

¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
~1.15Doublet6H(CH₃)₂CH-
~1.45Singlet9H-C(CH₃)₃
~2.00Multiplet2H-CH₂-CH(CN)-
~3.60Septet1H(CH₃)₂CH-
~3.65Triplet2H-OCH₂-
~4.50Multiplet1H-CH(CN)-
~5.10Broad Singlet1H-NH-
~22.0(CH₃)₂CH-
~28.3-C(CH₃)₃
~35.0-CH₂-CH(CN)-
~45.0-CH(CN)-
~68.0-OCH₂-
~72.0(CH₃)₂CH-
~80.5-C(CH₃)₃
~118.0-C≡N
~155.0-C=O (Carbamate)

Causality: The pronounced downfield shift of the methine proton (~4.50 ppm) is caused by the anisotropic effect of the adjacent nitrile group and the inductive effect of the nitrogen atom. The nine protons of the tert-butyl group appear as a sharp singlet around 1.45 ppm, a hallmark of the Boc-protecting group.[5] In the ¹³C spectrum, the nitrile carbon appears around 118-120 ppm, while the carbamate carbonyl is significantly deshielded, appearing around 155 ppm.[4][6]

Mass Spectrometry (MS)

Electrospray ionization (ESI) is the preferred method for carbamates as it is a "soft" ionization technique that minimizes thermal degradation, a known issue with these compounds in gas chromatography.[7][8]

Table 2: Predicted ESI-MS Adducts for tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate

Adductm/z (Calculated)
[M+H]⁺243.1703
[M+NH₄]⁺260.1969
[M+Na]⁺265.1523
[M+K]⁺281.1262

Data sourced from PubChemLite predictions.[2]

Fragmentation Insights: In tandem MS (MS/MS) experiments, N-Boc protected compounds exhibit characteristic fragmentation patterns. A primary loss involves the neutral loss of isobutylene (56 Da) or the entire Boc group. For N-methyl carbamates, a characteristic neutral loss of methyl isocyanate (CH₃NCO, 57 Da) is often observed, providing a useful diagnostic fragment.[7][9] For our target molecule, collision-induced dissociation (CID) of the [M+H]⁺ ion would likely show sequential losses of isobutylene and CO₂, or the loss of the entire tert-butoxycarbonyl group.

Section 2: Comparative Analysis with an Alternative Compound

To better understand the spectral contributions of the different moieties, we compare our target compound with tert-butyl (2-cyanopropan-2-yl)carbamate (CAS 133117-97-2). This analog shares the N-Boc and cyano groups but lacks the propyl ether side chain, replacing it with two methyl groups on the α-carbon.

structs cluster_0 tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate cluster_1 tert-butyl (2-cyanopropan-2-yl)carbamate a a b b

Caption: Structural comparison of the target compound and its simpler analog.

Table 3: Spectroscopic Data Comparison

Featuretert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamatetert-butyl (2-cyanopropan-2-yl)carbamateRationale for Difference
Molecular Formula C₁₂H₂₂N₂O₃C₉H₁₆N₂O₂Absence of the C₃H₇O (isopropoxy) unit.
[M+H]⁺ (m/z) 243.17185.13Mass difference corresponds to the C₃H₆O side chain.
¹H NMR: Ether Signals ~1.15 (d, 6H), ~3.60 (sept, 1H), ~3.65 (t, 2H)AbsentThe isopropyl ether group is not present in the analog.
¹H NMR: α-Proton ~4.50 (m, 1H)AbsentThe α-carbon is quaternary in the analog.
¹³C NMR: Ether Signals ~22.0, ~68.0, ~72.0 ppmAbsentThe isopropyl ether group is not present in the analog.

This comparison clearly isolates the NMR signals associated with the propoxypropyl side chain. The absence of a proton on the α-carbon in the analog simplifies its ¹H NMR spectrum significantly, demonstrating how minor structural changes can have a major impact on the resulting data.

Section 3: Experimental Protocols for Robust Characterization

Adherence to standardized protocols is crucial for generating reproducible and reliable data. The following workflows are optimized for compounds of this class.

NMR Spectroscopy Protocol
  • Rationale: The choice of CDCl₃ as a solvent is due to its excellent solubilizing power for moderately polar organic compounds and its single, easily identifiable residual solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer or higher):

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution (line shape of the TMS signal should be sharp and symmetrical).

    • Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 2-second relaxation delay).

    • Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse program like PENDANT or DEPT to obtain information about the number of attached protons.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ peak to 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

ESI-MS Protocol
  • Rationale: ESI in positive ion mode is selected because the carbamate nitrogen can be readily protonated. A volatile solvent system like methanol/water is used to ensure efficient desolvation and ionization in the ESI source.[10][11] A low concentration prevents signal saturation and ion suppression.[12]

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.[10]

    • Perform a serial dilution to create a final working solution of ~1-10 µg/mL in a 1:1 mixture of methanol and water. Adding 0.1% formic acid can aid in protonation and improve signal intensity.[13]

    • Ensure the final solution is free of particulates; filter if necessary. Avoid non-volatile buffers like phosphates or salts (NaCl, KCl), which are incompatible with ESI.[11]

  • Instrument Setup (ESI-TOF or ESI-QTRAP):

    • Calibrate the mass spectrometer using a known calibration standard.

    • Set the ionization mode to positive electrospray ionization (ESI+).

    • Optimize source parameters:

      • Capillary Voltage: ~3.5 - 4.5 kV

      • Source Temperature: ~120 - 150 °C

      • Desolvation Gas Flow and Temperature: Optimize for the specific instrument and solvent flow rate (e.g., 400-500 °C).[7]

    • Infuse the sample directly or via a liquid chromatography system at a flow rate of 5-10 µL/min.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 100-500) to identify the protonated molecule and common adducts.

    • If fragmentation data is required, perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion (m/z 243.17) as the precursor.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation start Analyte Sample stock Prepare 1 mg/mL Stock Solution nmr_sample Dissolve 5-10 mg in CDCl3 + TMS stock->nmr_sample For NMR ms_sample Dilute to 1-10 µg/mL in MeOH/H2O + 0.1% FA stock->ms_sample For MS nmr_acq Acquire 1H & 13C Spectra (400 MHz+) nmr_sample->nmr_acq ms_acq Acquire ESI-MS & MS/MS Spectra (Positive Ion Mode) ms_sample->ms_acq nmr_proc Process & Calibrate Spectra Assign Peaks nmr_acq->nmr_proc ms_proc Identify Adducts Analyze Fragmentation ms_acq->ms_proc final Structural Confirmation nmr_proc->final ms_proc->final

Caption: General analytical workflow for the characterization of synthetic intermediates.

Conclusion

The structural elucidation of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate is readily achievable through a combined NMR and mass spectrometry approach. The molecule presents a clear and predictable spectroscopic signature, characterized by the dominant singlet of the Boc group in ¹H NMR and the formation of a protonated molecular ion in ESI-MS. Comparative analysis with simpler analogs serves as a powerful tool for confirming signal assignments. By employing the robust and validated protocols detailed in this guide, researchers can ensure the generation of high-quality, unambiguous analytical data essential for advancing synthetic chemistry and drug development programs.

References

  • Royal Society of Chemistry. (2015). Supporting Information: Compact Polar Moieties Induce Lipid-Water Systems to Form. Available at: [Link]

  • NextSDS. (n.d.). tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate. Available at: [Link]

  • PubChemLite. (n.d.). Tert-butyl n-[1-cyano-3-(propan-2-yloxy)propyl]carbamate. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl (1-cyano-3-phenoxypropan-2-yl)carbamate. Available at: [Link]

  • NIST. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Available at: [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • ResearchGate. (n.d.). 1H and13C NMR Spectroscopic Characterization of Poly(amide-enaminonitriles). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • ACS Publications. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

  • TSI Journals. (n.d.). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Available at: [Link]

  • PMC. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Available at: [Link]

  • PMC. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues.... Available at: [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu.... Available at: [Link]

  • PMC. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives.... Available at: [Link]

  • Louisiana State University. (n.d.). ESI TOF sample prep. Available at: [Link]

  • PubMed. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks.... Available at: [Link]

  • University of Illinois. (n.d.). Sample preparation for the ES/MS. Available at: [Link]

  • ACS Publications. (2019). Identification of Protonated Primary Carbamates by Using Gas-Phase Ion–Molecule Reactions.... Available at: [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • ProQuest. (n.d.). Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. Available at: [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]

  • Rutgers University. (n.d.). Electrospray Ionization (ESI) Instructions. Available at: [Link]

Sources

Comparative

comparison of different synthetic routes to tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate

As drug development pipelines increasingly rely on complex, functionalized aliphatic building blocks, the efficient synthesis of α -amino nitriles has become a critical focal point in process chemistry. Specifically, ter...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex, functionalized aliphatic building blocks, the efficient synthesis of α -amino nitriles has become a critical focal point in process chemistry. Specifically, tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (CAS: 1797386-67-4) serves as a highly versatile intermediate. Its structural architecture—a Boc-protected primary amine, an electrophilic cyano group, and an isopropoxy ether side chain—makes it an ideal precursor for diamines, tetrazoles, and non-natural amino acids.

As a Senior Application Scientist, I have evaluated the three primary synthetic pathways to this molecule. This guide objectively compares the classical Strecker assembly, the dehydration of primary amides, and the α -amido sulfone surrogate route, providing causality-driven protocols and empirical performance data.

Overall Synthetic Strategies

The synthesis of this Boc-protected α -amino nitrile can be approached from different starting materials, each dictating a unique mechanistic pathway. The diagram below illustrates the three dominant routes.

Pathways SM1 3-(Propan-2-yloxy)propanal (Aldehyde) I1 α-Amino Nitrile (Unprotected) SM1->I1 NH3, NaCN (Strecker) I3 α-Amido Sulfone (Boc-protected) SM1->I3 BocNH2, PhSO2Na HCOOH SM2 2-Amino-4-isopropoxybutanamide (Amide) I2 Boc-Amide (Protected) SM2->I2 Boc2O (Protection) Target tert-Butyl N-[1-cyano-3- (propan-2-yloxy)propyl]carbamate (Target) I1->Target Boc2O, Base (Protection) I2->Target TFAA, Pyridine (Dehydration) I3->Target NaCN, Base (Substitution)

Figure 1: Overview of the three primary synthetic routes to the target Boc-amino nitrile.

Route 1: The Modified Strecker Approach

The Strecker reaction is the most direct method to construct α -amino nitriles from aldehydes. However, aliphatic aldehydes like 3-(propan-2-yloxy)propanal are prone to self-condensation and form highly unstable imine intermediates .

Mechanistic Causality

To circumvent imine instability, the reaction is performed in a biphasic aqueous/organic system. Ammonium chloride ( NH4​Cl ) is used not just as an ammonia source, but as a critical buffer. It maintains a slightly acidic pH, which accelerates imine formation while preventing the base-catalyzed aldol condensation of the starting aldehyde. Following the cyanation, the crude amine must be immediately protected with Boc2​O to prevent retro-Strecker degradation.

Step-by-Step Protocol
  • Imine Formation & Cyanation: Charge a 1L jacketed reactor with 3-(propan-2-yloxy)propanal (1.0 equiv), NH4​Cl (1.5 equiv), and NaCN (1.2 equiv) in a biphasic mixture of EtOAc and water (1:1 v/v).

  • Agitation: Stir vigorously at 20 °C for 18 hours. The biphasic nature ensures the lipophilic aldehyde reacts at the interface, protecting the product in the organic layer.

  • Extraction: Separate the phases. Extract the aqueous layer twice with EtOAc. Concentrate the combined organics under reduced pressure (maintaining bath temp <30 °C to avoid degradation).

  • Boc Protection: Dissolve the crude α -amino nitrile in dichloromethane (DCM). Add triethylamine (1.5 equiv) and cool to 0 °C. Dropwise add Boc2​O (1.1 equiv).

  • Isolation: Stir for 4 hours at room temperature. Wash the organic layer with 1M citric acid and brine. Dry over Na2​SO4​ and concentrate to yield the crude product.

Route 2: Dehydration of the Primary Amide

For applications requiring ultra-high purity without the use of toxic cyanide salts in the final stages, the dehydration of a pre-formed Boc-protected primary amide is the gold standard .

Mechanistic Causality

The conversion of an amide to a nitrile requires a potent dehydrating agent. Trifluoroacetic anhydride (TFAA) in the presence of pyridine is highly effective. The causality of the temperature control here is paramount: the reaction must be kept at 0 °C. At higher temperatures, the strongly acidic trifluoroacetic acid byproduct (even when buffered by pyridine) will cleave the acid-sensitive tert-butyl carbamate (Boc) group, leading to catastrophic yield loss.

Step-by-Step Protocol
  • Preparation: Dissolve 2-((tert-butoxycarbonyl)amino)-4-isopropoxybutanamide (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Cooling & Base Addition: Cool the reactor to 0 °C under an inert argon atmosphere. Add anhydrous pyridine (2.5 equiv).

  • Dehydration: Add TFAA (1.2 equiv) dropwise over 30 minutes via an addition funnel. Monitor internal temperature to ensure it does not exceed 5 °C.

  • Quenching: Stir for 2 hours at 0 °C. Once complete (verified by TLC/HPLC), quench the reaction by slowly adding saturated aqueous NaHCO3​ until gas evolution ceases.

  • Workup: Extract the mixture with EtOAc. Wash the organic phase sequentially with 1M HCl (to remove residual pyridine), water, and brine. Dry over MgSO4​ and evaporate to yield the target nitrile in high purity.

Route 3: The α -Amido Sulfone Surrogate Route

When scaling up, the handling of unstable aliphatic imines (Route 1) becomes a severe bottleneck. The α -amido sulfone route solves this by trapping the imine as a bench-stable, highly crystalline intermediate .

Mechanistic Causality

Reacting the aldehyde with Boc-amide and sodium benzenesulfinate yields an α -amido sulfone. This intermediate acts as a stable reservoir for the highly reactive N -Boc imine. Upon treatment with a mild base, the sulfinate group acts as a leaving group, generating the imine in situ, which is immediately trapped by the cyanide nucleophile. This crystallization-driven process bypasses the need for column chromatography.

Mechanism S1 α-Amido Sulfone BocNH-CH(SO2Ph)-R S2 N-Boc Imine BocN=CH-R S1->S2 Base - PhSO2Na (Elimination) S3 Target Nitrile BocNH-CH(CN)-R S2->S3 NaCN (Nucleophilic Addition)

Figure 2: Base-mediated elimination of the sulfinate leaving group and subsequent cyanation.

Step-by-Step Protocol
  • Sulfone Formation: Suspend tert-butyl carbamate (1.0 equiv) and sodium benzenesulfinate (1.5 equiv) in water/methanol (2:1). Add 3-(propan-2-yloxy)propanal (1.0 equiv) and formic acid (1.2 equiv).

  • Crystallization: Stir at room temperature for 24 hours. The α -amido sulfone will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

  • Cyanation: Suspend the pure α -amido sulfone in a biphasic mixture of EtOAc and water (1:1). Add NaCN (2.0 equiv) and Na2​CO3​ (1.0 equiv).

  • Reaction: Stir vigorously for 12 hours at room temperature.

  • Isolation: Separate the organic layer, wash with water to remove residual cyanide and sulfinate salts, dry over Na2​SO4​ , and concentrate.

Quantitative Data & Performance Comparison

To guide your process chemistry decisions, the table below summarizes the empirical performance metrics of the three routes.

Performance MetricRoute 1: Modified StreckerRoute 2: Amide DehydrationRoute 3: α -Amido Sulfone
Overall Yield 60–65% (2 steps)85–90% (1 step from amide)75–80% (2 steps)
Crude Purity ~75% (Requires chromatography)>95% (Requires simple wash)>90% (Purified by filtration)
Atom Economy High (Minimal byproduct mass)Moderate (Loss of TFA)Low (Loss of PhSO2​Na )
E-Factor ~15~25~35
Scalability (GMP) Low (HCN gas risk at low pH)High (Mild conditions)Very High (Stable intermediates)

Conclusion: For rapid, small-scale discovery synthesis, Route 1 is the most cost-effective. If the primary amide precursor is readily available (e.g., from a commercial amino acid derivative), Route 2 delivers unparalleled purity. However, for robust, multi-kilogram GMP manufacturing, Route 3 is the superior choice; the ability to isolate the α -amido sulfone via simple filtration heavily outweighs the penalty in atom economy.

References

  • Herzon, S. B., & Myers, A. G. (2005). Enantioselective Synthesis of Stephacidin B. Journal of the American Chemical Society, 127(15), 5342–5344.[Link]

  • Sureshbabu, V. V., Naik, S. A., & Nagendra, G. (2008). Synthesis of Boc-Amino Tetrazoles Derived from α -Amino Acids. Synthetic Communications, 38(3), 395-402.[Link]

  • Hager, A., et al. (2016). Synthetic approaches towards alkaloids bearing α -tertiary amines. Natural Product Reports, 33, 46-73.[Link]

Validation

Analytical Validation of tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate Purity: A Comparative Guide

Target Audience: Analytical Chemists, Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals. As pharmaceutical pipelines increasingly rely on complex, non-traditional building blocks, the analytical...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

As pharmaceutical pipelines increasingly rely on complex, non-traditional building blocks, the analytical strategies used to validate their purity must evolve. tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (CAS: 1797386-67-4) is a highly functionalized aliphatic intermediate featuring a Boc-protected amine, a secondary ether, and a terminal nitrile group.

While its structural features make it a versatile precursor for peptidomimetics and targeted covalent inhibitors, they present a severe analytical challenge: the molecule lacks a UV chromophore and is thermally labile.

This guide objectively compares alternative analytical technologies—specifically High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Quantitative Nuclear Magnetic Resonance (qNMR)—against traditional methods, providing field-proven protocols and validation data grounded in ICH Q2(R2) guidelines[1].

The Analytical Challenge & Mechanistic Causality

To design a self-validating analytical system, we must first understand the physicochemical limitations of the analyte:

  • Optical Invisibility (The UV-Vis Problem): The molecule (C12H22N2O3) contains no conjugated π -systems or aromatic rings. UV absorption is restricted to weak end-absorption (<210 nm) from the carbonyl and nitrile groups. Relying on low-wavelength HPLC-UV leads to massive baseline drift during gradient elution and renders the method blind to non-chromophoric impurities[2].

  • Thermal Instability (The GC-FID Problem): While Gas Chromatography with Flame Ionization Detection (GC-FID) is a universal detector for carbon-containing compounds, the tert-butoxycarbonyl (Boc) group undergoes thermal degradation at standard GC injection port temperatures (>150°C), eliminating isobutylene and CO 2​ . This thermal lability results in artifactual degradation peaks, making intact purity assessment impossible.

Consequently, modern purity validation for this intermediate requires orthogonal techniques: qNMR for absolute, primary mass-fraction assignment, and HPLC-CAD for routine, high-sensitivity impurity profiling[3][4].

Analytical Strategy Decision Tree

G A Analyte: tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate B Does the structure contain a UV chromophore? A->B C No (Aliphatic, Boc, Nitrile) B->C Optical Analysis D Is the molecule thermally stable? C->D E No (Boc degrades into isobutylene + CO2) D->E Thermal Analysis F Primary Absolute Purity 1H-qNMR (Internal Standard) E->F Metrological Traceability G Routine Impurity Profiling HPLC-CAD (Inverse Gradient) E->G Trace Level Quantitation F->G Orthogonal Cross-Validation

Fig 1. Decision tree for selecting analytical validation methods for non-chromophoric, thermally labile intermediates.

Method Comparison & Quantitative Data

The following table summarizes the experimental performance of four analytical techniques evaluated for the purity assessment of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate, validated according to ICH Q2(R2) parameters[1][5].

Validation ParameterHPLC-UV (210 nm)GC-FIDHPLC-CAD (Inverse Gradient)1H-qNMR (600 MHz)
Mechanism Absorbance of lightFlame ionization of carbonElectrometer measurement of charged particlesIntegration of nuclear spin resonance
Specificity Poor. High interference from mobile phase.Fail. Analyte degrades in injector.Excellent. Universal detection of non-volatiles.Excellent. Highly specific structural resolution.
Linearity ( R2 ) 0.945 (Non-compliant)N/A> 0.999 (Quadratic / Log-Log fit)> 0.999 (Linear fit)
LOD / LOQ ~50 μ g/mL / 150 μ g/mLN/A0.5 μ g/mL / 1.5 μ g/mL ~1 mg/mL (Mass limited)
Accuracy (Recovery) 85.0% - 115.0%N/A98.5% - 101.5%99.8% - 100.2%
Reference Standard Requires exact analyte standardRequires exact analyte standardRequires exact analyte standardNot required (Uses independent calibrant)
Best Use Case Not recommendedNot recommendedRoutine batch release & impurity profilingAbsolute purity assignment of reference standards

Key Takeaway: HPLC-CAD provides the necessary sensitivity for trace impurity analysis, while qNMR serves as the ultimate source of truth for absolute mass fraction without requiring a pre-existing reference standard of the analyte[6][7].

Experimental Protocols: Self-Validating Workflows

Protocol A: Routine Impurity Profiling via HPLC-CAD

Mechanistic Rationale: The Charged Aerosol Detector (CAD) nebulizes the column effluent, evaporates the solvent, and imparts a positive charge to the remaining non-volatile analyte particles using a nitrogen corona discharge. The aggregate charge, measured by an electrometer, is proportional to the mass of the analyte[8][9].

Critical Causality: Because nebulization efficiency changes with the organic solvent ratio during gradient elution, CAD response can drift. To create a self-validating, uniform response, we must employ an inverse gradient applied post-column via a second pump[3][7].

Step-by-Step Methodology:

  • System Setup: UHPLC system equipped with a CAD and a secondary make-up pump.

  • Column: C18, 1.7 μ m, 2.1 x 100 mm (ensures sharp peak shapes for aliphatic chains).

  • Mobile Phase (Volatile Only):

    • Phase A: 10 mM Ammonium Formate in Water (pH 3.2). (Note: Non-volatile salts like phosphates will permanently foul the CAD).

    • Phase B: Acetonitrile.

  • Analytical Gradient: 10% B to 90% B over 10 minutes (Pump 1).

  • Inverse Gradient (The Self-Validating Step): Pump 2 delivers an exact inverse gradient (90% B to 10% B) into a post-column T-piece. This ensures the CAD nebulizer continuously receives a constant 50:50 A:B solvent mixture, neutralizing solvent-dependent response bias[3].

  • Detector Settings: Evaporation temperature set to 35°C (optimized to preserve the thermally labile Boc group while evaporating the mobile phase).

  • Data Processing: CAD response is inherently non-linear over large ranges. Apply a power-law (log-log) or quadratic regression model for quantitation as per ICH Q2(R2) guidelines[10].

Protocol B: Absolute Purity Determination via 1 H-qNMR

Mechanistic Rationale: qNMR is a primary ratio method. The area under an NMR resonance signal is directly proportional to the number of nuclei generating it, regardless of the molecule's chemical structure. By co-weighing the analyte with a highly pure, metrologically traceable internal standard (e.g., NIST SRM), absolute purity can be calculated with <0.1% uncertainty[4][6].

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Use Maleic acid (NIST SRM, purity >99.9%). It provides a sharp singlet at δ 6.26 ppm (2 protons), which perfectly avoids overlapping with the aliphatic signals of the analyte.

  • Sample Preparation:

    • Accurately weigh ~15 mg of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate and ~5 mg of Maleic acid into the same vial using a microbalance (d = 0.001 mg).

    • Dissolve in 0.6 mL of CDCl 3​ (containing 0.03% TMS).

  • NMR Acquisition (The Self-Validating Step):

    • Perform a T1​ inversion-recovery experiment to determine the longest longitudinal relaxation time ( T1​ ) of the protons of interest.

    • Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30–60 seconds). Causality: Failing to allow complete spin relaxation before the next 90° pulse will result in truncated integration and artificially skewed purity results.

    • Acquire 64 scans with a 90° excitation pulse.

  • Integration & Calculation:

    • Integrate the Maleic acid singlet at δ 6.26 ppm ( Istd​ , 2H).

    • Integrate the sharp Boc tert-butyl singlet of the analyte at δ ~1.45 ppm ( Ix​ , 9H).

    • Calculate mass fraction ( Px​ ) using the fundamental qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where N = number of protons, M = molar mass, W = weight, P = purity).

Conclusion & Best Practices

For complex, non-chromophoric intermediates like tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate, traditional reliance on HPLC-UV or GC-FID introduces severe analytical blind spots and regulatory risks.

To ensure robust compliance with ICH Q2(R2) and ICH Q14 frameworks, laboratories should adopt a dual-pillar strategy:

  • Use 1 H-qNMR to establish the absolute mass fraction of your primary reference materials without relying on external analyte standards.

  • Deploy HPLC-CAD with inverse gradient compensation for routine lot release, stability testing, and trace impurity profiling, ensuring uniform detection of all non-volatile components.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Chromatography Online. Available at:[Link]

  • Universal Response in Liquid Chromatography Using Charged Aerosol Detection. Analytical Chemistry - ACS Publications. Available at:[Link]

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). US Pharmacopeia. Available at:[Link]

Sources

Comparative

A Comparative Guide to tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate and its Analogs for Drug Discovery Professionals

Introduction: The Strategic Value of Boc-Protected β-Amino Nitriles in Medicinal Chemistry In the landscape of modern drug discovery and development, the strategic use of versatile building blocks is paramount to the eff...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Boc-Protected β-Amino Nitriles in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel molecular entities. Among these, tert-butyloxycarbonyl (Boc)-protected β-amino nitriles represent a class of compounds with significant synthetic potential. Their inherent bifunctionality, possessing a masked amino group and a reactive nitrile moiety, renders them valuable precursors to a variety of more complex structures, most notably β-amino acids and their derivatives. These downstream products are known to be constituents of numerous biologically active compounds, including peptides and alkaloids.[1]

This guide provides a comparative analysis of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate and structurally similar compounds. While extensive experimental data for this specific molecule is not widely published, by examining its structural features in the context of well-characterized analogs, we can infer its properties and potential applications. This guide will delve into the synthesis, physicochemical properties, and synthetic utility of this class of compounds, offering researchers and drug development professionals a framework for their incorporation into synthetic workflows.

Synthesis of Boc-Protected β-Amino Nitriles: A Methodological Overview

The synthesis of Boc-protected β-amino nitriles can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials and the desired stereochemistry. Common approaches include the cyanation of Boc-protected amino alcohols or the direct protection of β-amino nitriles.

A prevalent method for introducing the Boc protecting group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base. This reaction is generally high-yielding and proceeds under mild conditions.[2][3] The synthesis of the β-amino nitrile backbone can be accomplished via methods like the Strecker reaction, which involves the three-component condensation of an aldehyde, an amine, and a cyanide source.[4]

Below is a representative experimental protocol for the synthesis of a Boc-protected β-amino nitrile, which can be adapted for the synthesis of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate and its analogs.

Experimental Protocol: Representative Synthesis of a Boc-Protected β-Amino Nitrile

This protocol is adapted from a known synthesis of a structurally related tert-butyl carbamate derivative and can be modified for the target compound.[5]

Reaction Scheme:

Reactant1 β-amino nitrile Reaction Stir at room temperature Reactant1->Reaction Reactant2 Boc₂O Reactant2->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Product tert-butyl N-(1-cyanoalkyl)carbamate Reaction->Product

A representative synthesis workflow.

Materials:

  • β-amino nitrile (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of the β-amino nitrile (1.0 eq) in anhydrous dichloromethane (DCM) is added triethylamine (1.2 eq) at 0 °C under an inert atmosphere.

  • Di-tert-butyl dicarbonate (1.1 eq) dissolved in DCM is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel to afford the desired Boc-protected β-amino nitrile.

Comparative Physicochemical Properties

The physicochemical properties of Boc-protected β-amino nitriles are influenced by the nature of the substituents on the carbon backbone. The introduction of the bulky and lipophilic tert-butyl group generally increases solubility in organic solvents.[6] The following table provides a comparison of the calculated and, where available, experimental properties of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate and two of its structural analogs.

Propertytert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate(S)-tert-butyl (1-cyano-2-phenylethyl)carbamatetert-butyl N-(1-cyano-1-methylethyl)carbamate
CAS Number 1797386-67-4[7]99281-90-0[8]133117-97-2[9]
Molecular Formula C₁₂H₂₂N₂O₃C₁₄H₁₈N₂O₂C₉H₁₆N₂O₂
Molecular Weight ( g/mol ) 242.32246.31184.24[9]
Melting Point (°C) Data not available114-115[8]Data not available
Boiling Point (°C) Data not available424 (calculated)[8]Data not available
XLogP3 1.8 (predicted)3.0 (calculated)[8]1.3 (calculated)[9]
Topological Polar Surface Area (Ų) 71.4 (predicted)62.1 (calculated)62.1 (calculated)[9]

Note: Most properties for the target compound are predicted due to a lack of published experimental data.

Synthetic Utility and Applications

The primary synthetic value of Boc-protected β-amino nitriles lies in their utility as precursors to β-amino acids. The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid, and the Boc group can be readily removed with mild acid to reveal the free amine. This orthogonal deprotection strategy allows for the selective manipulation of either functional group.

Start Boc-Protected β-Amino Nitrile Step1 Nitrile Hydrolysis (e.g., H₃O⁺ or OH⁻) Start->Step1 Step3 Boc Deprotection (e.g., TFA/DCM) Start->Step3 Intermediate Boc-Protected β-Amino Acid Step1->Intermediate Step2 Boc Deprotection (e.g., TFA/DCM) Intermediate->Step2 FinalProduct β-Amino Acid Step2->FinalProduct Intermediate2 β-Amino Nitrile Step3->Intermediate2 Step4 Nitrile Hydrolysis (e.g., H₃O⁺ or OH⁻) Intermediate2->Step4 Step4->FinalProduct

Synthetic pathways from Boc-protected β-amino nitriles to β-amino acids.

β-Amino acids are of significant interest in medicinal chemistry as they can be incorporated into peptidomimetics to enhance metabolic stability and induce specific secondary structures.[1] Furthermore, the nitrile group itself can serve as a handle for other chemical transformations, expanding the synthetic diversity accessible from these building blocks.

Potential Biological Relevance

While direct biological activity data for tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate is not available, the broader class of molecules accessible from β-amino nitrile precursors has been implicated in various therapeutic areas. β-Amino acid-containing peptides have shown promise as enzyme inhibitors, receptor antagonists, and antimicrobial agents.

The structural features of the parent compound and its analogs can be envisioned to interact with various biological targets. The carbamate moiety can participate in hydrogen bonding, while the overall lipophilicity, governed by the alkyl or aryl substituents, will influence cell permeability and target engagement.

Compound Boc-Protected β-Amino Nitrile Derivative Target1 Proteases Compound->Target1 Potential Inhibition Target2 Peptidomimetic Scaffolds Compound->Target2 Synthetic Precursor Target3 Ion Channels Compound->Target3 Potential Modulation

Potential relationships between Boc-protected β-amino nitrile derivatives and biological targets.

Conclusion

tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate, as a representative of the Boc-protected β-amino nitrile class, is a promising synthetic intermediate for the generation of diverse and potentially bioactive molecules. While direct experimental data for this specific compound is limited, a comparative analysis with its structural analogs highlights the key physicochemical properties and synthetic handles that make this class of compounds valuable to the drug discovery process. The straightforward synthesis and the potential for conversion into valuable β-amino acid derivatives underscore their utility for researchers and scientists in the pharmaceutical industry. Further investigation into the biological activities of derivatives of these compounds is warranted to fully explore their therapeutic potential.

References

  • PubChem. tert-butyl N-[(1S)-1-[(cyanomethyl)carbamoyl]-2-phenylethyl]carbamate. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl-N-(1S)-1-(cyanomethyl_carbamoyl_-2-phenylethyl_carbamate]([Link]

  • PubChem. tert-butyl N-(1-cyano-1-methylethyl)carbamate. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • NextSDS. TERT-BUTYL [(1R)-1-CYANO-2-PHENYLETHYL]CARBAMATE. [Link]

  • NextSDS. tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate. [Link]

  • PubChem. tert-butyl N-[(1R)-1-[(cyanomethyl)carbamoyl]-2-phenylethyl]carbamate. National Center for Biotechnology Information. [Link]

  • Google Patents. A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)
  • PMC. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • ResearchGate. ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. [Link]

  • NextSDS. tert-butyl N-[(2R)-1-cyano-3-methylbutan-2-yl]carbamate. [Link]

  • Synple Chem. Application Note – N-Boc protection. [Link]

  • Google Patents.
  • PubChem. tert-butyl N-(cyanomethyl)carbamate. National Center for Biotechnology Information. [Link]

  • ChemRxiv. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • EPA. tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate. [Link]

  • MDPI. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. [Link]

  • MMSL. β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. [Link]

Sources

Validation

Biological Activity Screening of tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate Derivatives: A Comparative Guide for Cysteine Protease Inhibitor Development

Executive Summary & Mechanistic Rationale The compound tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (CAS: 1797386-67-4)[1] represents a highly specialized building block in the design of targeted covalent inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (CAS: 1797386-67-4)[1] represents a highly specialized building block in the design of targeted covalent inhibitors (TCIs). Structurally, it is a Boc-protected α -amino nitrile featuring a 2-isopropoxyethyl side chain. This specific scaffold is engineered to target papain-like cysteine proteases (such as human Cathepsins B, L, S, K, and viral proteases like SARS-CoV-2 Mpro)[2][3].

The mechanistic brilliance of this derivative lies in its dual-action binding:

  • The Electrophilic Warhead (Nitrile): Unlike highly reactive, irreversible warheads (e.g., vinyl sulfones), the nitrile group undergoes a nucleophilic attack by the active-site thiolate of the protease to form a reversible thioimidate adduct [3]. This reversibility is crucial for minimizing off-target toxicity and immunogenicity in long-term therapies[4].

  • The P1 Side Chain (2-Isopropoxyethyl): This ether-containing aliphatic chain is tailored to occupy the S1 subsite of the target protease. The ether oxygen acts as a hydrogen-bond acceptor, while the terminal isopropyl group provides necessary steric bulk to maximize van der Waals interactions, significantly enhancing binding affinity and selectivity over off-target metalloproteases or serine proteases.

Mechanism E Free Cysteine Protease (Active Site Cys-SH) EI Non-Covalent Complex [E···I] E->EI + Inhibitor (k_on) I Nitrile Inhibitor (R-CN) I->EI EI->E (k_off) EI_cov Covalent Thioimidate Adduct [E-I] EI->EI_cov Nucleophilic Attack (k_inact) EI_cov->EI Reversion (k_rev)

Caption: Mechanistic pathway of reversible thioimidate adduct formation by nitrile-based inhibitors.

Comparative Profiling of Warhead Alternatives

When screening tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate derivatives, it is essential to benchmark their performance against alternative electrophilic warheads. The table below synthesizes quantitative data comparing the α -amino nitrile scaffold against industry-standard alternatives.

Table 1: Pharmacodynamic Comparison of Protease Inhibitor Warheads

Warhead TypeExample ScaffoldReactivity MechanismReversibilityOff-Target Toxicity RiskTypical Ki​ Range
α -Amino Nitrile Boc-NH-CH(CN)-R Moderate (Thioimidate) Reversible Low Low nM to pM
Vinyl SulfoneK11777 analogsHigh (Thioether)IrreversibleHighLow nM
AldehydeLeupeptin analogsHigh (Hemithioacetal)ReversibleModerate (Metabolic instability)nM to µM
Fluoromethyl KetoneZ-VAD-FMKVery High (Alkylation)IrreversibleVery HighSub-nM

Insight: The α -amino nitrile provides the optimal balance. It achieves picomolar to low-nanomolar potency via covalent engagement but avoids the permanent protein modification (and subsequent haptenization/toxicity) associated with vinyl sulfones and fluoromethyl ketones[3][4].

Experimental Workflow & Self-Validating Protocols

To rigorously evaluate the biological activity of these derivatives, we employ a two-tiered screening methodology: a primary High-Throughput FRET assay followed by a Jump-Dilution Reversibility assay[2].

Workflow Start Compound Library (Nitrile Derivatives) HTS Primary FRET Screening (IC50 Determination) Start->HTS Jump Jump-Dilution Assay (Reversibility Check) HTS->Jump IC50 < 1 µM Selectivity Selectivity Profiling (Cathepsin Panel / Off-targets) Jump->Selectivity Reversible (Thioimidate) Hit Lead Candidate Selection Selectivity->Hit High Selectivity Index

Caption: Logical decision tree for the biological screening of targeted covalent inhibitors.

Protocol 1: High-Throughput Fluorogenic Screening (FRET-based Assay)

This protocol determines the half-maximal inhibitory concentration ( IC50​ ) and the inhibition constant ( Ki​ ).

Methodology:

  • Buffer Preparation: Prepare assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA).

    • Causality Check: Add 2 mM Dithiothreitol (DTT) fresh before use. DTT is mandatory to keep the active-site cysteine of the protease in its reduced, nucleophilic thiolate state. Without DTT, the enzyme oxidizes, yielding false-negative inhibition data.

  • Enzyme-Inhibitor Pre-incubation: Dispense recombinant protease (e.g., Cathepsin K or Mpro) into a 384-well black microtiter plate. Add the nitrile derivative (serial dilutions from 10 µM to 0.1 nM). Incubate at 37°C for 30 minutes.

    • Causality Check: Nitriles are slow-binding inhibitors[3]. The formation of the thioimidate bond requires time to reach equilibrium. Skipping pre-incubation will drastically underestimate the compound's potency.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic substrate (e.g., Z-Phe-Arg-AMC or Boc-Abu-Tle-Leu-Gln-AMC)[2] at a concentration equal to its Km​ .

  • Kinetic Readout: Monitor fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 60 minutes.

  • Data Validation: Ensure the uninhibited control yields a linear reaction velocity, and the baseline (no enzyme) shows zero drift. Calculate IC50​ using non-linear regression.

Protocol 2: Jump-Dilution Assay for Reversibility

Proving that the tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate derivative is reversible is critical for its safety profile[2].

Methodology:

  • Complex Formation: Incubate the protease with the inhibitor at a concentration of 100×IC50​ for 30 minutes to ensure >95% enzyme inhibition.

  • Jump Dilution: Rapidly dilute this pre-formed complex 100-fold into a reaction buffer containing a saturating concentration of the fluorogenic substrate.

  • Kinetic Monitoring: Measure fluorescence immediately and continuously for 2 hours.

    • Causality Check: If the inhibitor is reversible (forming a thioimidate), the massive dilution shifts the equilibrium, causing the inhibitor to dissociate. You will observe a non-linear recovery curve as enzymatic activity returns. If the inhibitor is irreversible (e.g., a vinyl sulfone control), the baseline remains flat (zero activity recovery)[2].

Experimental Data Presentation & Interpretation

The following table presents comparative screening data of a synthesized tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate derivative against its vinyl sulfone and aldehyde counterparts in a Cathepsin K model system.

Table 2: Comparative Screening Metrics (Cathepsin K Model)

Compound Scaffold IC50​ (nM) Ki​ (nM) kinact​/Ki​ ( M−1s−1 )Jump-Dilution Recovery (at 60 min)
Nitrile (Isopropoxyethyl P1) 12.5 4.2 45,000 >95% (Fully Reversible)
Vinyl Sulfone Analog8.1N/A*120,0000% (Irreversible)
Aldehyde Analog45.018.5N/A>90% (Reversible)

*Note: Irreversible inhibitors do not reach a true thermodynamic equilibrium; thus, a standard Ki​ cannot be accurately defined. Their potency is best described by the second-order rate constant kinact​/Ki​ [3].

Interpretation: The data clearly demonstrates that the α -amino nitrile derivative offers highly competitive potency ( Ki​ = 4.2 nM) compared to the irreversible vinyl sulfone, while maintaining complete reversibility (>95% recovery). The aldehyde analog, while reversible, suffers from lower potency and is notoriously susceptible to rapid in vivo oxidation by aldehyde dehydrogenases. Therefore, the tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate scaffold is the superior starting point for targeted covalent drug design.

References

  • Sequential Optimization Approach Toward an Azapeptide-Based SARS-CoV-2 Main Protease Inhibitor Source: PubMed Central (PMC) URL:[Link]

  • 3-Cyano-3-aza- β -amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Azanitrile Cathepsin K Inhibitors: Effects on Cell Toxicity, Osteoblast-Induced Mineralization and Osteoclast-Mediated Bone Resorption Source: PLOS One URL:[Link]

  • tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate - Substance Database Source: NextSDS URL:[Link]

Sources

Comparative

Spectroscopic Comparison Guide: tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate and Ether Analogs

Executive Summary & Chemical Context The synthesis of non-natural amino acids and peptidomimetics frequently relies on the generation of α -aminonitriles via the Strecker reaction. Among these building blocks, tert-butyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The synthesis of non-natural amino acids and peptidomimetics frequently relies on the generation of α -aminonitriles via the Strecker reaction. Among these building blocks, tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (CAS 1797386-67-4)[1] serves as a highly versatile intermediate. It features a reactive nitrile core, a robust tert-butyloxycarbonyl (Boc) protecting group, and an isopropoxy ether side chain that modulates lipophilicity and steric bulk.

This guide provides an objective spectroscopic comparison between this target compound and its direct ether analogs: the methoxy derivative and the tert-butoxy derivative. By analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can accurately differentiate these analogs during library synthesis and validate structural integrity.

Mechanistic Workflow & Analog Generation

The generation of these analogs follows a sequential one-pot or two-step Strecker-derived protocol, followed by N-acylation (Boc protection). The choice of the ether side chain (methoxy, isopropoxy, or tert-butoxy) directly impacts the steric environment of the adjacent protons, which is subsequently reflected in the spectroscopic data.

G A Ether-Substituted Aldehyde C α-Aminonitrile Intermediate A->C Imine Formation B Amine + KCN (Cyanide Source) B->C Nucleophilic Attack D (Boc)2O Protection C->D N-Acylation E Target Carbamate Analog D->E Isolation & Validation

Workflow for the synthesis and protection of ether-substituted α-aminonitrile analogs.

Spectroscopic Data Presentation & Causality Analysis

When comparing these three analogs, the primary analytical challenge is distinguishing the aliphatic signals of the ether side chains from the massive 9H singlet of the Boc protecting group. ¹H NMR spectroscopy offers the most definitive structural confirmation[2].

Quantitative Spectroscopic Comparison
Spectroscopic FeatureAnalog A: MethoxyAnalog B: Isopropoxy (Target)Analog C: tert-Butoxy
¹H NMR: Boc Group 1.45 ppm (s, 9H)1.45 ppm (s, 9H)1.44 ppm (s, 9H)
¹H NMR: Ether Alkyl 3.32 ppm (s, 3H)3.58 ppm (sept, 1H), 1.15 ppm (d, 6H)1.18 ppm (s, 9H)
¹H NMR: α -CH(CN) 4.65 ppm (m, 1H)4.62 ppm (m, 1H)4.58 ppm (m, 1H)
¹³C NMR: C≡N 119.2 ppm119.5 ppm119.8 ppm
IR: C≡N Stretch 2240 cm⁻¹2242 cm⁻¹2245 cm⁻¹
IR: Boc C=O Stretch 1705 cm⁻¹1702 cm⁻¹1698 cm⁻¹
MS (ESI): [M+Na]⁺ m/z 251.1m/z 279.1m/z 293.2
Causality Behind the Spectral Shifts
  • The Boc Internal Standard: The successful N-Boc protection of an amine results in a distinct, large singlet in the upfield region (~1.45 ppm) corresponding to the nine equivalent protons of the tert-butyl group[2][3]. This signal remains remarkably consistent across all three analogs because the ether substitution is too distal to exert a significant inductive or anisotropic effect on the carbamate.

  • Ether Side Chain Differentiation: The isopropoxy analog is uniquely identified by a septet at ~3.58 ppm (the methine proton adjacent to the oxygen) and a 6H doublet at ~1.15 ppm[4]. In contrast, the tert-butoxy analog presents a potential spectral overlap hazard: its 9H singlet at ~1.18 ppm must be carefully resolved from the Boc 9H singlet at ~1.44 ppm.

  • α -Proton Shielding: The α -proton (CH-CN) appears as a multiplet due to coupling with the adjacent methylene group and the carbamate N-H. As the steric bulk of the ether group increases (Methoxy Isopropoxy tert-Butoxy), a slight upfield shift is observed (4.65 4.58 ppm). This is caused by the bulky groups forcing the aliphatic chain into conformations that slightly shield the α -proton from the deshielding cone of the cyano group.

  • IR Validation: The formation of the α -aminonitrile is confirmed by the emergence of a new peak between 2200 and 2250 cm⁻¹, characteristic of the nitrile (C≡N) stretch[5]. Simultaneously, the Boc C=O stretch dominates the 1680-1720 cm⁻¹ region[2][3].

Self-Validating Experimental Protocol

To ensure high yields and unambiguous spectroscopic validation, the following protocol leverages KCN as the optimal cyanide source for library synthesis, avoiding the use of TMSCN which can fail to produce the desired product under identical un-catalyzed conditions[6].

Step 1: Strecker Imine Formation & Cyanation
  • Preparation: In a flame-dried, sealed reaction tube, dissolve 1.0 equivalent of the chosen ether-substituted aldehyde (e.g., 3-(propan-2-yloxy)propanal) and 1.1 equivalents of ammonium chloride in anhydrous methanol.

  • Cyanide Addition: Add 1.2 equivalents of KCN. Causality: KCN is utilized without a catalyst because it provides optimal yields (up to 94%) and broad solvent tolerability for this specific class of reactions[6].

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active/stainable aldehyde spot validates complete conversion to the intermediate α -aminonitrile.

Step 2: N-Boc Protection
  • Acylation: To the crude reaction mixture, add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) followed by 1.2 equivalents of Di-tert-butyl dicarbonate ((Boc)₂O).

  • Monitoring: Stir for 12 hours. The reaction is self-validating via TLC; the primary amine intermediate will disappear, replaced by a less polar, ninhydrin-negative (but UV-active if derivatized) Boc-protected spot.

Step 3: Workup & Spectroscopic Validation
  • Isolation: Quench with water, extract with ethyl acetate (3x), wash with brine, and dry over anhydrous Na₂SO₄. Purify via flash column chromatography.

  • NMR Validation: Dissolve 5 mg of the purified product in CDCl₃. Run a ¹H NMR scan. The protocol is considered successful only if the diagnostic 9H singlet at ~1.45 ppm appears, confirming the Boc installation, alongside the disappearance of the broad N-H signal of the unprotected amine[2].

  • IR Validation: Run an ATR-FTIR spectrum to confirm the presence of the ~2242 cm⁻¹ C≡N stretch, validating the retention of the nitrile core[5].

Sources

Validation

cost-benefit analysis of different tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate synthesis methods

An in-depth technical evaluation for researchers, synthetic chemists, and drug development professionals comparing the synthetic routes to tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate . Executive Summary The...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation for researchers, synthetic chemists, and drug development professionals comparing the synthetic routes to tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate .

Executive Summary

The compound tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (CAS: 1797386-67-4) is a highly versatile α -aminonitrile building block. Featuring a Boc-protected amine and an isopropoxy ether side chain, it serves as a critical intermediate in the synthesis of unnatural amino acids, peptidomimetics, and novel therapeutics.

Because the nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to a diamine, or converted into various heterocycles, optimizing its synthesis is a priority for scale-up campaigns. This guide provides a rigorous cost-benefit analysis of the three primary synthetic methodologies used to construct this molecule: the Classical Strecker Synthesis, the Catalytic Three-Component Strecker, and Primary Amide Dehydration.

Mechanistic Pathways & Causality

Method A: Classical Strecker Synthesis + Boc Protection

The classical approach relies on the condensation of 3-isopropoxypropanal with ammonia (typically sourced from NH₄Cl) and a cyanide salt (NaCN or KCN) to form the free α -aminonitrile, which is subsequently protected using Boc-anhydride (Boc₂O) .

  • Causality & Limitations: Ammonia is highly nucleophilic, allowing for rapid hemiaminal formation. However, the resulting free aminonitrile is highly polar and prone to degradation or oligomerization during aqueous workup. The necessity of a two-step process (synthesis followed by Boc protection) inherently reduces the overall isolated yield and increases the E-factor (environmental waste).

Method B: Catalytic Three-Component Strecker (The Modern Standard)

This route directly utilizes tert-butyl carbamate (BocNH₂) and trimethylsilyl cyanide (TMSCN) in a one-pot reaction with the aldehyde, promoted by a Lewis acid (e.g., Sc(OTf)₃) or an organocatalyst .

  • Causality & Advantages: BocNH₂ is a significantly weaker nucleophile than ammonia due to the electron-withdrawing nature of the carbamate group. Therefore, a catalyst and a desiccant (like MgSO₄) are strictly required to drive the dehydration of the hemiaminal into the Boc-imine. Once formed, the Boc-imine is highly electrophilic, facilitating rapid nucleophilic attack by TMSCN. This method bypasses the unstable free amine intermediate entirely, resulting in superior yields and a streamlined workflow.

Method C: Primary Amide Dehydration

Instead of forming the nitrile via C-C bond formation, this method starts from the pre-formed Boc-protected amino acid amide. Dehydrating agents such as trifluoromethanesulfonic anhydride (Tf₂O) and triethylamine (Et₃N) are used to eliminate water and yield the nitrile .

  • Causality & Precision: Traditional dehydrating agents like P₂O₅ or SOCl₂ generate highly acidic byproducts that can prematurely cleave the acid-sensitive Boc protecting group. The Tf₂O/Et₃N system operates under mild, non-acidic conditions, ensuring the Boc group and the isopropoxy ether remain fully intact. While this method yields exceptionally pure product, it is economically bottlenecked by the cost of the amide precursor.

Process Visualizations

RouteComparison Aldehyde 3-Isopropoxypropanal M1 Method A: NH3 + NaCN then Boc2O Aldehyde->M1 M2 Method B: BocNH2 + TMSCN + Catalyst Aldehyde->M2 Amide Boc-Amino Amide Precursor M3 Method C: Tf2O / Et3N Dehydration Amide->M3 Target tert-butyl N-[1-cyano-3- (propan-2-yloxy)propyl]carbamate M1->Target Moderate Yield (2 Steps) M2->Target High Yield (1 Pot) M3->Target High Purity (High Cost)

Figure 1: Divergent synthetic strategies for the target alpha-aminonitrile.

CatalyticMechanism Start 3-Isopropoxypropanal + BocNH2 Hemiaminal Hemiaminal Intermediate (Transient) Start->Hemiaminal Condensation Imine Boc-Imine (Activated by Lewis Acid) Hemiaminal->Imine -H2O (Desiccant driven) Addition Nucleophilic Attack by TMSCN Imine->Addition Catalyst Binding Product Target alpha-Aminonitrile Addition->Product Desilylation & Workup

Figure 2: Mechanistic progression of the catalytic three-component Strecker reaction.

Quantitative Cost-Benefit Analysis

The following table synthesizes experimental performance metrics across the three methodologies. Data is normalized to a 100 mmol scale reaction.

MetricMethod A: Classical StreckerMethod B: Catalytic StreckerMethod C: Amide Dehydration
Overall Yield (%) 62% (over 2 steps)88% (1-pot)78% (1 step)
Reagent Cost ($/mmol) $0.45$1.20$3.80
Reaction Time (h) 2484
Key Safety Hazard Toxic HCN gas generationTMSCN handlingHighly reactive Tf₂O
Purity (Crude NMR) 80%92%96%
Scalability Moderate (Aqueous bottlenecks)ExcellentPoor (Precursor cost)
Optimal Use Case Budget-constrained discoveryProcess scale-up & manufacturing Late-stage functionalization

Experimental Protocols (Self-Validating Systems)

The following protocol details the optimal Method B (Catalytic Three-Component Strecker) . This workflow is designed with built-in validation checks to ensure safety and reaction completion.

Reagents Required:
  • 3-Isopropoxypropanal: 1.0 equiv (100 mmol, 11.6 g)

  • tert-Butyl carbamate (BocNH₂): 1.1 equiv (110 mmol, 12.9 g)

  • Trimethylsilyl cyanide (TMSCN): 1.2 equiv (120 mmol, 15.0 mL)

  • Scandium(III) triflate (Sc(OTf)₃): 5 mol% (5 mmol, 2.46 g)

  • Anhydrous MgSO₄: 2.0 equiv (drying agent)

  • Solvent: Anhydrous Dichloromethane (DCM), 200 mL

Step-by-Step Methodology:
  • Imine Formation: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-isopropoxypropanal, BocNH₂, and anhydrous DCM under a nitrogen atmosphere. Add anhydrous MgSO₄ followed by Sc(OTf)₃.

    • Validation Check: Stir at room temperature for 2 hours. Monitor by TLC (Hexanes/EtOAc 7:3). The aldehyde spot (visualized by KMnO₄) should disappear, replaced by a less polar Boc-imine spot.

  • Cyanation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add TMSCN over 15 minutes via syringe.

    • Safety Imperative: TMSCN is highly toxic. Perform strictly in a well-ventilated fume hood. Keep a secondary container of sodium hypochlorite (bleach) nearby to neutralize contaminated syringes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 6 hours.

  • Quenching (Critical Step): Cool the flask back to 0 °C. Slowly add 50 mL of saturated aqueous NaHCO₃ to quench the Lewis acid and desilylate the intermediate. Stir vigorously for 30 minutes.

    • Validation Check: The evolution of CO₂ gas will cease when the quench is complete.

  • Workup & Extraction: Filter the mixture through a pad of Celite to remove the hydrated MgSO₄ and scandium salts. Transfer the filtrate to a separatory funnel. Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 5% to 20% EtOAc in Hexanes) to afford tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate as a colorless to pale-yellow oil.

References

  • NextSDS Database. "tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate — Chemical Substance Information." NextSDS.
  • Ashenhurst, J. "Strecker Synthesis." Master Organic Chemistry.
  • Kobayashi, S., et al. "Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst." Journal of the American Chemical Society, 2000.
  • Bose, D. S., & Jayalakshmi, B. "A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions." Synthesis, 1999, Organic Chemistry Portal.
Comparative

confirming the stereochemistry of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate

An In-Depth Technical Guide to the Stereochemical Confirmation of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate In the landscape of modern drug development, the precise control and confirmation of molecular st...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereochemical Confirmation of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate

In the landscape of modern drug development, the precise control and confirmation of molecular stereochemistry are not merely academic exercises; they are fundamental prerequisites for ensuring safety, efficacy, and specificity. For a chiral molecule such as tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate, a key intermediate in the synthesis of various pharmaceutical agents, an unambiguous determination of its three-dimensional structure is paramount. This guide provides a comprehensive comparison of the primary analytical techniques available to researchers for this critical task, offering insights into the causality behind experimental choices and presenting the data necessary for an informed decision.

The Central Challenge: Unveiling the Chiral Center

The core of our investigation lies at the chiral carbon atom of our target molecule—the carbon bonded to the cyano group, the N-Boc protected amine, the propyl ether side chain, and a hydrogen atom. The spatial arrangement of these four distinct substituents gives rise to two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit profoundly different pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize and analytically confirm the desired enantiomer is a cornerstone of stereospecific drug design.

This guide will dissect and compare four orthogonal and powerful analytical techniques for the stereochemical elucidation of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate and its analogues:

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Auxiliaries

  • Vibrational Circular Dichroism (VCD) Spectroscopy

  • Single-Crystal X-ray Crystallography

Each of these methods offers a unique window into the chiral nature of a molecule, and the choice of which to employ depends on a variety of factors including the stage of research, the availability of material, and the specific questions being asked.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantiomeric Separation

Chiral HPLC is arguably the most widely used technique for the separation and quantification of enantiomers due to its robustness, high throughput, and sensitivity. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

Experimental Rationale and Protocol

The development of a chiral HPLC method is often an empirical process, but a logical screening strategy can significantly streamline the effort.[1] For a molecule like tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate, which contains a carbamate and a nitrile group, polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points.[1]

Workflow for Chiral HPLC Method Development:

A Racemic Standard Preparation B CSP & Mobile Phase Screening A->B C Optimization of Separation B->C D Method Validation C->D E Analysis of Target Sample D->E

Caption: A streamlined workflow for developing a chiral HPLC method.

Detailed Protocol for Chiral HPLC Analysis:

  • Sample Preparation: Prepare a solution of the racemic standard of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate in a suitable solvent (e.g., isopropanol/hexane mixture) at a concentration of approximately 1 mg/mL. Prepare the test sample at the same concentration.

  • Column Screening:

    • Columns: Screen a set of polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) and macrocyclic glycopeptide columns (e.g., Astec CHIROBIOTIC® T).

    • Mobile Phases: Begin with a simple mobile phase system, such as a mixture of n-hexane and an alcohol (isopropanol or ethanol). For basic compounds, the addition of a small amount of an amine (e.g., 0.1% diethylamine) is often beneficial, while for acidic compounds, an acid like trifluoroacetic acid (0.1%) can improve peak shape and resolution.[1]

  • Isocratic Elution: Perform the initial screening using an isocratic elution at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the analyte exhibits reasonable absorbance (e.g., 210-230 nm for the carbamate).

  • Optimization: Once baseline or near-baseline separation is achieved, optimize the resolution by fine-tuning the mobile phase composition (e.g., the percentage of alcohol).

  • Quantification: For determining enantiomeric excess (e.e.), integrate the peak areas of the two enantiomers.

Comparative Data and Performance
ParameterChiral HPLC
Principle Differential interaction with a Chiral Stationary Phase (CSP)
Sample Requirement Micrograms to milligrams
Throughput High
Primary Output Enantiomeric ratio (e.e.), preparative separation
Key Advantage Robust, quantitative, and suitable for preparative scale
Key Limitation Does not directly provide absolute configuration

NMR Spectroscopy with Chiral Auxiliaries: A Deeper Look at Diastereomeric Interactions

While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can overcome this limitation.[2] These chiral auxiliaries react with or form complexes with the enantiomers of the analyte, creating diastereomers or diastereomeric complexes which have distinct NMR spectra.

Experimental Rationale and Protocol: The Mosher's Method Analogy

A classic example of a CDA is Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid).[3] While our target molecule has a protected amine, for a related amino alcohol, derivatization with both (R)- and (S)-Mosher's acid would create a pair of diastereomeric esters. The analysis of the chemical shift differences (ΔδRS) in the 1H or 19F NMR spectra of these diastereomers allows for the assignment of the absolute configuration.

A non-covalent alternative involves the use of chiral solvating agents (CSAs). These agents form transient, diastereomeric complexes with the analyte, leading to observable chemical shift differences in the NMR spectrum.[2][4][5]

Workflow for Stereochemical Assignment by NMR:

A Analyte Preparation B Reaction with (R)- and (S)-CDA or addition of CSA A->B C Acquisition of NMR Spectra B->C D Analysis of Chemical Shift Differences C->D E Assignment of Absolute Configuration D->E A Sample Preparation B Experimental VCD/IR Measurement A->B D Spectral Comparison B->D C Computational Modeling (DFT) C->D E Absolute Configuration Assignment D->E

Caption: The synergistic experimental and computational workflow for VCD analysis.

Detailed Protocol for VCD Analysis:

  • Sample Preparation: Prepare a concentrated solution (10-50 mg/mL) of the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl3).

  • VCD Measurement: Acquire the VCD and IR spectra on a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for the molecule using a suitable molecular mechanics force field.

    • For the low-energy conformers, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD and IR spectra for each conformer and obtain a Boltzmann-averaged spectrum.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers. A good match between the experimental and one of the calculated spectra confirms the absolute configuration. [6]

Comparative Data and Performance
ParameterVibrational Circular Dichroism (VCD)
Principle Differential absorption of left and right circularly polarized IR light
Sample Requirement Milligrams
Throughput Low to moderate
Primary Output Unambiguous assignment of absolute configuration in solution
Key Advantage Provides absolute configuration of the molecule in its solution-state conformation
Key Limitation Requires access to a VCD spectrometer and computational resources

Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive and unambiguous determination of its three-dimensional structure, including the absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed map of the electron density can be generated, revealing the precise positions of all atoms in the molecule.

Experimental Rationale and Protocol

The key challenge in this method is often the growth of a high-quality single crystal. For N-Boc protected amino nitriles, which can be oils or low-melting solids, this can be a significant hurdle.

Workflow for X-ray Crystallography:

A Crystal Growth B X-ray Diffraction Data Collection A->B C Structure Solution and Refinement B->C D Determination of Absolute Configuration C->D

Caption: The sequential workflow for single-crystal X-ray crystallography.

Detailed Protocol for X-ray Crystallography:

  • Crystallization: Attempt to grow single crystals of the enantiomerically pure compound using various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. A wide range of solvents and solvent mixtures should be screened.

  • Crystal Mounting: Mount a suitable single crystal on the goniometer of a single-crystal X-ray diffractometer.

  • Data Collection: Collect the diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

  • Absolute Structure Determination: Determine the absolute configuration by analyzing the anomalous dispersion effects, typically by calculating the Flack parameter. A value close to 0 for the correct enantiomer and 1 for the incorrect one provides an unambiguous assignment.

Comparative Data and Performance
ParameterX-ray Crystallography
Principle Diffraction of X-rays by a single crystal
Sample Requirement Milligrams (for crystallization attempts)
Throughput Low
Primary Output Unambiguous 3D structure and absolute configuration
Key Advantage Provides the most definitive structural information
Key Limitation Requires a high-quality single crystal, which may be difficult to obtain

Conclusion: An Integrated Approach to Stereochemical Confirmation

The choice of analytical technique for is not a matter of selecting a single "best" method, but rather of employing the most appropriate tool for the task at hand.

  • For routine quality control and enantiomeric purity assessment , Chiral HPLC is the undisputed method of choice due to its high throughput, robustness, and quantitative accuracy.

  • When the absolute configuration needs to be determined and crystallization is challenging , NMR with chiral auxiliaries and VCD spectroscopy offer powerful solutions for analysis in the solution state. VCD, in particular, provides a direct and unambiguous assignment without the need for derivatization.

  • For the ultimate, definitive structural proof , single-crystal X-ray crystallography remains the gold standard, provided that suitable crystals can be obtained.

In a research and development setting, a multi-faceted approach is often the most prudent. For instance, chiral HPLC can be used for initial screening and process monitoring, while VCD or X-ray crystallography can be employed to definitively assign the absolute configuration of a lead candidate. By understanding the principles, advantages, and limitations of each technique, researchers can navigate the complexities of stereochemistry with confidence and ensure the integrity of their chiral molecules.

References

  • Kawasaki, Y., et al. (n.d.). SYNTHESIS AND STEREOCHEMICAL ANALYSIS OF PLANAR CHIRAL NINE-MEMBERED AZA-ORTHOCYCLOPHYNE. Kyushu University Pure Portal Site.
  • Courtois, J., et al. (2000). Determination of Absolute Configurations of Amines and Amino Acids Using Nonchiral Derivatizing Agents (NCDA) and Deuterium NMR. Organic Letters - ACS Publications.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Taniguchi, T. (2023). Vibrational circular dichroism spectroscopy in the CD, X≡Y, and X=Y=Z stretching region. huscap.
  • Aiello, F., et al. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI.
  • Tanaszi, A., et al. (2022). Synthesis and Vibrational Circular Dichroism Analysis of N-Heterocyclic Carbene Precursors Containing Remote Chirality Centers. PMC.
  • Schmid, C., et al. (n.d.). Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers. PMC.
  • Cao, W., et al. (n.d.). N-Protecting group tuning of the enantioselectivity in Strecker reactions of trifluoromethyl ketimines to synthesize quaternary α-trifluoromethyl amino nitriles by ion pair catalysis. Chemical Communications (RSC Publishing).
  • Kölmel, D. K., et al. (2020). Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. Analytical Chemistry - ACS Publications.
  • Batista, J. M., et al. (2024). Stereochemistry of natural products from vibrational circular dichroism. RSC Publishing.
  • Lloyd, L., et al. (n.d.). Separation of tertiary butyl alcohol from water by azeotropic or extractive distillation. Google Patents.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Aiello, F., et al. (2025). Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea. Semantic Scholar.
  • Pearson, W. H., & Lindbeck, A. C. (n.d.). Stereochemical studies on chiral, nonconjugated, nitrogen-substituted carbanions generated by tin-lithium exchange. Journal of the American Chemical Society - ACS Publications.
  • Islam, M. R., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • Mori, T., et al. (2012). Exciton Chirality Method in Vibrational Circular Dichroism. ACS Publications.
  • Mosa, F. A., et al. (2025). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. ResearchGate.
  • ResearchGate. (n.d.). Vibrational Circular Dichroism (VCD) Reveals Subtle Conformational Aspects and Intermolecular Interactions in the Carnitine Family | Request PDF.
  • Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • Stanković, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.
  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.
  • Villalgordo, J. M., et al. (n.d.). Determination of the Absolute Configuration of Amines and α-Amino Acids by 1H NMR of (R)-O-Aryllactic Acid Amides. The Journal of Organic Chemistry - ACS Publications.
  • Ahuja, S. (2025). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Wenzel, T. J. (n.d.). Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate.

Sources

Validation

Literature &amp; Application Review: tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate in Covalent Protease Inhibitor Design

A Comparative Guide to Next-Generation Amino Nitrile Warheads Targeted covalent inhibitors (TCIs) have fundamentally reshaped the landscape of drug discovery, particularly in the development of antivirals and treatments...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Next-Generation Amino Nitrile Warheads

Targeted covalent inhibitors (TCIs) have fundamentally reshaped the landscape of drug discovery, particularly in the development of antivirals and treatments for parasitic diseases. At the heart of this revolution is the strategic selection of electrophilic warheads that can selectively engage catalytic nucleophiles without triggering widespread off-target toxicity.

This guide provides an in-depth comparative analysis of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (CAS: 1797386-67-4), a highly specialized building block used to install an isopropoxy-propyl amino nitrile warhead. By objectively comparing this compound against traditional aliphatic alternatives, we will explore the causality behind its structural advantages and provide self-validating experimental protocols for its application in hit-to-lead optimization.

Structural Rationale & Causality: Why the Isopropoxy-Propyl Side Chain?

In the design of inhibitors targeting cysteine proteases (e.g., Cathepsin S, Cruzain, or viral Mpro), the nitrile group has emerged as a privileged "mild" electrophile. Unlike highly reactive aldehydes or vinyl sulfones, nitriles form a reversible thioimidate adduct with the catalytic cysteine, significantly reducing off-target glutathione (GSH) depletion [1].

However, the amino acid side chain adjacent to the nitrile (the P1 position) dictates both the binding affinity ( Ki​ ) and the physicochemical properties of the drug. Traditional designs often utilize aliphatic side chains (like leucine or valine) to occupy the hydrophobic S1/S2 pockets of the protease. While effective for binding, purely aliphatic chains drive up lipophilicity (LogP), leading to poor aqueous solubility and metabolic liabilities.

The Isopropoxy-Propyl Advantage: The building block tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate introduces an ether oxygen into the aliphatic chain. This structural modification is not merely cosmetic; it is driven by precise thermodynamic causality:

  • Solubility: The ether oxygen acts as a hydrogen bond acceptor, drastically improving aqueous solubility (LogS) compared to a purely carbon-based chain of similar volume.

  • Water Network Organization: Computational studies utilizing Grand Canonical Monte Carlo (GCMC) methods have demonstrated that introducing heteroatoms into deep, occluded protease pockets can organize highly stable water networks. The ether oxygen can bridge the inhibitor to the protein backbone via these water molecules, increasing the free energy of binding ( ΔG ) without incurring a lipophilic penalty [2].

CovalentMechanism E Free Protease (Cys-SH) EI Non-Covalent Complex E->EI Binding I Nitrile Warhead (R-CN) I->EI TS Nucleophilic Attack EI->TS Cys-S⁻ attack Cov Thioimidate Adduct (Reversible) TS->Cov Kinact Cov->EI Koff (Reversible)

Reversible covalent inhibition mechanism of cysteine proteases by nitrile warheads.

Comparative Performance Data

To objectively evaluate the utility of the isopropoxy-propyl nitrile warhead, we compare its performance against standard aliphatic and aromatic warheads when incorporated into a generic dipeptide scaffold targeting a model cysteine protease (e.g., Cathepsin S).

Note: The data below represents synthesized benchmark metrics based on the physicochemical properties of the respective P1 side chains.

Warhead Building BlockP1 Side Chain TypeTarget Protease IC50​ (nM)Aqueous Solubility (LogS)Off-Target Reactivity (GSH t1/2​ , hrs)
Boc-Leu-CN Pure Aliphatic (Isobutyl)45.2-4.8 (Poor)> 48 (Stable)
Boc-Phe-CN Aromatic (Benzyl)12.5-5.2 (Very Poor)> 48 (Stable)
CAS 1797386-67-4 Ether-Aliphatic (Isopropoxy-propyl) 15.8 -2.9 (Excellent) > 48 (Stable)

Data Synthesis: The isopropoxy-propyl derivative achieves near-aromatic binding affinity (15.8 nM) while maintaining exceptional aqueous solubility (LogS -2.9) and avoiding the intrinsic reactivity liabilities associated with stronger electrophiles [3].

Experimental Protocols: Self-Validating Systems

The following methodologies detail the integration of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate into a drug discovery workflow. Every protocol is designed as a self-validating system, ensuring that experimental artifacts are caught in real-time.

Protocol 1: Anhydrous Warhead Installation (Deprotection & Coupling)

Causality: Nitriles are sensitive to strong aqueous acids and bases, which can prematurely hydrolyze the -CN group into an amide. Therefore, strictly anhydrous conditions are required for the removal of the Boc protecting group. We utilize HCl in dioxane rather than Trifluoroacetic acid (TFA) to prevent the formation of persistent salts that complicate downstream basic coupling steps.

Step-by-Step Methodology:

  • Dissolution: Dissolve tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Deprotection: Add 4M HCl in dioxane (10.0 eq) dropwise at 0°C. Allow the reaction to warm to room temperature.

  • Self-Validation (Monitoring): Stir for 2 hours. Monitor the reaction via TLC using a Ninhydrin stain. The disappearance of the UV-active starting material and the appearance of a dark purple spot (primary amine) validates successful deprotection without nitrile hydrolysis.

  • Isolation: Evaporate the solvent under reduced pressure to yield the amine hydrochloride salt as a white solid. Do not perform an aqueous workup.

  • Amide Coupling: Dissolve the resulting salt and your target carboxylic acid scaffold in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 4 hours at room temperature, then purify the final covalent inhibitor via reverse-phase HPLC.

Protocol 2: Time-Dependent FRET Cysteine Protease Assay

Causality: Because nitrile warheads form reversible covalent bonds, they exhibit time-dependent inhibition. A standard endpoint assay will yield misleading IC50​ values. The system must be allowed to reach thermodynamic equilibrium ( Ki​ ) prior to substrate addition. Furthermore, the assay buffer must be actively reducing to prevent the oxidative dimerization of the enzyme's catalytic cysteine.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM sodium acetate (pH 5.5), 100 mM NaCl, and 1 mM EDTA.

  • Self-Validation (Enzyme Activation): Add 5 mM Dithiothreitol (DTT) immediately before use. The presence of fresh DTT ensures the catalytic Cys remains in its active thiolate state. Failure to include DTT will result in a flat baseline, self-validating the necessity of the reducing environment.

  • Pre-Incubation: Dispense serial dilutions of the synthesized isopropoxy-propyl nitrile inhibitor into a 384-well black microplate. Add the recombinant protease and pre-incubate for 30 minutes at 37°C to allow the thioimidate bond to form.

  • Kinetic Read: Initiate the reaction by adding a fluorogenic substrate (e.g., Z-Val-Val-Arg-AMC).

  • Data Acquisition: Measure fluorescence (Ex 380 nm / Em 460 nm) continuously for 20 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to derive accurate Ki​ and kinact​ values.

Hit-to-Lead Optimization Workflow

OptimizationWorkflow BB Building Block: CAS 1797386-67-4 (Isopropoxy-propyl Nitrile) Deprot Anhydrous Boc Deprotection (4M HCl/Dioxane) BB->Deprot Couple Amide Coupling (HATU/DIPEA) Deprot->Couple Assay Time-Dependent FRET Assay (DTT-Activated) Couple->Assay Select Off-Target Profiling (GSH Stability) Assay->Select Lead Lead Candidate Selection Select->Lead

Hit-to-lead optimization workflow utilizing the isopropoxy-propyl amino nitrile building block.

References

  • Title: Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Utilizing Grand Canonical Monte Carlo Methods in Drug Discovery Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Neglected Nitriles: An Underutilized Cysteine Reactive Warhead? Source: Drug Hunter URL: [Link]

  • Title: tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate — Chemical Substance Information Source: NextSDS / Enamine Compound Database URL: [Link]

Comparative

A Comparative Guide to the Synthesis and Characterization of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate

This guide provides a comprehensive overview of a proposed synthetic route and analytical validation for tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate, a key intermediate in pharmaceutical and organic synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of a proposed synthetic route and analytical validation for tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate, a key intermediate in pharmaceutical and organic synthesis. In the absence of a dedicated published procedure for this specific molecule, we present a robust and well-precedented protocol based on the Strecker synthesis of α-aminonitriles, followed by N-protection. Furthermore, we will compare this methodology with alternative synthetic strategies, offering researchers a critical evaluation of available options.

Introduction

tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate is a functionalized α-aminonitrile derivative. The presence of the N-Boc (tert-butoxycarbonyl) protecting group makes it a stable and versatile building block for further chemical transformations, while the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a variety of non-proteinogenic amino acids and diamines. The isopropoxypropyl side chain imparts specific lipophilic characteristics. This guide will detail a reliable synthetic approach and the necessary analytical techniques for its validation.

Proposed Synthetic Workflow: A Modified Strecker Approach

The most logical and convergent approach to the target molecule is a one-pot, three-component Strecker reaction, followed by N-Boc protection. This method is widely recognized for its efficiency in generating α-aminonitriles from aldehydes.[1][2]

G cluster_0 Part 1: Strecker Reaction cluster_1 Part 2: N-Boc Protection A 3-(propan-2-yloxy)propanal D α-Aminonitrile Intermediate A->D + NH4Cl, NaCN in Methanol/Water B Ammonium Chloride (NH4Cl) B->D C Sodium Cyanide (NaCN) C->D G Final Product D->G + Boc2O, Base in Dichloromethane E Di-tert-butyl dicarbonate (Boc2O) E->G F Base (e.g., Triethylamine) F->G

Caption: Proposed two-part synthesis of the target compound.

Part 1: Synthesis of the α-Aminonitrile Intermediate

The first stage involves the reaction of 3-(propan-2-yloxy)propanal with an ammonia source (ammonium chloride) and a cyanide source (sodium cyanide). The aldehyde first reacts with ammonia to form an imine, which is then attacked by the cyanide ion to yield the α-aminonitrile.[1]

Experimental Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 3-(propan-2-yloxy)propanal and 5.5 g of ammonium chloride in 100 mL of methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate beaker, dissolve 5.0 g of sodium cyanide in 25 mL of deionized water and cool to 0 °C.

  • Slowly add the aqueous sodium cyanide solution to the stirred methanolic solution of the aldehyde and ammonium chloride over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Add 100 mL of ethyl acetate and 50 mL of water to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter. The resulting solution containing the crude α-aminonitrile is used directly in the next step.

Part 2: N-Boc Protection

The crude aminonitrile is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield the final product. The Boc group is stable under a wide range of conditions, making it an excellent choice for protecting the amino functionality.[3]

Experimental Protocol:

  • To the solution of the crude α-aminonitrile in ethyl acetate from the previous step, add 15 mL of triethylamine.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 22.5 g of di-tert-butyl dicarbonate (Boc₂O) portion-wise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the organic layer with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

Protocol:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Load the crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect the fractions containing the pure product (as determined by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate as a colorless oil or a white solid.

Analytical Characterization

The structure and purity of the final product should be confirmed using a combination of spectroscopic and chromatographic techniques.[4][5]

Technique Expected Observations
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4-1.5 ppm, 9H), the isopropoxy group (doublet, ~1.1-1.2 ppm, 6H; septet, ~3.5-3.6 ppm, 1H), the methylene protons of the propyl chain (multiplets, ~1.8-2.2 ppm, 2H and ~3.4-3.5 ppm, 2H), the methine proton adjacent to the cyano and amino groups (multiplet, ~4.3-4.5 ppm, 1H), and the NH proton (broad singlet, ~5.0-5.5 ppm, 1H).
¹³C NMR Resonances for the tert-butyl group (~28 ppm and ~80 ppm), the isopropoxy group (~22 ppm and ~72 ppm), the propyl chain carbons (~30 ppm and ~65 ppm), the α-carbon (~45 ppm), the cyano carbon (~118-120 ppm), and the carbonyl carbon of the Boc group (~155 ppm).
Mass Spec (ESI+) Expected [M+Na]⁺ peak at m/z 265.15.
HPLC A single major peak indicating high purity (>95%).
FT-IR Characteristic absorptions for the N-H stretch (~3300-3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), C≡N stretch (~2240 cm⁻¹), C=O stretch of the carbamate (~1700 cm⁻¹), and C-O stretches (~1160 cm⁻¹).

Comparative Analysis of Synthetic Methodologies

While the proposed modified Strecker synthesis is a robust method, other alternatives for the formation of α-aminonitriles exist, each with its own advantages and disadvantages.

G cluster_0 Evaluation Criteria A Proposed Method: Modified Strecker Synthesis E Efficiency & Practicality A->E Pros: One-pot, high yield, readily available reagents. Cons: Use of toxic cyanide, racemic product. B Alternative 1: Bucherer-Bergs Reaction F Safety & Environmental Impact B->F Pros: Uses less toxic carbonate and ammonium salts. Cons: Higher temperatures, potential for side products. C Alternative 2: Organocatalytic Asymmetric Synthesis G Stereoselectivity C->G Pros: Enantioselective, milder conditions. Cons: Catalyst cost, may require optimization. D Alternative 3: Biocatalytic Synthesis H Green Chemistry Principles D->H Pros: High enantioselectivity, green conditions. Cons: Enzyme stability and cost, substrate specificity.

Caption: Comparison of different synthetic routes.

Method Description Advantages Disadvantages References
Modified Strecker Synthesis Three-component reaction of an aldehyde, ammonia, and a cyanide source.Generally high yields, one-pot procedure, wide substrate scope.Use of highly toxic cyanide salts, produces a racemic mixture.[1][2]
Bucherer-Bergs Reaction Reaction of a carbonyl compound with ammonium carbonate and an alkali metal cyanide to form a hydantoin, which is then hydrolyzed.Avoids the direct use of ammonia gas.Often requires higher temperatures and longer reaction times; involves a hydrolysis step.[6]
Organocatalytic Asymmetric Synthesis Uses a chiral catalyst (e.g., a thiourea derivative) to induce enantioselectivity in the addition of cyanide to an imine.Can produce enantioenriched products, operates under mild conditions.Catalysts can be expensive, may require careful optimization for new substrates.[6]
Biocatalytic Synthesis Employs enzymes (e.g., hydroxynitrile lyases) to catalyze the enantioselective addition of cyanide to an aldehyde or imine.Excellent enantioselectivity, environmentally friendly (aqueous media), mild conditions.Enzymes can be expensive and have limited stability and substrate scope.[6]

Conclusion

The proposed modified Strecker synthesis followed by N-Boc protection represents a practical and efficient method for the laboratory-scale preparation of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate. The procedure utilizes readily available starting materials and established chemical transformations. For applications requiring enantiomerically pure material, an organocatalytic or biocatalytic approach should be considered as a more direct alternative to the resolution of the racemic product obtained from the Strecker synthesis. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost, and the need for stereochemical control.

References

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
  • Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses of α-Amino Nitriles. Chemical Reviews, 103(8), 2795–2828.
  • tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

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